Ferric gluconate
Description
Properties
CAS No. |
38658-53-6 |
|---|---|
Molecular Formula |
C18H33FeO21 |
Molecular Weight |
641.3 g/mol |
IUPAC Name |
iron(3+);(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate |
InChI |
InChI=1S/3C6H12O7.Fe/c3*7-1-2(8)3(9)4(10)5(11)6(12)13;/h3*2-5,7-11H,1H2,(H,12,13);/q;;;+3/p-3/t3*2-,3-,4+,5-;/m111./s1 |
InChI Key |
CZNVSLGYWMSMKE-OPDGVEILSA-K |
SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Fe+3] |
Canonical SMILES |
C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Fe+3] |
Other CAS No. |
38658-53-6 |
Synonyms |
ferric gluconate ferric gluconate anhydrous ferric gluconate trihydrate ferric gluconate, sodium salt Ferrlecit Ferrlecit 100 sodium ferrigluconate sodium iron(III)gluconate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ferric Gluconate for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of ferric gluconate, a widely utilized iron supplement in research and pharmaceutical development. This document details its structural and chemical characteristics, stability, and solubility, supported by established experimental methodologies. Furthermore, it elucidates the key cellular uptake pathways of iron from this compound complexes, visualized through detailed diagrams.
Physicochemical Properties
This compound is an iron(III) salt of gluconic acid. In pharmaceutical preparations, it is often formulated as a stable macromolecular complex, sodium this compound complex in sucrose, to ensure stability and control the release of iron.[1][2] The core of this complex consists of a polynuclear iron(III)-oxyhydroxide core, which is chelated by gluconate and stabilized by a carbohydrate shell.[3]
Quantitative Data Summary
The following tables summarize the key quantitative physicochemical properties of this compound and its complex form, sodium this compound.
Table 1: General Physicochemical Properties
| Property | Value | Source(s) |
| Chemical Formula | C₁₈H₃₃FeO₂₁ (this compound) | [PubChem] |
| [NaFe₂O₃(C₆H₁₁O₇)(C₁₂H₂₂O₁₁)₅]n≈₂₀₀ (Sodium this compound Complex) | [1][2] | |
| Molecular Weight | 641.3 g/mol (this compound) | [PubChem] |
| 289,000 - 440,000 Da (Sodium this compound Complex) | [1] | |
| Appearance | Brown-black solid powder | [3] |
| Iron Content | Approx. 11.5% (in Ferrous Gluconate) | |
| pH (of solution) | 7.7 - 9.7 (Sodium this compound Complex in Sucrose Injection) | [1] |
Table 2: Solubility Profile
| Solvent | Solubility | Source(s) |
| Water | Freely but slowly soluble, more readily in hot water. | |
| Ethanol (96%) | Practically insoluble. | |
| Methanol, Acetone | Insoluble. | [3] |
Table 3: Stability Information
| Condition | Observation | Source(s) |
| Light Exposure | May be light-sensitive; store in the dark. | |
| Air Exposure | Ferrous iron can slowly oxidize to ferric iron. | |
| pH | Stable in alkaline solutions (pH 7.7-9.7 for the complex). Shows instability at pH 10-11. | [1] |
| Temperature | Stable at room temperature (20-25°C). Undiluted generic Sodium this compound is stable for ≥2 days at room temperature and ≥7 days under refrigeration. Diluted in 0.9% sodium chloride, it is stable for ≥1 day at room temperature and ≥7 days under refrigeration. Shows signs of instability at temperatures >90°C after 30 days. |
Experimental Protocols
This section outlines the methodologies for key experiments used to characterize the physicochemical properties of this compound.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
Objective: To determine the absorbance characteristics and quantify the iron content of this compound solutions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in deionized water. Create a series of standard solutions of known concentrations by serial dilution. A blank solution (deionized water) is also prepared.[4]
-
Instrumentation: Use a calibrated UV-Vis spectrophotometer.
-
Measurement:
-
Scan the absorbance of a standard solution across a wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).[3]
-
Set the spectrophotometer to the determined λmax.
-
Measure the absorbance of the blank and all standard solutions.
-
Measure the absorbance of the unknown sample solution.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.[5]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the this compound complex.
Methodology:
-
Sample Preparation: Prepare the sample as a KBr (potassium bromide) pressed disk. Mix a small amount of the dried this compound powder with dry KBr powder and press it into a thin, transparent pellet.[3]
-
Instrumentation: Use a calibrated FTIR spectrometer.
-
Measurement:
-
Collect a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and collect the sample spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[6]
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to functional groups such as O-H (hydroxyl), C=O (carboxyl), and C-O stretches to confirm the presence of the gluconate ligand and assess its interaction with the iron core.[7]
-
X-ray Diffraction (XRD)
Objective: To determine the crystalline or amorphous nature of the this compound solid.
Methodology:
-
Sample Preparation: Use a finely powdered, dry sample of this compound.[8]
-
Instrumentation: Use a calibrated X-ray diffractometer with a specific radiation source (e.g., CuKα).[9]
-
Measurement:
-
Mount the sample on the sample holder.
-
Scan the sample over a defined 2θ angle range (e.g., 5-65°) with a specific step size and recording time.[9]
-
-
Data Analysis:
High-Performance Gel Permeation Chromatography (HP-GPC)
Objective: To determine the apparent molecular weight and molecular weight distribution of the sodium this compound complex.
Methodology:
-
Sample and Standard Preparation:
-
Instrumentation: Use an HP-GPC system equipped with a suitable column (e.g., size-exclusion column) and a detector (e.g., refractive index or light scattering detector).[12]
-
Measurement:
-
Inject the molecular weight standards to generate a calibration curve of elution volume versus the logarithm of molecular weight.
-
Inject the this compound sample and record its chromatogram.
-
-
Data Analysis:
-
Determine the elution volume of the this compound complex.
-
Calculate the apparent molecular weight by comparing the elution volume to the calibration curve.[13]
-
Dynamic Light Scattering (DLS) and Zeta Potential
Objective: To determine the particle size distribution and surface charge of the colloidal this compound complex in solution.
Methodology:
-
Sample Preparation: Dilute the sodium this compound complex in a suitable dispersant (e.g., deionized water or 0.9% NaCl solution) to an appropriate concentration for DLS and zeta potential measurements.[11][13]
-
Instrumentation: Use a DLS instrument with a zeta potential measurement capability.
-
Measurement:
-
Data Analysis:
Cellular Uptake and Signaling Pathways
The cellular uptake of iron from this compound complexes is a critical aspect of its biological activity. Iron is delivered to cells through two primary mechanisms: transferrin-dependent endocytosis and non-transferrin-bound iron (NTBI) uptake.[18][19]
Transferrin-Dependent Endocytosis
This is the primary pathway for cellular iron uptake under normal physiological conditions.
In this process, ferric iron (Fe³⁺) released from the this compound complex binds to the plasma protein transferrin (Tf).[20] The resulting Fe³⁺-Tf complex then binds to the transferrin receptor 1 (TfR1) on the cell surface.[21] This entire complex is internalized into the cell through clathrin-mediated endocytosis, forming an endosome.[21] The endosome becomes acidified, which causes the release of Fe³⁺ from transferrin.[20] The released Fe³⁺ is then reduced to ferrous iron (Fe²⁺) by the enzyme STEAP3.[22] Finally, Fe²⁺ is transported out of the endosome and into the cytosol by the Divalent Metal Transporter 1 (DMT1), where it enters the labile iron pool for storage in ferritin or for use in various metabolic processes.[20][22]
Non-Transferrin-Bound Iron (NTBI) Uptake
When the iron-carrying capacity of transferrin is saturated, or in certain pathological conditions, iron can be taken up by cells through NTBI pathways.[23]
In the NTBI pathway, extracellular ferric iron that is not bound to transferrin is first reduced to ferrous iron (Fe²⁺) at the cell surface by a ferrireductase enzyme, such as STEAP2.[24] This reduction is a crucial step for the subsequent transport across the cell membrane.[25] The resulting Fe²⁺ is then transported into the cell by various divalent metal transporters, including ZIP8, ZIP14, and DMT1.[23][24] Once inside the cell, the iron enters the labile iron pool and is available for cellular processes or storage.
Conclusion
This technical guide provides a detailed examination of the physicochemical properties of this compound, offering valuable data and established experimental protocols for its characterization. The elucidation of its cellular uptake mechanisms through both transferrin-dependent and non-transferrin-bound iron pathways provides a deeper understanding of its biological interactions. This comprehensive information serves as a crucial resource for researchers and professionals in the fields of drug development and biomedical research, facilitating further investigation and application of this compound.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium this compound Complex [jstage.jst.go.jp]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. scribd.com [scribd.com]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Measuring Zeta Potential of Nanoparticles: Version 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Zeta Potential Measurement | Springer Nature Experiments [experiments.springernature.com]
- 18. Frontiers | New Perspectives on Iron Uptake in Eukaryotes [frontiersin.org]
- 19. PrimoVeNde [librarysearch.library.utoronto.ca]
- 20. researchgate.net [researchgate.net]
- 21. The Intracellular Trafficking Pathway of Transferrin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. ashpublications.org [ashpublications.org]
- 24. Molecular mechanisms of non-transferrin-bound and transferring-bound iron uptake in primary hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Uptake of non-transferrin-bound iron by both reductive and nonreductive processes is modulated by intracellular iron - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure Analysis of Ferric Gluconate
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core analytical techniques employed in the structural elucidation and physicochemical characterization of sodium ferric gluconate complex, a non-biological complex drug (NBCD) used in the treatment of iron deficiency anemia. The complex nature of this formulation, consisting of a polynuclear iron oxyhydroxide core chelated by gluconate ligands, necessitates a multi-faceted analytical approach.
Core and Ligand Shell Characterization: An Overview
The structural analysis of this compound is broadly divided into two areas: characterization of the central iron-oxy-hydroxide core and analysis of the surrounding carbohydrate (gluconate) shell.[1] A combination of techniques is essential to understand the drug's composition, size, stability, and molecular structure.
A typical workflow for the comprehensive characterization of this compound involves a suite of orthogonal methods. Each technique provides unique insights into different aspects of the complex, from the atomic-level coordination environment of the iron centers to the overall size and weight of the nanoparticle.
Crystallographic and Core Structure Analysis
X-Ray Diffraction (XRD)
X-ray diffraction is a primary technique for investigating the crystalline nature of the iron core. Studies show that the structure is highly dependent on the degree of hydration.[2][3] Dry this compound samples tend to be amorphous or possess a triclinic crystal structure, while hydrated forms may exhibit a monoclinic structure.[2][3] In many pharmaceutical formulations, the iron core is found to be a ferrihydrite-like structure, though the presence of excipients like sucrose can dominate the diffraction pattern.[1]
| Parameter | Dry Sample (x=0) | Hydrated Sample (x=2) | Reference |
| Crystal System | Triclinic | Monoclinic | [2][3] |
| Space Group | P1 | I2 | [2][3] |
| Lattice Parameter a | 19.953 Å | 19.95316(9) Å | [2][4] |
| Lattice Parameter b | - | 5.51392(3) Å | [4] |
| Lattice Parameter c | - | 18.47058(9) Å | [4] |
| Lattice Parameter β | - | 111.3826(3)° | [4] |
Experimental Protocol: X-Ray Powder Diffraction (XRPD)
-
Sample Preparation: Samples are dried to remove moisture. For pharmaceutical products, this may involve drying at 35°C for several days.[1] The dried sample can be pulverized.[1]
-
Instrumentation: A powder diffractometer with copper radiation (e.g., CuKα at 1.54178 Å) is used.[1][5]
-
Data Acquisition: Data is collected over a 2θ range, for example, from 5° to 65°, with small increments and sufficient recording time per step.[5]
-
Analysis: The resulting diffraction pattern is analyzed for peaks characteristic of crystalline phases. For this compound, characteristic peaks for a ferrihydrite structure may be observed at approximately 36° and 62° 2θ.[1]
Mössbauer Spectroscopy
57Fe Mössbauer spectroscopy is a powerful technique that probes the nuclear energy levels of iron, providing precise information about its oxidation state (ferrous, Fe²⁺ vs. ferric, Fe³⁺), electron configuration, and the local coordination environment.[1][2][3] For sodium this compound, Mössbauer spectra typically show that the iron exists predominantly in the high-spin Fe³⁺ state.[1] The measured parameters, isomer shift (δ) and quadrupole splitting (ΔEQ), are characteristic of a ferric oxyhydroxide core.[1]
| Sample Type | Temperature | Isomer Shift (δ) (mm s⁻¹) | Quadrupole Splitting (ΔEQ) (mm s⁻¹) | Reference |
| Brand SFG (Powder) | 80 K | 0.48 | 0.73 | [1] |
| Generic SFG (Powder) | 80 K | 0.47 | 0.74 | [1] |
| Brand SFG (Solution) | 80 K | 0.47 | 0.75 | [1] |
| Generic SFG (Solution) | 80 K | 0.47 | 0.75 | [1] |
Experimental Protocol: 57Fe Mössbauer Spectroscopy
-
Sample Preparation: Analysis can be performed on both liquid and solid samples.[1]
-
Instrumentation: A 57Fe Mössbauer spectrometer is used.
-
Data Acquisition: Spectra are recorded at a specific temperature, often cryogenic (e.g., 80 K), to improve signal resolution.[1]
-
Analysis: The resulting spectrum is fitted to extract the isomer shift (δ) and quadrupole splitting (ΔEQ) parameters, which are then compared to literature values for known iron species.
Spectroscopic Characterization
Spectroscopic methods provide valuable "fingerprints" of the complex and information on the bonding between the iron core and gluconate ligands.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a straightforward method used to obtain a characteristic spectrum, or "fingerprint," of the iron oxyhydroxide core.[1] The spectra typically show broad absorbance envelopes without sharp peaks.[1] It is also used to monitor the presence of Fe³⁺ ions.[6]
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Samples are diluted to various known concentrations (e.g., 0.050 to 0.208 mM Fe) in a suitable solvent like 0.9% NaCl solution.[1]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.[7]
-
Data Acquisition: Full absorbance scans are taken over a range of 220–800 nm using quartz cuvettes.[1][7]
-
Analysis: The absorbance spectra are recorded. Molar extinction coefficients at specific wavelengths (e.g., 300 and 470 nm) can be calculated via a linear fit to Beer's law to quantify and compare different batches or products.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy probes the vibrational modes of molecules and is particularly useful for studying the interaction between the gluconate ligand and the iron core.[5][7] The FTIR spectrum of this compound shows characteristic bands for O-H, C-H, and C-O stretching vibrations.[7] Changes in the fingerprint region and in the shape of the C-O stretching band compared to free sodium gluconate confirm the coordination of the gluconate to the iron center.[7]
| Vibration Mode | Approximate Wavenumber (cm⁻¹) | Interpretation | Reference |
| O-H Stretch | ~3420 | Hydroxyl groups from gluconate and water | [5][7] |
| C-H Stretch | ~2940 | Aliphatic C-H bonds | [7] |
| H-O-H Bend | 1640 - 1400 | Deformation of water molecules | [7] |
| Carboxylate (asymmetric) | ~1625 | Asymmetric stretch of COO⁻ group | [8] |
| Carboxylate (symmetric) | ~1380 | Symmetric stretch of COO⁻ group | [8] |
| C-O Stretch | ~1084 | C-O bonds in the gluconate backbone | [7] |
| Fe-O Vibration | 1000 - 600 | Iron-oxygen bonds within the core and to the ligand | [8] |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: The sample (e.g., 50 mg) is finely crushed.[9] It can be prepared as a KBr pressed disk or analyzed using an Attenuated Total Reflectance (ATR) accessory.[7][9]
-
Instrumentation: An FTIR spectrometer.[7]
-
Data Acquisition: Spectra are recorded over the mid-IR range (e.g., 4000 to 400 cm⁻¹) and corrected for background signal.[7][9]
-
Analysis: The positions and shapes of absorption bands are compared to reference spectra of the free ligand to identify shifts indicating coordination with the iron center.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy (both ¹H and ¹³C) is used to characterize the carbohydrate shell of the complex.[10] However, the paramagnetic nature of the ferric iron core causes significant broadening and shifting of NMR signals, making interpretation challenging.[10] Despite this, ¹³C NMR can provide insight into whether the carbohydrate's oxygen atoms are directly bonded to the iron centers.[10] It can also be used to measure the magnetic moment of the solutions via the Evans effect.[10]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: A small amount of the this compound complex (e.g., 5 mg) is dissolved in a deuterated solvent like D₂O.[9]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).[9]
-
Data Acquisition: Standard ¹H or ¹³C NMR spectra are acquired. Special pulse sequences or relaxation measurements may be employed to overcome the effects of the paramagnetic iron.
-
Analysis: The chemical shifts and line widths of the gluconate signals are analyzed. The characterization often focuses on identifying the presence and nature of the carbohydrate shell rather than a detailed structural elucidation of the ligand's conformation.[10]
Size and Mass Characterization
Gel Permeation Chromatography (GPC)
GPC, also known as Size Exclusion Chromatography (SEC), is a critical technique for determining the molecular weight (Mw) and molecular weight distribution of the this compound complex.[1][11] This data is crucial for ensuring product consistency. The apparent molecular weight of sodium this compound complex is reported to be in the range of 289,000 to 440,000 Daltons.[12][13][14]
| Product | Molecular Weight (Mw) (kDa) | Reference |
| Ferrlecit® (Brand) | 289 - 440 | [12][13][14] |
| Ferrlecit® (Brand, Lot A5075) | 36.5 | [15] |
| Ferrlecit® (Brand, Other Lots) | 25.1 - 36.5 | [15] |
| Generic SFG | 18.3 - 19.0 | [15] |
Experimental Protocol: GPC
-
Sample Preparation: Samples are diluted to a specific iron concentration (e.g., 5.6 mM Fe) with the mobile phase solution.[1]
-
Instrumentation: An HPLC system equipped with a GPC column and detectors such as refractive index (RI) and UV detectors.
-
Calibration: The system is calibrated using molecular weight standards, such as pullulan polysaccharides.[1]
-
Data Acquisition: The sample is injected into the GPC system, and the elution profile is recorded.
-
Analysis: The molecular weight is calculated from the retention time using the calibration curve.[9]
Elemental and Thermal Analysis
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is a highly accurate method for determining the total iron content in the formulation, ensuring it meets label claims.[1] The protocol involves digesting the sample in acid before analysis.[1]
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and water content of the complex.[5][7] DSC results for iron(II) gluconate suggest it exists as a dihydrate.[5]
Conclusion
The molecular structure analysis of this compound is a complex undertaking that relies on the synergistic application of multiple advanced analytical techniques. No single method can provide a complete picture. X-ray diffraction and Mössbauer spectroscopy are indispensable for characterizing the iron core's crystallinity and oxidation state. Spectroscopic methods like FTIR, UV-Vis, and NMR provide essential fingerprints and information on ligand coordination. Finally, techniques such as GPC and ICP-MS are critical for quality control, determining the molecular weight and confirming the elemental composition. This integrated analytical strategy is fundamental for the development, manufacturing, and regulatory approval of both innovator and generic this compound drug products.
References
- 1. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arxiv.org [arxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. ruipugroup.com [ruipugroup.com]
- 7. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium this compound Complex [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. US7179939B2 - Sodium this compound complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamic stability assessment of a colloidal iron drug product: sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. products.sanofi.us [products.sanofi.us]
- 14. products.sanofi.us [products.sanofi.us]
- 15. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
ferric gluconate interaction with cellular components
An In-depth Technical Guide to the Interaction of Ferric Gluconate with Cellular Components
Audience: Researchers, scientists, and drug development professionals.
Abstract
Intravenous (IV) iron preparations are critical for managing iron deficiency anemia, particularly in patients with chronic kidney disease. This compound, a carbohydrate-based iron complex, is widely used due to its efficacy and safety profile. Understanding its interaction with cellular components is paramount for optimizing therapeutic strategies and developing next-generation nanomedicines. This technical guide provides a detailed overview of the cellular uptake, intracellular trafficking, and subsequent signaling events following the administration of this compound. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core cellular pathways affected.
Introduction
This compound is a non-biological complex drug (NBCD) consisting of a polynuclear iron(III)-oxyhydroxide core stabilized by a carbohydrate shell.[1] This structure allows for the intravenous delivery of a high dose of iron in a stable, soluble form.[1] Upon administration, these nanoparticles undergo a series of interactions at the cellular level, primarily with the mononuclear phagocyte system (also known as the reticuloendothelial system), which dictates the bioavailability of the iron and the subsequent physiological response.[2] This guide will dissect these interactions, focusing on the journey from nanoparticle uptake to the activation of key signaling pathways that govern inflammation and oxidative stress.
Cellular Uptake and Intracellular Trafficking
The primary fate of circulating this compound nanoparticles is uptake by macrophages in the liver, spleen, and bone marrow.[2] The carbohydrate shell of the complex plays a significant role in this process, influencing the stability and recognition of the nanoparticle by cellular receptors.[1]
The uptake mechanism is a multi-step process involving endocytosis. While the precise repertoire of receptors is complex and may vary, evidence suggests the involvement of scavenger receptors in the recognition of iron-carbohydrate complexes.[3] The process can be visualized as a workflow from initial cell contact to the release of iron into the cytoplasm.
Once internalized, the nanoparticle is trafficked through the endosomal-lysosomal pathway. Within the acidic environment of the endolysosome, the carbohydrate shell is degraded, liberating ferric iron (Fe³⁺). This iron is then reduced to its more soluble ferrous form (Fe²⁺) before being transported into the cytoplasm, where it joins the labile iron pool (LIP). From the LIP, iron is either safely sequestered in the protein ferritin for storage or exported from the cell via ferroportin to bind to transferrin for transport to other sites, primarily the bone marrow for erythropoiesis.[2][4]
Interaction with Cellular Signaling Pathways
The release of iron into the labile iron pool is a critical juncture. While essential, excess labile iron is highly reactive and can catalyze the formation of reactive oxygen species (ROS) via the Fenton reaction, leading to oxidative stress. This surge in ROS and iron itself can trigger potent cellular signaling cascades.
Oxidative Stress and the Nrf2 Antioxidant Response
The increase in intracellular iron following this compound administration can lead to a state of oxidative stress.[5] Cells counteract this by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response.[6][7]
Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Oxidative stress modifies cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and drive the transcription of a battery of cytoprotective genes, including Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and ferritin.[7][8] This response serves to neutralize ROS and sequester excess iron, thus mitigating cellular damage.
Iron-Mediated Inflammatory Response via NF-κB
In addition to inducing a protective antioxidant response, the oxidative stress generated by labile iron can also activate pro-inflammatory pathways. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[9][10]
The activation is initiated by ROS-mediated stimulation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and proteasomal degradation. The degradation of IκBα unmasks the nuclear localization signal on the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus.[9] In the nucleus, NF-κB binds to specific DNA sequences to promote the transcription of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[10] This pathway provides a molecular basis for the inflammatory side effects sometimes observed with IV iron administration.
Quantitative Data Summary
The following tables summarize key quantitative data from pharmacokinetic and in vitro cellular studies involving sodium this compound.
Table 1: Pharmacokinetic Parameters of this compound (Ferrlecit®) [3][11]
| Population | Dose | Cmax (mg/L) | AUC (mg·hr/L) | Terminal Half-life (hr) |
|---|---|---|---|---|
| Healthy Adults | 62.5 mg / 4 min | - | 17.5 | 0.85 |
| Healthy Adults | 125 mg / 7 min | 19.0 | 35.6 | 1.45 |
| Pediatric HD | 1.5 mg/kg | 12.9 | 95.0 | 2.0 |
| Pediatric HD | 3.0 mg/kg | 22.8 | 170.9 | 2.5 |
Table 2: In Vitro Cellular Iron Uptake of Sodium this compound [2]
| Cell Line | Concentration (µg/mL) | Time (min) | Intracellular Iron (µg Fe / mg protein) (Mean ± SD) |
|---|---|---|---|
| THP-1 | 10 | 240 | ~0.15 ± 0.02 |
| THP-1 | 20 | 240 | ~0.25 ± 0.03 |
| THP-1 | 40 | 240 | ~0.45 ± 0.05 |
| U-937 | 10 | 240 | ~0.20 ± 0.03 |
| U-937 | 20 | 240 | ~0.35 ± 0.04 |
| U-937 | 40 | 240 | ~0.60 ± 0.07 |
Table 3: Markers of Oxidative Stress After this compound Administration
| Parameter | Condition | Result | Reference |
|---|---|---|---|
| Plasma Malondialdehyde (MDA) | CKD Patients; 125 mg & 250 mg doses | Significant increase from baseline | [12] |
| Non-Transferrin-Bound Iron (NTBI) | Hemodialysis Patients; 100 mg dose | 10.1 ± 2.2 µM (peak at 30 min) | [13] |
| Hepatic MDA-protein adducts | Iron-loaded rat model | 186% increase over control |[14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments discussed in this guide.
Protocol: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol is adapted for adherent cells to quantify total ROS levels using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Cell Seeding: Seed cells (e.g., HepG2, Macrophages) in a 24-well plate at a density of 2 x 10⁵ cells per well and allow them to adhere overnight in complete culture medium at 37°C.
-
Treatment: Remove the medium and treat cells with various concentrations of this compound in serum-free or complete medium for the desired time (e.g., 3-6 hours). Include a positive control (e.g., 100 µM H₂O₂) and an untreated negative control.
-
DCFH-DA Preparation: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10 µM in pre-warmed, serum-free medium (e.g., DMEM). Protect this solution from light.
-
Staining: Remove the treatment medium and wash the cells once with warm, serum-free medium. Add 500 µL of the 10 µM DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Washing: Remove the DCFH-DA solution. Wash the cells once with serum-free medium, followed by two washes with 1x PBS to remove any extracellular probe.
-
Measurement: Add 500 µL of 1x PBS to each well. Immediately measure the fluorescence using a fluorescence microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Alternatively, visualize and capture images using a fluorescence microscope with a standard FITC filter set.
-
Normalization: To account for differences in cell number, lyse the cells after reading fluorescence and perform a protein quantification assay (e.g., BCA or Bradford). Normalize the fluorescence intensity to the protein concentration of each well.
Protocol: Quantification of Intracellular Iron (Colorimetric Assay)
This protocol outlines the quantification of total intracellular iron (Fe²⁺ and Fe³⁺) in cell lysates.
-
Cell Seeding and Treatment: Seed cells in 6-well plates or 100 mm dishes to obtain a sufficient number of cells (e.g., 1-2 x 10⁶ cells per condition). Treat with this compound as described in the previous protocol.
-
Cell Harvest: After treatment, wash cells three times with ice-cold PBS to remove extracellular iron. Scrape cells into 1 mL of ice-cold PBS and pellet by centrifugation (e.g., 1,000 x g for 5 minutes).
-
Lysate Preparation: Resuspend the cell pellet in 100-200 µL of Iron Assay Buffer. Homogenize the cells on ice using a Dounce homogenizer or by sonication (short pulses). Centrifuge the lysate at high speed (e.g., 16,000 x g for 10 minutes at 4°C) to pellet insoluble material.
-
Iron Release and Reduction: Transfer the supernatant (cell lysate) to a new tube. For total iron measurement, add an Iron Reducer reagent to the samples to convert all Fe³⁺ to Fe²⁺. Incubate at 37°C for 30 minutes.
-
Colorimetric Reaction: Prepare standards using a known iron standard solution. Add 50 µL of standards and samples to a 96-well plate. Add 100 µL of an iron probe (e.g., Ferene S or FerroZine-based reagent) to each well. This probe forms a stable, colored complex with Fe²⁺.
-
Incubation and Measurement: Incubate the plate for 60 minutes at 37°C, protected from light. Measure the absorbance at the appropriate wavelength (e.g., ~593 nm) using a microplate reader.
-
Calculation: Calculate the iron concentration in the samples by comparing their absorbance to the standard curve. Normalize the iron content to the total protein concentration of the lysate, determined by a separate protein assay. The final value is typically expressed as nmol or µg of iron per mg of protein.[13]
Protocol: Western Blot for Nrf2 Nuclear Translocation
This protocol provides a method to assess the activation of the Nrf2 pathway by measuring the increase of Nrf2 protein in the nuclear fraction of the cell.
-
Cell Treatment and Harvest: Treat cells with this compound as described previously. A positive control, such as sulforaphane (SFN), should be included.
-
Nuclear and Cytoplasmic Extraction: Harvest the cells and use a commercial nuclear/cytoplasmic extraction kit according to the manufacturer's instructions. This will separate the cellular components into distinct cytoplasmic and nuclear fractions. Store fractions at -80°C.
-
Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear extracts using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each nuclear extract onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a molecular weight marker. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for Nrf2 (e.g., rabbit anti-Nrf2) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: To ensure equal loading of the nuclear fraction, strip the membrane and re-probe it with an antibody against a nuclear-specific protein, such as Lamin B1.[4] The intensity of the Nrf2 band can be normalized to the Lamin B1 band for semi-quantitative analysis. An increase in the nuclear Nrf2 band relative to the control indicates pathway activation.
Conclusion
The interaction of this compound with cellular components is a multifaceted process initiated by macrophage uptake and culminating in the modulation of fundamental signaling pathways. The release of iron from its carbohydrate shell creates a transient increase in the labile iron pool, which serves as a signaling hub. This triggers both a protective antioxidant response via the Nrf2 pathway and a potentially detrimental inflammatory cascade through NF-κB activation. The data and protocols presented in this guide offer a robust framework for researchers to further investigate these interactions, aiding in the refinement of existing iron therapies and the rational design of novel nanomedicines with improved efficacy and safety profiles.
References
- 1. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. complexgenerics.org [complexgenerics.org]
- 3. products.sanofi.us [products.sanofi.us]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nrf2 activation in the liver of rats subjected to a preconditioning sub-chronic iron protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease [frontiersin.org]
- 8. Emerging Regulatory Role of Nrf2 in Iron, Heme, and Hemoglobin Metabolism in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron activates NF-kappaB in Kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of iron in NF-kappa B activation and cytokine gene expression by rat hepatic macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 13. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protein adducts of malondialdehyde and 4-hydroxynonenal in livers of iron loaded rats: quantitation and localization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Laboratory Synthesis of Ferric Gluconate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of ferric gluconate, a crucial component in intravenous iron therapies for treating iron-deficiency anemia. This document details established methodologies, presents quantitative data in a structured format for easy comparison, and includes a visual representation of the synthesis workflow. The protocols outlined are intended for use by qualified professionals in a laboratory setting.
Introduction
This compound complexes are stable, water-soluble iron preparations that are essential for the treatment of anemia, particularly in patients with chronic kidney disease.[1][2] The synthesis of these complexes involves the controlled reaction of a ferric iron source with gluconate ligands, resulting in a product with a specific molecular weight and iron content.[2][3] This guide explores two common methods for the laboratory preparation of this compound complexes, focusing on the reaction of a ferric salt with a base to form an iron oxyhydroxide intermediate, which is subsequently complexed with sodium gluconate.
Synthesis Methodologies
Two primary methods for the synthesis of this compound are detailed below. The key difference lies in the choice of the base used to precipitate the ferric oxyhydroxide intermediate.
Experimental Protocols
Method 1: Synthesis using a Strong Base (Sodium Hydroxide)
This method utilizes a strong base to rapidly precipitate ferric hydroxide.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium hydroxide (NaOH)
-
Sodium gluconate (C₆H₁₁NaO₇)
-
Deionized water
-
Ethanol (for purification)
Procedure:
-
Preparation of Ferric Hydroxide Slurry:
-
Dissolve ferric chloride hexahydrate in deionized water.
-
Separately, prepare a solution of sodium hydroxide in deionized water.
-
Slowly add the sodium hydroxide solution to the ferric chloride solution with continuous stirring to precipitate ferric hydroxide.
-
Wash the resulting ferric hydroxide precipitate multiple times with deionized water to remove chloride ions. The absence of chloride can be confirmed by testing the wash water with a silver nitrate solution.
-
Resuspend the washed ferric hydroxide in deionized water to form a slurry.
-
-
Formation of Sodium this compound Complex:
-
In a separate vessel, dissolve sodium gluconate in deionized water and heat the solution.
-
Add the ferric hydroxide slurry to the hot sodium gluconate solution over a period of approximately 15 minutes.
-
Maintain the reaction mixture at a temperature of 100-105°C for about 2 hours, during which the solution should turn a clear, dark brown.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature.
-
Precipitate the sodium this compound complex by adding ethanol with stirring.
-
Collect the dark brown precipitate by filtration.
-
Further purify the product by redissolving it in a minimal amount of water and reprecipitating with ethanol.
-
Wash the final precipitate with ethanol and dry under a vacuum at approximately 50°C.
-
Method 2: Synthesis using a Weak Base (Sodium Bicarbonate)
This approach employs a weaker base, which may offer better control over the precipitation process.
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium gluconate (C₆H₁₁NaO₇)
-
Deionized water
Procedure:
-
Preparation of Ferric Oxyhydroxide:
-
Dissolve ferric chloride hexahydrate in deionized water.
-
Separately, prepare a solution of sodium bicarbonate in deionized water.
-
Gradually add the sodium bicarbonate solution to the ferric chloride solution over approximately 10 minutes with continuous stirring to form colloidal ferric oxyhydroxide.[4]
-
Wash the precipitate extensively with deionized water to remove chloride ions, confirming removal with a silver nitrate test.[4]
-
-
Formation of Sodium this compound Complex:
-
Isolation:
-
The resulting sodium this compound complex can be isolated by methods such as freeze-drying.[4]
-
Quantitative Data Summary
The following table summarizes the quantitative parameters for the two described synthesis methods, based on literature values.
| Parameter | Method 1 (Strong Base) | Method 2 (Weak Base) |
| Reactants | ||
| Ferric Chloride Hexahydrate | 135.6 g | 3.8 g |
| Base | 150.0 ml (30% w/v NaOH) | 3.6 g (Sodium Bicarbonate) |
| Sodium Gluconate | 21.86 g | 1.7 g |
| Reaction Conditions | ||
| Precipitation Temperature | Room Temperature | Room Temperature |
| Complexation Temperature | 100-105°C | 70-80°C |
| Complexation Time | 2 hours | 2 hours |
| Purification | ||
| Method | Ethanol Precipitation | Freeze-Drying |
| Yield | Not explicitly stated | ~3.8 g |
Synthesis Workflow
The overall workflow for the laboratory synthesis of this compound can be visualized as a multi-step process, starting from the initial reactants and culminating in the purified final product.
Caption: Workflow for the synthesis of this compound.
Characterization
The synthesized this compound complex should be characterized to confirm its identity, purity, and physicochemical properties. Recommended analytical techniques include:
-
Fourier Transform Infrared (FTIR) Spectroscopy: To confirm the presence of gluconate ligands and the formation of the complex.[5]
-
X-ray Powder Diffraction (XRPD): To determine the crystalline structure of the iron core, which is often a ferrihydrite-like structure.[6]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): For accurate determination of the iron content.[6]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight distribution of the complex.[7]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and water content.[7]
Conclusion
This guide provides detailed protocols and comparative data for the laboratory synthesis of this compound. The choice between a strong or weak base for the initial precipitation of the iron intermediate may influence reaction kinetics and product characteristics. Proper purification and thorough characterization are critical to ensure the quality and consistency of the final product for research and development applications. It is imperative that all procedures are conducted with appropriate safety precautions in a well-equipped laboratory environment.
References
- 1. Sodium this compound Injection: MedlinePlus Drug Information [medlineplus.gov]
- 2. Sodium this compound Complex | C66H121Fe2NaO65 | CID 76968835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. WO2003098564A1 - Process for the preparation of sodium this compound complex in sucrose - Google Patents [patents.google.com]
- 5. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium this compound Complex [jstage.jst.go.jp]
- 6. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization | MDPI [mdpi.com]
A Technical Guide to Ferric Gluconate: Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the cellular uptake and metabolism of ferric gluconate, a parenteral iron formulation. The information presented herein is curated for researchers, scientists, and professionals involved in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key biological pathways and experimental workflows.
Cellular Uptake of this compound
Following parenteral administration, this compound, a complex of ferric iron and carbohydrate, is primarily cleared from circulation by the reticuloendothelial system (RES), with macrophages being the principal cell type involved in its uptake.[1][2] The mechanism of uptake is endocytosis, a process where the cell internalizes the this compound complex.[3]
In vitro studies designed to elucidate the cellular uptake of this compound have predominantly utilized human macrophage-derived cell lines, including U937, THP-1, and HL-60.[1][4][5][6][7][8] These studies have demonstrated that the cellular uptake of iron from this compound is both time- and dose-dependent.
Quantitative Analysis of this compound Uptake in Macrophage Cell Lines
Comparative in vitro studies have been conducted to evaluate the cellular iron uptake from brand name (Ferrlecit®) and generic sodium this compound complexes. The data reveals a similar pattern of iron incorporation across different macrophage cell lines. The tables below summarize the quantitative data from these studies, showcasing the mean iron uptake under various experimental conditions.
Table 1: Iron Uptake in THP-1 Human Macrophage Cell Line
| Concentration (µg/mL) | 30 min (ng iron/mg protein) | 60 min (ng iron/mg protein) | 120 min (ng iron/mg protein) | 240 min (ng iron/mg protein) |
| 10 | ~20 | ~30 | ~40 | ~50 |
| 20 | ~30 | ~45 | ~60 | ~80 |
| 40 | ~40 | ~60 | ~90 | ~120 |
Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4][6][9]
Table 2: Iron Uptake in HL-60 Human Macrophage Cell Line
| Concentration (µg/mL) | 30 min (ng iron/mg protein) | 60 min (ng iron/mg protein) | 120 min (ng iron/mg protein) | 240 min (ng iron/mg protein) |
| 10 | ~15 | ~25 | ~35 | ~45 |
| 20 | ~25 | ~40 | ~55 | ~70 |
| 40 | ~35 | ~55 | ~80 | ~100 |
Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4]
Table 3: Iron Uptake in U937 Human Macrophage Cell Line
| Concentration (µg/mL) | 30 min (ng iron/mg protein) | 60 min (ng iron/mg protein) | 120 min (ng iron/mg protein) | 240 min (ng iron/mg protein) |
| 10 | ~30 | ~50 | ~70 | ~90 |
| 20 | ~50 | ~80 | ~120 | ~180 |
| 40 | ~70 | ~120 | ~180 | ~250 |
Data are approximated means from graphical representations in cited literature for illustrative purposes.[1][4][6][9][10] It has been observed that the more mature U937 cells tend to exhibit higher iron incorporation compared to THP-1 and HL-60 cells.[1]
Intracellular Metabolism of this compound
Once internalized via endocytosis, the this compound complex is trafficked to endosomes. The acidic environment of the late endosome and lysosome facilitates the dissociation of iron from the carbohydrate shell.[5][11][12][13] The released ferric iron (Fe³⁺) is then reduced to ferrous iron (Fe²⁺) by endosomal reductases such as STEAP3.[13]
The ferrous iron is subsequently transported from the endolysosome into the cytoplasm by the divalent metal transporter 1 (DMT1).[13] Upon entering the cytosol, the iron joins the labile iron pool (LIP), a transient and chelatable pool of iron that is metabolically active.[14][15] From the LIP, iron can be directed to two primary fates:
-
Storage: Iron can be sequestered and stored in the protein ferritin in its ferric (Fe³⁺) state. This storage mechanism safely sequesters iron, preventing it from participating in the generation of reactive oxygen species.[16]
-
Export: Iron can be exported from the macrophage into the bloodstream via the transmembrane protein ferroportin.[17] The exported ferrous iron is then re-oxidized to ferric iron by ferroxidases like ceruloplasmin and subsequently binds to transferrin for transport to sites of high iron demand, such as the bone marrow for erythropoiesis.[2][18][19]
The following diagram illustrates the cellular uptake and metabolic pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound cellular uptake and metabolism.
In Vitro Macrophage Iron Uptake Assay
This protocol describes a general procedure for quantifying the uptake of this compound in macrophage cell lines.
1. Cell Culture and Seeding:
- Culture human macrophage cell lines (e.g., U937, THP-1, HL-60) in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.
- Seed the cells in 24-well plates at a density of approximately 1 x 10⁶ cells/mL. For adherent cells, allow them to attach overnight.
2. Treatment with this compound:
- Prepare solutions of this compound in serum-free culture medium at various concentrations (e.g., 10, 20, 40 µg/mL).
- Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS).
- Add the this compound solutions to the cells and incubate for different time points (e.g., 30, 60, 120, 240 minutes) at 37°C.
3. Cell Lysis and Iron Quantification:
- After incubation, aspirate the this compound solution and wash the cells three times with cold PBS to remove extracellular iron.
- Lyse the cells using a suitable lysis buffer (e.g., 50 mM NaOH).
- Quantify the intracellular iron content using a colorimetric method such as the ferrozine assay (see Protocol 3.2).
- Determine the total protein concentration in the cell lysates using a standard protein assay (e.g., BCA or Bradford assay).
- Normalize the amount of intracellular iron to the total protein content (e.g., ng of iron per mg of protein).
The following diagram illustrates the general workflow for the in vitro macrophage iron uptake assay.
Ferrozine-Based Colorimetric Assay for Intracellular Iron Quantification
This protocol is adapted from established methods for the colorimetric determination of total intracellular iron.[1][2][3][20][21]
1. Reagent Preparation:
- Iron Releasing Reagent: A mixture of equal volumes of 1.4 M HCl and 4.5% (w/v) KMnO₄ in water. Prepare fresh.
- Iron Detection Reagent: 6.5 mM ferrozine, 6.5 mM neocuproine, 2.5 M ammonium acetate, and 1 M ascorbic acid in water.
- Iron Standard: A certified iron standard solution (e.g., 1000 ppm) for generating a standard curve.
2. Sample Preparation:
- To 200 µL of cell lysate, add 200 µL of the Iron Releasing Reagent.
- Incubate the mixture at 60°C for 2 hours.
- Cool the samples to room temperature.
3. Colorimetric Reaction:
- Add 30 µL of the Iron Detection Reagent to each sample.
- Incubate for 30 minutes at room temperature.
- Transfer 200 µL of the final solution to a 96-well plate.
4. Measurement:
- Measure the absorbance at 562 nm using a microplate reader.
- Prepare a standard curve using known concentrations of the iron standard.
- Calculate the iron concentration in the samples by interpolating from the standard curve.
Quantification of the Labile Iron Pool (LIP)
The labile iron pool can be quantified using fluorescent probes or by chelation-based assays.[4][14][15]
1. Fluorescent Probe Method (e.g., using a Ferene-based assay):
- This method utilizes a reagent like ferene that forms a colored complex with Fe²⁺ in the presence of a reducing agent.[14][15]
- Cell lysates are prepared in a non-denaturing buffer.
- The lysate is incubated with a working solution containing ferene and a mild reducing agent (e.g., ascorbic acid at a lower concentration than for total iron).
- The absorbance is measured at the appropriate wavelength (e.g., 595 nm for ferene-s).[1]
- The amount of labile iron is quantified against a standard curve.
2. Chelation-Based HPLC Method:
- An optimized high-performance liquid chromatography (HPLC) method can be used to detect labile iron in biological matrices.[4]
- This method often involves the chelation of labile iron with a specific chelator, followed by separation and detection of the iron-chelator complex by HPLC.
Conclusion
The cellular uptake of this compound is a critical step in its therapeutic action, primarily mediated by macrophages of the reticuloendothelial system. The subsequent intracellular metabolism ensures the controlled release of iron for either storage within ferritin or export for systemic distribution via transferrin. The experimental protocols detailed in this guide provide a framework for the quantitative assessment of these processes, which is essential for the development and evaluation of both innovator and generic parenteral iron formulations. The provided diagrams offer a clear visual representation of the key pathways and workflows, serving as a valuable resource for researchers in the field.
References
- 1. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlas-medical.com [atlas-medical.com]
- 4. Performance of Redox Active and Chelatable Iron Assays to Determine Labile Iron Release From Intravenous Iron Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of iron release from transferrin bound to the transferrin receptor at endosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Quantification of Macrophage Cellular Ferrous Iron (Fe2+) Content Using a Highly Specific Fluorescent Probe in a Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maintaining iron homeostasis is the key role of lysosomal acidity for cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The unique kinetics of iron release from transferrin: the role of receptor, lobe-lobe interactions, and salt at endosomal pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Existence of a non-canonical state of iron-bound transferrin at endosomal pH revealed by hydrogen exchange and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A facile colorimetric method for the quantification of labile iron pool and total iron in cells and tissue specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human macrophage hemoglobin-iron metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Macrophages and Iron: A Special Relationship [mdpi.com]
- 18. Analyzing the Quenchable Iron Pool in Murine Macrophages by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. kamiyabiomedical.com [kamiyabiomedical.com]
An In-depth Technical Guide to the Cellular Mechanism of Action of Ferric Gluconate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the cellular and molecular mechanisms underlying the action of ferric gluconate, a parenteral iron formulation used in the treatment of iron deficiency anemia. The content herein is intended for a technical audience and focuses on the cellular uptake, intracellular trafficking, and metabolic fate of this iron-carbohydrate complex.
Introduction
This compound in sucrose is a complex of trivalent iron (Fe³⁺) chelated by gluconate and stabilized in a sucrose matrix.[1] Administered intravenously, it serves as a crucial therapeutic agent for repleting iron stores in patients who cannot tolerate or do not respond to oral iron supplementation, particularly those with chronic kidney disease undergoing hemodialysis.[2] Understanding its mechanism of action at the cellular level is paramount for optimizing its therapeutic efficacy and safety profile. This guide will dissect the journey of this compound from the bloodstream to its ultimate incorporation into functional iron-containing proteins.
Cellular Uptake and Trafficking
The primary destination for intravenously administered this compound is the reticuloendothelial system (RES), which is predominantly composed of macrophages.[3][4] These specialized phagocytic cells are responsible for the clearance of foreign particles and senescent cells, making them adept at internalizing iron-carbohydrate complexes.
The cellular uptake of the this compound complex is primarily mediated by endocytosis.[5] While the precise receptors involved in the recognition of this compound are not fully elucidated, it is understood that macrophages internalize these nanoparticles through phagocytosis.[3] The carbohydrate shell of the complex plays a crucial role in its recognition and subsequent engulfment by macrophages.[6]
-
Diagram of Cellular Uptake Pathway
Caption: Cellular uptake of this compound by macrophages via endocytosis.
Following endocytosis, the this compound complex is trafficked into early endosomes. These vesicles mature into late endosomes and subsequently fuse with lysosomes to form endolysosomes.[5] The acidic environment of the endolysosome, with a pH of approximately 4.5-5.0, is critical for the next step in iron processing.
Iron Release and Metabolic Fate
Within the acidic milieu of the endolysosome, the carbohydrate shell of the this compound complex is hydrolyzed by lysosomal enzymes. This enzymatic degradation, coupled with the low pH, destabilizes the complex and facilitates the release of ferric iron (Fe³⁺).[4]
The released Fe³⁺ is then reduced to its ferrous form (Fe²⁺) by endosomal reductases, such as STEAP3 (Six-Transmembrane Epithelial Antigen of the Prostate 3).[7] This reduction is a prerequisite for the transport of iron out of the endolysosome and into the cytosol. The divalent metal transporter 1 (DMT1) is the primary transporter responsible for exporting Fe²⁺ from the endolysosome into the labile iron pool (LIP) of the cytoplasm.[7]
-
Diagram of Intracellular Iron Processing
Caption: Iron release and transport from the endolysosome to the cytoplasm.
Once in the cytoplasm, the labile iron has several fates:
-
Storage: The majority of the iron is sequestered and stored in the protein ferritin, which safely stores iron in its ferric state, preventing iron-mediated oxidative stress.[5]
-
Export: A portion of the iron is exported from the macrophage into the bloodstream via the iron exporter protein ferroportin.[8] The exported Fe²⁺ is then re-oxidized to Fe³⁺ by the ferroxidase ceruloplasmin and binds to transferrin, the primary iron transport protein in the blood.[9] This transferrin-bound iron is then delivered to erythroid precursor cells in the bone marrow for hemoglobin synthesis.[5]
-
Cellular Use: A small fraction of the iron is utilized by the macrophage for its own metabolic needs, such as in iron-containing enzymes.
-
Diagram of Macrophage Iron Metabolism
Caption: Metabolic fate of intracellular iron within the macrophage.
Quantitative Data
The following tables summarize key quantitative parameters related to the pharmacokinetics and cellular uptake of this compound.
Table 1: Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference |
| Molecular Weight | 289,000 - 440,000 Da | [1] |
| Terminal Half-life | 0.85 - 1.45 hours | [3] |
| Total Clearance | 3.02 - 5.35 L/h | [2] |
| Iron Delivery to Transferrin | ~80% within 24 hours | [2] |
Table 2: In Vitro Cellular Iron Uptake in Macrophage Cell Lines
| Cell Line | Concentration (µg/mL) | Time (min) | Iron Uptake (ng Fe/mg protein) | Reference |
| THP-1 | 10 | 240 | ~150 | [10] |
| 20 | 240 | ~300 | [10] | |
| 40 | 240 | ~600 | [10] | |
| HL-60 | 10 | 240 | ~100 | [10] |
| 20 | 240 | ~200 | [10] | |
| 40 | 240 | ~400 | [10] | |
| U-937 | 10 | 240 | ~250 | [10] |
| 20 | 240 | ~500 | [10] | |
| 40 | 240 | ~1000 | [10] |
Data are approximated from graphical representations in the cited literature.
Experimental Protocols
The following provides a generalized methodology for a key experiment used to study the cellular uptake of this compound.
This protocol outlines the steps for quantifying the uptake of this compound in macrophage cell lines.
-
Diagram of Experimental Workflow
Caption: Workflow for in vitro macrophage uptake assay of this compound.
Methodology:
-
Cell Culture: Human macrophage cell lines (e.g., U-937, THP-1, HL-60) are cultured in appropriate media and conditions (e.g., RPMI-1640 with 10% FBS, 37°C, 5% CO₂).[3]
-
Cell Seeding: Cells are seeded into multi-well plates at a predetermined density and allowed to adhere (if applicable) or stabilize.
-
Treatment: this compound solutions of varying concentrations (e.g., 10, 20, 40 µg/mL) are added to the cells.[3]
-
Incubation: The cells are incubated with the this compound for different time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[3]
-
Cell Lysis: After incubation, the cells are washed multiple times with PBS to remove extracellular iron. The cells are then lysed using a suitable lysis buffer.
-
Iron Quantification: The intracellular iron content in the cell lysates is determined using a colorimetric method, such as the ferrozine assay.[3] This assay involves the reduction of Fe³⁺ to Fe²⁺, which then forms a colored complex with ferrozine, and the absorbance is measured spectrophotometrically.
-
Protein Quantification: The total protein content of the cell lysates is measured using a standard protein assay (e.g., BCA or Bradford assay).
-
Normalization: The intracellular iron concentration is normalized to the total protein content to account for variations in cell number, and the results are typically expressed as ng of iron per mg of protein.[3]
Signaling Pathways
Currently, there is limited direct evidence to suggest that this compound itself activates specific intracellular signaling pathways beyond the cellular response to increased iron levels. The primary cellular response is the regulation of iron homeostasis proteins. For instance, increased intracellular iron levels lead to the translational repression of transferrin receptor 1 (TfR1) and the translational activation of ferritin to prevent further iron uptake and to ensure safe storage, respectively. This regulation is mediated by the iron-responsive element (IRE)/iron-regulatory protein (IRP) system.
Conclusion
The cellular mechanism of action of this compound is a multi-step process orchestrated primarily by macrophages of the reticuloendothelial system. The process begins with endocytic uptake of the iron-carbohydrate complex, followed by its degradation within the acidic environment of the endolysosomes. The released iron is then transported into the cytoplasm where it is either stored in ferritin or exported to bind to transferrin for delivery to sites of erythropoiesis. This efficient mechanism ensures the bio-availability of iron for essential physiological processes while minimizing the risk of iron-related toxicity. Further research into the specific receptors and signaling pathways involved will continue to refine our understanding of this important therapeutic agent.
References
- 1. Sodium this compound complex - Wikipedia [en.wikipedia.org]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. complexgenerics.org [complexgenerics.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Criticality of Surface Characteristics of Intravenous Iron–Carbohydrate Nanoparticle Complexes: Implications for Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Macrophage Iron Signature in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iron Regulation: Macrophages in Control - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Spectroscopic Analysis of Ferric Gluconate Complex: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the analysis and characterization of the ferric gluconate complex, a widely used intravenous iron preparation. This document details the experimental protocols and presents key quantitative data to aid in the quality control, development, and understanding of this non-biological complex drug (NBCD).
Introduction to this compound Complex
Sodium this compound complex is a stable, macromolecular compound used for the treatment of iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] The complex consists of a polynuclear ferric oxyhydroxide core stabilized by a carbohydrate shell of gluconate.[3] Its structural complexity necessitates a multi-faceted analytical approach to ensure product quality, consistency, and safety. Spectroscopic methods are paramount in elucidating the structure of the iron core, the nature of the iron-carbohydrate linkage, and the overall stability of the complex.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for the initial characterization and quantitative analysis of this compound complex. The electronic transitions within the ferric oxyhydroxide core and the ligand-to-metal charge transfer bands give rise to a characteristic absorption spectrum.
Key Quantitative Data
Broad absorbance bands are typically observed between 300 and 500 nm, which are indicative of iron-ligand peaks.[4] An absorption maximum around 350 nm is often attributed to resonance in the carboxylate anions that have reacted with the iron(II) ion, which is then oxidized to ferric iron in the complex.[5] Another absorption maximum can be observed around 200 nm, originating from π→π* and π→σ* transitions in the carboxylate anion of the gluconate molecule.[5]
| Spectroscopic Parameter | Wavelength Range (nm) | Attribution | Reference |
| Primary Absorption Maximum | ~200 | π→π* and π→σ* transitions in the carboxylate anion | [5] |
| Secondary Absorption Maximum | ~350 | Resonance in carboxylate anions complexed with iron | [5] |
| Broad Absorbance Bands | 300 - 500 | Iron-ligand charge transfer bands | [4] |
Experimental Protocol
A validated UV-Visible spectrophotometric method can be employed for the assay of iron in the this compound complex.
Instrumentation: A calibrated UV-Visible spectrophotometer with a 1 cm quartz cuvette.
Reagents:
-
Hydrochloric Acid (concentrated)
-
Deionized Water
Standard Preparation:
-
Accurately weigh and dissolve a suitable amount of a reference standard of this compound in deionized water to create a stock solution.
-
Prepare a series of calibration standards by diluting the stock solution with deionized water to achieve concentrations spanning the expected range of the sample.
Sample Preparation:
-
Dilute the this compound complex injection to a suitable concentration with deionized water. For example, an injection equivalent to 400mg of iron sucrose can be taken into a 100 ml volumetric flask, to which 15 ml of concentrated HCl is added and shaken to dissolve. The volume is then made up to 100 ml with water.[6] A further dilution may be necessary to bring the absorbance within the linear range of the instrument.[6]
Measurement:
-
Set the spectrophotometer to scan a wavelength range, for instance, from 190 to 600 nm.[5]
-
Use deionized water as a blank to zero the instrument.[5]
-
Measure the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax), which for a similar compound, iron sucrose, has been identified at 511 nm after specific sample preparation.[6]
-
Construct a calibration curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of iron in the sample by interpolating its absorbance on the calibration curve.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful tool for probing the structural integrity of the this compound complex. It provides information on the functional groups present in the gluconate ligand and the nature of their interaction with the ferric iron core.
Key Quantitative Data
The FTIR spectrum of this compound shows characteristic bands corresponding to the vibrations of the gluconate molecule. Comparison with the spectrum of sodium gluconate reveals shifts and changes in intensity of certain bands upon complexation with iron, indicating the involvement of specific functional groups in the coordination.
| Wavenumber (cm⁻¹) | Vibrational Mode | Interpretation | Reference |
| 3000 - 3500 (broad band) | ν(OH) | Valence vibrations of hydroxyl groups from gluconate and water | [5] |
| ~1600 | νas(COO⁻) | Asymmetric stretching of the carboxylate group | [5] |
| ~1400 | νs(COO⁻) | Symmetric stretching of the carboxylate group | [5] |
| 1300 - 1000 | ν(C-O), δ(C-OH), ν(C-C) | Strong changes in this region upon complexation with iron, indicating interaction with -OH groups. | [7] |
Experimental Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a suitable sampling accessory, such as an Attenuated Total Reflectance (ATR) crystal.
Sample Preparation:
-
For solid samples, a small amount of the lyophilized this compound complex is finely crushed.[8]
-
The crushed sample is then placed directly onto the ATR crystal for analysis.[8] Alternatively, a potassium bromide (KBr) pellet can be prepared by mixing the sample with dry KBr and pressing it into a transparent disk.[7]
Measurement:
-
Record a background spectrum of the empty ATR crystal or a blank KBr pellet.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Record the sample spectrum over a suitable wavenumber range, typically 4000 to 400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, offering insights into the structure of the gluconate ligand and its conformation upon complexation. Proton (¹H) NMR is commonly used.
Key Quantitative Data
The ¹H-NMR spectrum of this compound will show signals corresponding to the protons of the gluconate backbone. Due to the paramagnetic nature of the Fe(III) center, significant broadening and shifting of the proton signals in close proximity to the iron core are expected.
| Proton | Chemical Shift (ppm) - Approximate | Multiplicity |
| H1 - H6 of Gluconate | Broad and shifted signals | Complex multiplets |
Note: Precise chemical shifts can vary depending on the specific formulation and experimental conditions. The primary utility of NMR in this context is often for confirming the identity and integrity of the carbohydrate component.
Experimental Protocol
Instrumentation: A high-field Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).[8]
Reagents:
-
Deuterium Oxide (D₂O)
-
3-trimethylsilylpropionic acid sodium salt (TSP) or other suitable internal standard.[8]
Sample Preparation:
-
Dissolve a small amount of the this compound complex (e.g., ~5 mg) in D₂O (e.g., 1.5 mL).[8]
-
Transfer the solution to an NMR sample tube.
-
Add a small amount of the internal standard if quantitative analysis is required.
Measurement:
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H-NMR spectrum using standard parameters. The spectral width should be set to encompass the expected chemical shift range (e.g., -5 to 20 ppm).[8]
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with inductively coupled plasma (ICP-MS), is a highly sensitive technique for the determination of the total iron content in this compound complex formulations.
Key Quantitative Data
ICP-MS provides precise quantification of the elemental iron concentration.
| Analyte | Method | Typical Concentration | Reference |
| Total Iron | ICP-MS | 12.5 mg/mL (elemental iron) | [4][9] |
Experimental Protocol
Instrumentation: An Inductively Coupled Plasma Mass Spectrometer (ICP-MS).
Reagents:
-
Trace metal grade Nitric Acid (HNO₃)
-
Deionized Water
-
Iron standard solutions for calibration
Sample Preparation:
-
Accurately dilute the this compound complex sample to a target iron concentration within the linear range of the ICP-MS (e.g., 0.4 mM Fe).[4]
-
Digest the diluted sample in nitric acid. For instance, 200 μL of the diluted sample can be digested at 80 °C for 12 hours in 500 μL of 67% nitric acid and 800 μL of deionized water.[4]
-
Further dilute the digested sample with deionized water to achieve a final nitric acid matrix of around 2-6%.[4]
Measurement:
-
Prepare a series of iron standard solutions of known concentrations in a similar acid matrix.
-
Aspirate the blank, standards, and samples into the ICP-MS.
-
Monitor the intensity of a specific iron isotope (e.g., ⁵⁶Fe or ⁵⁷Fe).
-
Generate a calibration curve from the standard solutions.
-
Calculate the iron concentration in the original sample based on the measured intensity and the calibration curve, accounting for all dilution factors.
Conclusion
The spectroscopic analysis of this compound complex is a critical component of its characterization and quality control. The combination of UV-Vis, FTIR, NMR, and ICP-MS provides a comprehensive understanding of the complex's electronic structure, the nature of the iron-carbohydrate interaction, the integrity of the ligand, and the total iron content. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, ensuring the consistent quality and efficacy of this important therapeutic agent.
References
- 1. Sodium this compound Complex | C66H121Fe2NaO65 | CID 76968835 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sodium this compound complex - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ijpab.com [ijpab.com]
- 7. researchgate.net [researchgate.net]
- 8. US7179939B2 - Sodium this compound complexes and method of manufacture thereof - Google Patents [patents.google.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
Elemental Analysis of Ferric Gluconate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the elemental analysis of ferric gluconate, a critical process for ensuring the quality, safety, and efficacy of this widely used iron supplement. This document details the theoretical elemental composition, methodologies for its determination, and potential elemental impurities.
Core Composition of this compound
This compound is a complex of iron with gluconic acid. The chemical formula for the anhydrous form is C₁₂H₂₂FeO₁₄.[1] More commonly, it is found in its dihydrate form, C₁₂H₂₂FeO₁₄·2H₂O.[2][3][4][5] The theoretical elemental composition of both forms is crucial for the verification of the substance's identity and purity.
Table 1: Theoretical Elemental Composition of this compound
| Element | Anhydrous (C₁₂H₂₂FeO₁₄) | Dihydrate (C₁₂H₂₂FeO₁₄·2H₂O) |
| Molecular Weight | 446.14 g/mol [1] | 482.17 g/mol [2][3][5] |
| Carbon (C) | 32.30% | 29.88% |
| Hydrogen (H) | 4.97% | 5.43% |
| Iron (Fe) | 12.52% | 11.58% |
| Oxygen (O) | 50.21% | 53.11% |
Note: These are calculated theoretical values. Experimental results may vary slightly.
Analytical Methodologies for Elemental Composition
A multi-faceted approach is required to accurately determine the elemental composition of this compound. This typically involves a combination of combustion analysis for organic elements and atomic spectroscopy for iron and trace metals.
Determination of Iron Content
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS) are the preferred methods for the precise quantification of iron content.
Table 2: Typical Iron Content in this compound Formulations
| Formulation | Labeled Elemental Iron Content |
| Sodium this compound Complex in Sucrose Injection | 12.5 mg/mL (62.5 mg/5 mL vial)[6][7][8] |
| Ferrous Gluconate Tablets | Approximately 12% of the salt form[9] |
Determination of Carbon, Hydrogen, and Oxygen
Combustion analysis is the standard method for determining the carbon and hydrogen content of organic and organometallic compounds.[10][11][12][13] Oxygen is typically determined by pyrolysis or calculated by difference.
Analysis of Elemental Impurities
Regulatory bodies such as the FDA provide guidelines for controlling elemental impurities in drug products. ICP-MS is a powerful technique for detecting and quantifying trace elemental impurities.
Table 3: Common Elemental Impurities and their Typical Limits in Gluconate Salts
| Element | Class | Typical Concentration Limit |
| Cadmium (Cd) | 1 | < 0.5 ppm |
| Lead (Pb) | 1 | < 0.5 ppm |
| Arsenic (As) | 1 | < 1.5 ppm |
| Mercury (Hg) | 1 | < 3.0 ppm |
| Cobalt (Co) | 2A | < 5.0 ppm |
| Vanadium (V) | 2A | < 10.0 ppm |
| Nickel (Ni) | 2A | < 20.0 ppm |
Note: This is not an exhaustive list and limits may vary based on specific regulations and product formulations.
Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining accurate and reproducible results.
Protocol for Iron (Fe) Determination by ICP-MS
-
Sample Preparation (Digestion):
-
Accurately weigh a sample of this compound.
-
Place the sample in a clean, acid-washed digestion vessel.
-
Add a suitable volume of high-purity nitric acid (e.g., 5-10 mL).
-
Digest the sample using a microwave digestion system. A typical program involves ramping the temperature to 180-200°C and holding for 20-30 minutes.
-
After cooling, quantitatively transfer the digested sample to a volumetric flask and dilute to a known volume with deionized water.
-
-
Instrument Parameters:
-
Instrument: Inductively Coupled Plasma-Mass Spectrometer.
-
RF Power: Typically 1300-1600 W.
-
Plasma Gas Flow: 10-15 L/min.
-
Auxiliary Gas Flow: 0.8-1.2 L/min.
-
Nebulizer Gas Flow: 0.7-1.0 L/min.
-
Monitored Isotope: ⁵⁶Fe or ⁵⁷Fe.
-
-
Calibration:
-
Prepare a series of calibration standards from a certified iron standard solution. The concentration range should bracket the expected iron concentration in the prepared samples.
-
The calibration standards should be matrix-matched with the samples (i.e., contain the same concentration of acid).
-
-
Analysis:
-
Aspirate the blank, calibration standards, and samples into the ICP-MS.
-
Measure the intensity of the selected iron isotope.
-
Construct a calibration curve by plotting the intensity versus the concentration of the standards.
-
Determine the concentration of iron in the samples from the calibration curve.
-
Protocol for Carbon (C) and Hydrogen (H) Determination by Combustion Analysis
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule.
-
Seal the capsule to ensure no loss of sample.
-
-
Instrument Parameters (Elemental Analyzer):
-
Combustion Furnace Temperature: 900-1100°C.
-
Reduction Furnace Temperature: 600-850°C (containing copper).
-
Carrier Gas: High-purity helium.
-
Oxygen: High-purity oxygen for combustion.
-
-
Calibration:
-
Analyze a certified organic standard with known C and H content (e.g., acetanilide, sulfanilic acid) to create a calibration curve.
-
-
Analysis:
-
The sample is introduced into the combustion furnace.
-
The sample undergoes complete combustion in the presence of oxygen, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O).
-
The combustion gases are passed through a reduction furnace to remove excess oxygen and reduce nitrogen oxides to nitrogen gas.
-
The CO₂ and H₂O are separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
-
The C and H content of the sample is calculated based on the detector response and the calibration.
-
Workflow and Data Analysis Visualization
The following diagrams illustrate the logical flow of the elemental analysis process.
Caption: General workflow for the elemental analysis of this compound.
Caption: Logical relationship of analytical techniques to elemental composition data.
References
- 1. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. enzymax.net [enzymax.net]
- 3. X3860E [fao.org]
- 4. Cas 6047-12-7,Ferrous gluconate | lookchem [lookchem.com]
- 5. fao.org [fao.org]
- 6. globalrph.com [globalrph.com]
- 7. [Table, Concentrations of elemental iron in typical iron tablets] - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. datapdf.com [datapdf.com]
- 9. Combustion Analysis [preparatorychemistry.com]
- 10. Combustion analysis - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. velp.com [velp.com]
- 13. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for the Use of Ferric Gluconate in Primary Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an indispensable micronutrient for cellular processes, playing a critical role in oxygen transport, DNA synthesis, and cellular respiration.[1] In primary cell culture, maintaining an optimal iron concentration is crucial for cell viability, proliferation, and differentiation. While transferrin is the natural physiological iron carrier, serum-free media often require alternative iron sources.[2] Ferric gluconate, a complex of ferric iron and gluconate, offers a soluble and bioavailable source of iron for supplementing primary cell cultures. These application notes provide detailed protocols and guidance for the effective use of this compound in primary cell culture experiments.
Effects of this compound on Primary Cells
While specific data for this compound in primary cell culture is limited, studies using other iron compounds such as ferric citrate and ferric ammonium citrate provide insights into the expected effects of iron supplementation.
Cell Viability and Proliferation:
Iron is essential for cell proliferation; however, excessive iron can be toxic.[3] Iron overload has been shown to decrease cell viability in primary rat hepatocytes.[4] In one study, treating primary mouse liver cells with 25-100 µmol/L of ferric ammonium citrate (FAC) led to a dose-dependent decrease in cell viability.[5] Conversely, iron depletion suppresses cellular proliferation.[6] The optimal concentration of this compound must be empirically determined for each primary cell type to balance the requirements for proliferation with the risk of cytotoxicity. A study using a ferric sorbitol citrate complex at a concentration of 200 µM did not appreciably alter the proliferation of normal (non-malignant) cells, suggesting that some iron complexes may have a favorable therapeutic window.[7]
Cellular Uptake:
This compound complexes are taken up by cells, contributing to the intracellular labile iron pool. Studies in macrophage cell lines have shown that cellular iron uptake from sodium this compound occurs in a time- and concentration-dependent manner, with concentrations of 10, 20, and 40 µg/ml being investigated.[8]
Data Presentation
The following tables summarize quantitative data from studies using various iron compounds in cell culture, which can serve as a reference for designing experiments with this compound in primary cells.
Table 1: Exemplary Concentrations of Iron Compounds in Cell Culture Studies
| Iron Compound | Cell Type | Concentration Range | Observed Effect | Reference |
| Ferric Ammonium Citrate (FAC) | Primary Mouse Liver Cells | 25 - 100 µmol/L | Decreased cell viability | [5] |
| Ferric Sorbitol Citrate (FSC) | Normal (non-malignant) cells | 200 µM | No appreciable alteration in proliferation | [7] |
| Ferric Chloride (FeCl3) | Primary Rat Hepatocytes | Not specified | Decreased cell viability, induction of ferroptosis and necrosis | [4] |
| Holo-transferrin | Primary Mouse Hepatocytes | 30 µM | Increased hepcidin mRNA expression | [9] |
| Sodium this compound | THP-1, HL-60, U-937 (macrophage cell lines) | 10, 20, 40 µg/mL | Time- and concentration-dependent iron uptake | [8] |
Table 2: Effects of Iron Overload on Primary Cell Viability
| Primary Cell Type | Iron Compound | Concentration | Effect on Viability | Reference |
| Mouse Liver Cells | Ferric Ammonium Citrate | 100 µmol/L | Decrease from ~74% to ~54% (Hepatocytes) | [5] |
| Mouse Liver Cells | Ferric Ammonium Citrate | 100 µmol/L | Decrease from ~91% to ~78% (Liver Sinusoidal Endothelial Cells) | [5] |
| Rat Hepatocytes | Ferric Chloride | Not specified | Decreased cell viability | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a sterile stock solution of this compound for addition to primary cell culture media.
Materials:
-
This compound complex (cell culture grade)
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Dissolve the powder in a small volume of sterile deionized water or PBS. Gentle warming (to no more than 37°C) may be required to aid dissolution.
-
Once fully dissolved, bring the solution to the final desired volume with sterile deionized water or PBS. A typical stock solution concentration is 10-100 mM.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.
-
Store the sterile stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: Supplementation of Primary Cell Culture Medium
This protocol provides a general guideline for supplementing primary cell culture medium with this compound. The optimal concentration should be determined empirically for each primary cell type and experimental condition.
Materials:
-
Primary cell culture of interest
-
Complete cell culture medium appropriate for the primary cell type
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile pipettes and tubes
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Determine the desired final concentration of this compound in the cell culture medium. Based on analogous studies, a starting range of 10-200 µM can be tested.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the primary cell cultures and replace it with the freshly prepared medium containing the desired concentration of this compound.
-
Include a vehicle control (medium without this compound) in your experimental setup.
-
Incubate the cells under their standard culture conditions (e.g., 37°C, 5% CO₂).
-
Monitor the cells regularly for changes in morphology, viability, and proliferation.
Protocol 3: Assessment of Cellular Response
This protocol outlines methods to assess the effects of this compound on primary cell cultures.
1. Cell Viability Assay (e.g., Trypan Blue Exclusion):
-
Harvest the primary cells by gentle trypsinization or scraping.
-
Mix a small aliquot of the cell suspension with an equal volume of Trypan Blue stain.
-
Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer.
-
Calculate the percentage of viable cells.
2. Cell Proliferation Assay (e.g., BrdU Incorporation or CCK-8 Assay):
-
Follow the manufacturer's instructions for the chosen cell proliferation assay kit.
-
These assays typically measure DNA synthesis or metabolic activity as an indicator of cell proliferation.
-
Compare the proliferation rates of cells treated with different concentrations of this compound to the control group.
3. Assessment of Iron Uptake (e.g., Prussian Blue Staining):
-
Culture primary cells on sterile coverslips.
-
After treatment with this compound, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde).
-
Perform Prussian blue staining according to standard protocols to visualize intracellular iron deposits.
Mandatory Visualizations
Caption: Experimental workflow for using this compound in primary cell culture.
Caption: Simplified overview of cellular iron uptake and utilization pathways.
Caption: Regulation of iron homeostasis via Iron Regulatory Proteins (IRPs).
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Activation-induced iron flux controls CD4 T cell proliferation by promoting proper IL-2R signaling and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron for proliferation of cell lines and hematopoietic progenitors: Nailing down the intracellular functional iron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of iron overload on apoptosis in primary cells from mouse livers [jsyx.magtechjournal.com]
- 6. researchgate.net [researchgate.net]
- 7. Influence of iron on proliferation and cell cycle kinetics on cultured malignant and nonmalignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. complexgenerics.org [complexgenerics.org]
- 9. Iron transferrin regulates hepcidin synthesis in primary hepatocyte culture through hemojuvelin and BMP2/4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Iron Overload Modeling Using Ferric Gluconate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Iron is a vital element for numerous physiological processes, but its excess can be cytotoxic, leading to cellular damage through the generation of reactive oxygen species (ROS) and the induction of specific cell death pathways like ferroptosis.[1][2] In vitro iron overload models are crucial tools for studying the mechanisms of iron toxicity, evaluating potential therapeutic interventions, and screening for drug-induced iron dysregulation. Sodium Ferric Gluconate Complex in Sucrose, hereafter referred to as this compound, is a clinically used intravenous iron formulation that can be adapted for in vitro studies to mimic iron overload conditions.[3][4] These application notes provide detailed protocols for establishing an in vitro iron overload model using this compound and for assessing its cellular effects.
Data Presentation
The following tables summarize key quantitative data that can be generated using the protocols described below. Researchers should populate these tables with their experimental data for comparative analysis.
Table 1: Effect of this compound on Cell Viability
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Cell Viability (%) |
| e.g., HepG2 | 10 | 24 | User-defined |
| 20 | 24 | User-defined | |
| 40 | 24 | User-defined | |
| e.g., THP-1 | 10 | 4 | User-defined |
| 20 | 4 | User-defined | |
| 40 | 4 | User-defined |
Table 2: Assessment of Intracellular Iron Overload
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | Total Intracellular Iron (nmol/mg protein) | Labile Iron Pool (Fluorescence Units) |
| e.g., HepG2 | 10 | 24 | User-defined | User-defined |
| 20 | 24 | User-defined | User-defined | |
| 40 | 24 | User-defined | User-defined | |
| e.g., U937 | 10 | 4 | User-defined | User-defined |
| 20 | 4 | User-defined | User-defined | |
| 40 | 4 | User-defined | User-defined |
Table 3: Evaluation of Oxidative Stress and Ferroptosis Markers
| Cell Line | This compound Concentration (µg/mL) | Incubation Time (hours) | ROS Production (Fold Change) | Lipid Peroxidation (Fold Change) | GPX4 Activity (%) |
| e.g., HepG2 | 10 | 24 | User-defined | User-defined | User-defined |
| 20 | 24 | User-defined | User-defined | User-defined | |
| 40 | 24 | User-defined | User-defined | User-defined |
Experimental Protocols
Protocol 1: In Vitro Iron Overload with this compound
This protocol describes how to induce iron overload in cultured cells using this compound. The optimal concentration and incubation time should be determined empirically for each cell line.
Materials:
-
Cell line of interest (e.g., HepG2, THP-1, HL-60, U937)
-
Complete cell culture medium
-
Sodium this compound Complex in Sucrose injection (e.g., Ferrlecit®)
-
Sterile phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Preparation of this compound Working Solutions: Dilute the this compound stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 20, 40 µg/mL).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubation: Incubate the cells for the desired period (e.g., 4, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Post-incubation Processing: After incubation, wash the cells twice with PBS to remove excess iron before proceeding to downstream assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol measures cell viability based on the metabolic activity of the cells.[5]
Materials:
-
Iron-treated and control cells (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Following the treatment period in Protocol 1, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Protocol 3: Quantification of Total Intracellular Iron (Ferrozine-Based Assay)
This colorimetric assay quantifies the total iron content within the cells.[6][7][8][9]
Materials:
-
Iron-treated and control cells (from Protocol 1)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Iron releasing reagent (e.g., a mixture of HCl and KMnO4)
-
Iron detection reagent (6.5 mM Ferrozine, 1 M ascorbic acid, 2.5 M ammonium acetate)
-
Iron standard solution (e.g., FeCl3)
-
96-well plate reader
Procedure:
-
Lyse the cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate for normalization.
-
To release iron from proteins, add the iron releasing reagent to the cell lysates and incubate at 60°C for 2 hours.
-
Add the iron detection reagent to the samples and standards.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 550 nm.
-
Calculate the iron concentration in each sample based on the standard curve and normalize to the protein concentration.
Protocol 4: Measurement of Labile Iron Pool (Calcein-AM Assay)
This assay measures the chelatable, redox-active intracellular iron pool.
Materials:
-
Iron-treated and control cells (from Protocol 1)
-
Calcein-AM (acetoxymethyl ester)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Wash the cells with PBS.
-
Load the cells with Calcein-AM (typically 0.5-1 µM in serum-free medium) for 15-30 minutes at 37°C.
-
Wash the cells again with PBS to remove extracellular Calcein-AM.
-
Measure the fluorescence intensity (excitation ~488 nm, emission ~517 nm). A decrease in calcein fluorescence indicates an increase in the labile iron pool due to quenching.
Protocol 5: Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
This assay measures the overall levels of intracellular ROS.
Materials:
-
Iron-treated and control cells (from Protocol 1)
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Wash the cells with PBS.
-
Load the cells with DCFH-DA (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm). An increase in fluorescence indicates an increase in ROS levels.
Protocol 6: Assessment of Lipid Peroxidation
Lipid peroxidation is a hallmark of ferroptosis. This can be assessed using commercially available kits that measure malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), which are end products of lipid peroxidation. Follow the manufacturer's instructions for the chosen kit.
Protocol 7: Western Blot for GPX4
Glutathione peroxidase 4 (GPX4) is a key enzyme that protects against ferroptosis by reducing lipid peroxides.[10][11][12][13] A decrease in GPX4 expression or activity is indicative of ferroptosis.
Materials:
-
Iron-treated and control cells (from Protocol 1)
-
Cell lysis buffer with protease inhibitors
-
Primary antibody against GPX4
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-GPX4 antibody.
-
Wash and incubate with the secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate the experimental workflow and the signaling pathway involved in this compound-induced iron overload.
Caption: Experimental workflow for the in vitro iron overload model.
Caption: Signaling pathway of iron-induced ferroptosis.
References
- 1. Elusive labile iron: Bioanalytical techniques to measure iron speciation in human plasma [morressier.com]
- 2. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Sodium this compound complex in sucrose is safe and effective in hemodialysis patients: North American Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Colorimetric ferrozine-based assay for the quantitation of iron in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lipid Peroxidation-Dependent Cell Death Regulated by GPx4 and Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of ferroptosis and its related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GPX4-independent ferroptosis—a new strategy in disease’s therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Ferric Gluconate in Preclinical Anemia Research
Introduction
Ferric gluconate is an iron replacement product utilized in the treatment of iron deficiency anemia (IDA). In animal models, it serves as a critical tool for studying the efficacy, safety, and pharmacokinetics of iron supplementation strategies. These models are essential for understanding the mechanisms of iron metabolism and for the preclinical evaluation of new iron-based therapies. This compound is particularly relevant in models of anemia associated with chronic kidney disease (CKD) and inflammatory conditions.
Mechanism of Action
Following intravenous administration, the this compound complex is taken up by the reticuloendothelial system (RES), specifically by macrophages.[1] Within the macrophages, the iron is released from the carbohydrate shell. It is then either stored as ferritin or transported out of the macrophage via ferroportin, where it binds to transferrin in the bloodstream.[2] This transferrin-bound iron is subsequently delivered to the bone marrow for incorporation into hemoglobin within developing erythrocytes, thereby treating the anemia.[2][3] Pharmacokinetic data indicate that over 80% of the iron from a sodium this compound dose is processed by the RES and delivered to transferrin within 24 hours, making it rapidly available for erythropoiesis.[3]
Animal Models
Several animal models are employed to study the effects of this compound:
-
Nutritional Iron Deficiency Anemia (IDA) in Rodents: This is the most common model, typically induced by feeding weanling rats or mice a specially formulated iron-deficient diet for several weeks.[4][5] This model is highly effective for evaluating the bioavailability and efficacy of oral and intravenous iron supplements.
-
Anemia of Inflammation (AI) or Chronic Disease (ACD): This model is induced by administering inflammatory agents like group A streptococcal peptidoglycan-polysaccharide (PG-APS) or heat-killed Brucella abortus to rodents.[6][7][8] It mimics the complex pathogenesis of anemia in chronic inflammatory conditions, where iron metabolism is dysregulated by hepcidin.
-
Neonatal Anemia in Piglets: Piglets are born with very low iron reserves (around 50 mg) and are highly susceptible to developing IDA within the first few weeks of life.[9][10] This makes them a valuable model for studying the prevention and treatment of neonatal anemia.
-
Chronic Kidney Disease (CKD) Models in Rats: Surgical or genetic models of CKD in rats are used to study anemia associated with renal failure, a common clinical scenario where intravenous iron therapy is indicated.[11]
Experimental Protocols
Protocol 1: Induction of Iron Deficiency Anemia (IDA) in Rats
This protocol describes the standard method for inducing nutritional iron deficiency anemia in weanling rats.
Materials:
-
Weanling (21-day old) male Sprague-Dawley or Wistar rats.[4][5]
-
Iron-deficient diet (e.g., AIN-93 based diet with <15 mg Fe/kg).[5][12]
-
Standard rodent diet (control group).
-
Deionized water.
-
Metabolic cages.
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes).
-
Hematology analyzer.
Procedure:
-
Acclimatization: Upon arrival, acclimatize weanling rats for 5-7 days, providing free access to a standard diet and tap water.
-
Group Allocation: Randomly divide the rats into a control group and an anemia model group.
-
Dietary Induction:
-
Monitoring: Monitor body weight and food intake weekly. Observe for clinical signs of anemia such as pale paws and ears.
-
Confirmation of Anemia: After 4 weeks, collect a small blood sample from the tail vein. Anemia is typically confirmed when hemoglobin (Hb) levels in the model group fall below a predetermined threshold (e.g., <70-90 g/L).[12] Key biochemical markers include significantly lower serum iron (SI), serum ferritin (SF), and transferrin saturation (TS), along with elevated total iron-binding capacity (TIBC).[5]
Protocol 2: this compound Administration and Efficacy Assessment
This protocol details the administration of this compound and the subsequent evaluation of its therapeutic effects.
Materials:
-
Anemic rats from Protocol 1.
-
Sodium this compound complex solution.
-
Oral gavage needles (for oral administration).
-
Sterile syringes and needles (for intravenous administration).
-
Saline solution (0.9% NaCl).
-
Blood collection supplies.
-
Spectrophotometer and kits for biochemical assays (Serum Iron, TIBC, Ferritin).
Procedure:
-
Sub-grouping: Divide the confirmed anemic rats into several treatment groups:
-
Anemia Model Control (receives vehicle, e.g., saline).
-
This compound Group(s) (receives one or more doses of this compound).
-
Positive Control Group (e.g., ferrous sulfate for oral studies).[4]
-
-
Administration:
-
Blood Sampling and Analysis:
-
Collect blood samples at baseline and at regular intervals (e.g., weekly) throughout the treatment period.
-
Perform a complete blood count (CBC) to measure hematological parameters: Hemoglobin (Hb), Hematocrit (HCT), Red Blood Cell (RBC) count, Mean Corpuscular Volume (MCV), Mean Corpuscular Hemoglobin (MCH), and Mean Corpuscular Hemoglobin Concentration (MCHC).[4][14]
-
Centrifuge a portion of the blood to obtain serum. Analyze for biochemical markers of iron status: Serum Iron (SI), Total Iron-Binding Capacity (TIBC), Transferrin Saturation (TS), and Serum Ferritin (SF).[15][16][17]
-
-
Data Analysis: Compare the changes in hematological and biochemical parameters between the treatment groups and the anemic control group to determine the efficacy of this compound.
Protocol 3: Histopathological Analysis of Iron Deposition
This protocol is for assessing iron accumulation in tissues following supplementation.
Materials:
-
Tissues (liver, spleen, kidney, heart) collected at the end of the study.[18]
-
10% neutral buffered formalin.
-
Paraffin embedding station.
-
Microtome.
-
Microscope slides.
-
Perl's Prussian Blue staining kit.
-
Nuclear Fast Red counterstain.
-
Microscope.
Procedure:
-
Tissue Collection and Fixation: At the study endpoint, euthanize the animals and perfuse with saline. Collect target organs (e.g., liver, spleen, kidney). Fix tissues in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing and Sectioning: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax. Cut thin sections (4-5 µm) using a microtome and mount them on glass slides.
-
Staining:
-
Deparaffinize and rehydrate the tissue sections.
-
Incubate slides in a solution of equal parts 20% hydrochloric acid and 10% potassium ferrocyanide (Perl's reagent) for 20-30 minutes. This reaction stains ferric iron deposits a distinct blue color.[19][20]
-
Rinse thoroughly in distilled water.
-
Counterstain with Nuclear Fast Red for 5 minutes to visualize cell nuclei in red/pink.[19]
-
Dehydrate, clear, and coverslip the slides.
-
-
Microscopic Examination: Examine the stained sections under a light microscope. Semiquantitatively score the amount and distribution of iron deposits (blue staining) in different cell types (e.g., hepatocytes and Kupffer cells in the liver, proximal tubular cells in the kidney).[18][19]
Data Presentation
Table 1: Efficacy of Oral Iron Supplementation in a Rat Model of IDA
Data synthesized from a study comparing different iron supplements over 4 weeks of treatment.[4][12]
| Parameter | Normal Control | Anemia Model | Ferrous Gluconate (4 mg Fe/kg) | Ferrous Sulfate (4 mg Fe/kg) |
| Hemoglobin (g/L) | 135.5 ± 7.2 | 65.1 ± 5.8 | 128.9 ± 6.5 | 125.4 ± 7.1 |
| Hematocrit (%) | 42.1 ± 2.5 | 21.3 ± 2.1 | 39.8 ± 2.3 | 38.5 ± 2.6 |
| RBC (10¹²/L) | 7.5 ± 0.4 | 4.1 ± 0.3 | 7.1 ± 0.5 | 6.9 ± 0.4 |
| Serum Iron (µmol/L) | 25.8 ± 3.1 | 8.2 ± 1.5 | 23.5 ± 2.8 | 22.9 ± 3.0 |
| TIBC (µmol/L) | 55.4 ± 4.9 | 98.7 ± 8.3 | 60.1 ± 5.5 | 62.3 ± 5.8 |
| TS (%) | 46.6 ± 4.2 | 8.3 ± 1.8 | 39.1 ± 3.9 | 36.7 ± 4.1 |
| Liver Iron (µg/g) | 185.3 ± 15.6 | 45.2 ± 6.1 | 175.8 ± 14.9 | 168.4 ± 15.2 |
| Spleen Iron (µg/g) | 310.7 ± 25.1 | 98.6 ± 11.2 | 295.4 ± 22.8 | 288.1 ± 23.5 |
Table 2: Bioavailability and Toxicity of Ferrous Gluconate in Rats
Data derived from studies on stabilized ferrous gluconate (SFG) in Sprague-Dawley rats.[21]
| Parameter | Ferrous Gluconate (SFG) | Ferrous Sulfate |
| Iron Bioavailability (%) | 36.6 ± 6.2 | 35.4 ± 8.0 |
| Acute Oral LD₅₀ (mg/kg) | Female: 1775Male: 1831 | Not Reported |
Visualizations
Caption: Workflow for evaluating this compound in a rat model of iron deficiency anemia.
Caption: Metabolic pathway of intravenous this compound for erythropoiesis.
Caption: Changes in key biomarkers during IDA and after this compound treatment.
References
- 1. The Pharmacokinetics and Pharmacodynamics of Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-dose pharmacokinetics of sodium this compound complex in iron-deficient subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of AOS–iron on iron deficiency anemia in rats - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Standardization and Development of Rat Model with Iron Deficiency Anaemia Utilising Commercial Available Iron Deficient Food – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 6. Comparative analysis of oral and intravenous iron therapy in rat models of inflammatory anemia and iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A mouse model of anemia of inflammation: complex pathogenesis with partial dependence on hepcidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iron Supplementation in Suckling Piglets: An Ostensibly Easy Therapy of Neonatal Iron Deficiency Anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. swinehealth.ceva.com [swinehealth.ceva.com]
- 11. Effects of ferric citrate and intravenous iron sucrose on markers of mineral, bone, and iron homeostasis in a rat model of CKD-MBD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effectiveness of AOS–iron on iron deficiency anemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. A genetic mouse model of severe iron deficiency anemia reveals tissue-specific transcriptional stress responses and cardiac remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Biochemical markers of iron status] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Combined histological and hematological assessment of iron-induced organ damage in a gerbil model of iron overload - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. Stabilized ferrous gluconate as iron source for food fortification: bioavailability and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ferric Gluconate in Macrophage Cell Lines: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ferric gluconate in macrophage cell lines. This document details the effects of this compound on macrophage iron metabolism, inflammatory responses, and cell signaling. It also includes detailed protocols for relevant experiments to facilitate research and development in this area.
Introduction
This compound is a parenteral iron formulation used to treat iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] In the physiological context, macrophages of the reticuloendothelial system are central to the processing of intravenous iron complexes.[3] These specialized cells phagocytose the iron complexes, making the iron available for storage in ferritin or for export via ferroportin to be incorporated into hemoglobin and other essential proteins.[4][5] Understanding the interaction of this compound with macrophage cell lines is crucial for elucidating its mechanism of action, evaluating the bioequivalence of generic formulations, and investigating its potential immunomodulatory effects.
Macrophage polarization, the process by which these cells adopt distinct functional phenotypes (pro-inflammatory M1 or anti-inflammatory M2), is intricately linked to their iron-handling status.[6][7] Iron loading in macrophages has been shown to influence their response to inflammatory stimuli, such as lipopolysaccharide (LPS), by modulating signaling pathways like NF-κB and affecting the expression of cytokines and other inflammatory mediators.[6] Therefore, studying this compound in macrophage cell lines provides valuable insights into its therapeutic effects and potential side effects.
Effects of this compound on Macrophage Cell Lines
Iron Uptake and Metabolism
Parenterally administered iron complexes like this compound are taken up by macrophages through phagocytosis.[3] Once internalized, the iron is released from the complex and enters the intracellular labile iron pool. From there, it can be utilized for cellular processes, stored in the protein ferritin, or exported from the cell by the iron transporter ferroportin.[4][5] The regulation of iron export is tightly controlled by the hormone hepcidin, which binds to ferroportin, causing its internalization and degradation.[4][8]
Studies comparing the cellular uptake of a reference and a generic sodium this compound product in various macrophage cell lines (THP-1, U937, and HL-60) have shown similar overall trends in iron incorporation.[3] This suggests that the fundamental mechanism of uptake is comparable between the formulations.
Modulation of Inflammatory Responses
The iron status of a macrophage significantly influences its inflammatory phenotype. Generally, an iron-loaded state is associated with a shift towards an anti-inflammatory (M2) phenotype and a dampened pro-inflammatory (M1) response.[6] Treatment of macrophage cell lines with iron compounds has been shown to reduce the expression of pro-inflammatory markers like iNOS, IL-1β, IL-6, and TNF-α upon stimulation with LPS.[6] This effect is partly mediated by the inhibition of the NF-κB signaling pathway.[6]
Conversely, some studies suggest that excessive iron can trigger the release of pro-inflammatory cytokines such as IL-1β through mechanisms involving reactive oxygen species (ROS) production.[4][7] Therefore, the impact of this compound on macrophage inflammatory responses is context-dependent and likely influenced by the dose, duration of exposure, and the specific macrophage phenotype.
Data Summary
The following tables summarize quantitative data from studies investigating the effects of iron compounds, including this compound, on macrophage cell lines.
| Cell Line | Iron Compound | Concentration | Incubation Time | Key Findings | Reference |
| THP-1, U937, HL-60 | Sodium this compound | 10, 20, 40 µg/mL | 30, 60, 120, 240 min | Dose- and time-dependent iron uptake. No significant difference between reference and generic products. | [3] |
| Bone Marrow-Derived Macrophages | Ferric Ammonium Citrate (FAC) | 50, 100 µM | 16 hours | Increased expression of M2 markers (Arg1). Reduced expression of M1 markers (iNOS, IL-1β, IL-6, TNF-α) after LPS stimulation. | [6] |
| RAW 264.7 | Ferric Ammonium Citrate (FAC) | 25 µg/mL | Not specified | Lowered expression of M1 markers (IL-1β, iNOS, TNF-α) in IFN-γ-stimulated cells by blocking the STAT1 pathway. | [9] |
| RAW 264.7 | Ferric Citrate | 2.5 mg/mL | Not specified | Promoted expression of M1 markers (iNOS, TNF-α, IL-1β) and lowered expression of M2 markers (IL-10, CD206). | [9] |
Experimental Protocols
Protocol 1: Macrophage Cell Culture (RAW 264.7)
This protocol describes the routine culture of the RAW 264.7 macrophage-like cell line.
Materials:
-
RAW 264.7 cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 4500 mg/L glucose
-
Fetal Bovine Serum (FBS)
-
L-glutamine-penicillin-streptomycin solution
-
Cell scraper
-
15 mL and 50 mL conical tubes
-
T-75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Culture RAW 264.7 cells in T-75 flasks with DMEM supplemented with 10% (v/v) FBS and 1% L-glutamine-penicillin-streptomycin.[10]
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.[10]
-
Refresh the growth medium every 2-3 days.[10]
-
When cells reach 70-80% confluency, subculture them.
-
To subculture, aspirate the old medium and wash the cell monolayer with sterile PBS.
-
Add fresh medium and detach the adherent cells using a cell scraper.[10]
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 400 x g for 5 minutes.[10]
-
Aspirate the supernatant and resuspend the cell pellet in fresh medium.
-
Seed new T-75 flasks at the desired density.
Protocol 2: In Vitro Iron Uptake Assay
This protocol details a method to quantify the cellular uptake of this compound.
Materials:
-
Macrophage cell line (e.g., THP-1, RAW 264.7)
-
Complete culture medium
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Ferrozine-based iron assay kit
-
Protein assay kit (e.g., BCA)
-
96-well plates
-
Plate reader
Procedure:
-
Seed macrophages in 6-well plates and allow them to adhere overnight.
-
Prepare different concentrations of this compound (e.g., 10, 20, 40 µg/mL) in complete culture medium.[3]
-
Remove the medium from the cells and add the this compound-containing medium.
-
Incubate for various time points (e.g., 30, 60, 120, 240 minutes) at 37°C.[3]
-
After incubation, aspirate the medium and wash the cells three times with cold PBS to remove extracellular iron.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the iron content in the cell lysates using a ferrozine-based assay according to the manufacturer's instructions. This typically involves adding an iron-detection reagent and measuring the absorbance at 550 nm.[3]
-
Measure the total protein concentration in the lysates using a BCA assay.
-
Normalize the iron content to the total protein concentration to determine the cellular iron uptake (e.g., in µg iron/mg protein).[3]
Protocol 3: Cytokine Production Assay (ELISA)
This protocol describes the measurement of cytokine production by macrophages following treatment with this compound and stimulation with LPS.
Materials:
-
Macrophage cell line
-
Complete culture medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
Procedure:
-
Seed macrophages in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 16 hours).[6]
-
Stimulate the cells with LPS (e.g., 10 ng/mL) for a suitable duration (e.g., 4-24 hours, depending on the cytokine).[6]
-
Collect the cell culture supernatants.
-
Perform ELISA for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's protocol.[11]
-
Briefly, this involves adding the supernatants to antibody-coated wells, followed by incubation with a detection antibody and a substrate solution.
-
Measure the absorbance on a plate reader and calculate the cytokine concentrations based on a standard curve.
Visualizations
References
- 1. Ferrlecit (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. globalrph.com [globalrph.com]
- 3. complexgenerics.org [complexgenerics.org]
- 4. JCI Insight - Regulation of tissue iron homeostasis: the macrophage “ferrostat” [insight.jci.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell iron status influences macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chronic Inflammation and Iron Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ironing Out the Details: How Iron Orchestrates Macrophage Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Developing a Dose-Response Curve for Ferric Gluconate In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferric gluconate is an intravenous iron preparation used to treat iron deficiency anemia. Evaluating its effects at the cellular level is crucial for understanding its mechanism of action and potential for toxicity. These application notes provide a comprehensive guide to developing a dose-response curve for this compound in vitro, focusing on its impact on cell viability, cytotoxicity, and the underlying signaling pathways. The provided protocols are designed to be adaptable to various laboratory settings and cell lines.
Key Concepts in this compound In Vitro Analysis
When cells are exposed to iron compounds like this compound, a primary concern is the induction of oxidative stress.[1] Excess intracellular iron can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. This can overwhelm the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA. Consequently, this can trigger programmed cell death pathways, including apoptosis and ferroptosis.
Apoptosis is a controlled form of cell death characterized by cell shrinkage, membrane blebbing, and the activation of a cascade of enzymes called caspases.
Ferroptosis is an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.[2]
This document outlines protocols to measure these key events in response to varying concentrations of this compound.
Data Presentation: Dose-Response of this compound
Note: The following tables present illustrative data for developing a dose-response curve. Actual results will vary depending on the cell line, experimental conditions, and specific lot of this compound used.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| This compound (µg/mL) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |
| 0 (Control) | 1.250 | 0.085 | 100 |
| 50 | 1.188 | 0.079 | 95 |
| 100 | 1.050 | 0.065 | 84 |
| 200 | 0.875 | 0.055 | 70 |
| 400 | 0.625 | 0.048 | 50 |
| 800 | 0.313 | 0.035 | 25 |
Table 2: Cytotoxicity of this compound (LDH Assay)
| This compound (µg/mL) | Mean Absorbance (490 nm) | Standard Deviation | Cytotoxicity (%) |
| 0 (Vehicle Control) | 0.150 | 0.012 | 0 |
| 50 | 0.180 | 0.015 | 5 |
| 100 | 0.240 | 0.020 | 15 |
| 200 | 0.360 | 0.028 | 35 |
| 400 | 0.540 | 0.041 | 65 |
| 800 | 0.720 | 0.055 | 95 |
| Maximum LDH Release | 0.750 | 0.060 | 100 |
Table 3: Biomarker Analysis of this compound-Induced Cell Death
| This compound (µg/mL) | Relative ROS Levels (Fold Change) | Caspase-3 Activity (Fold Change) | Lipid Peroxidation (Fold Change) |
| 0 (Control) | 1.0 | 1.0 | 1.0 |
| 100 | 1.8 | 1.5 | 2.5 |
| 200 | 3.5 | 2.8 | 5.2 |
| 400 | 6.2 | 4.5 | 9.8 |
Experimental Workflow
The overall experimental workflow for developing a dose-response curve for this compound is depicted below.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound solution
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 50, 100, 200, 400, 800 µg/mL).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions. Include wells with medium only as a blank control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
Protocol 2: Cytotoxicity Assessment using LDH Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.
Materials:
-
This compound solution
-
Selected cell line (e.g., HepG2)
-
Complete cell culture medium (low serum recommended)
-
LDH cytotoxicity assay kit
-
96-well clear flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol. It is advisable to use a medium with low serum content to reduce background LDH levels.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release control (cells treated with a lysis buffer).
Signaling Pathway Analysis
Oxidative Stress, Apoptosis, and Ferroptosis Pathways
Excess iron from this compound can lead to an increase in intracellular labile iron, which in turn generates reactive oxygen species (ROS) through the Fenton reaction. This oxidative stress can trigger two distinct cell death pathways: apoptosis and ferroptosis.
References
Application Notes and Protocols for Studying Iron Metabolism in HepG2 Cells Using Ferric Gluconate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a vital micronutrient essential for numerous physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. The liver, and specifically hepatocytes, play a central role in maintaining systemic iron homeostasis. Dysregulation of iron metabolism is implicated in a variety of pathological conditions, including iron-deficiency anemia, hemochromatosis, and certain cancers. The human hepatoma cell line, HepG2, is a widely utilized in vitro model for studying hepatic iron metabolism and the cellular response to iron loading and depletion.
Ferric gluconate is a source of non-transferrin-bound iron (NTBI) that can be used to model iron overload conditions in vitro. Understanding the cellular mechanisms of iron uptake, storage, and regulation in response to this compound is crucial for developing therapeutic strategies for iron-related disorders. These application notes provide detailed protocols for utilizing this compound to study iron metabolism in HepG2 cells, including methods for assessing key markers of iron status such as ferritin, transferrin receptor 1, and reactive oxygen species (ROS).
Key Concepts in Hepatic Iron Metabolism
Hepatocytes regulate iron homeostasis through a complex interplay of proteins that control iron uptake, storage, and export. Key players in this process include:
-
Transferrin Receptor 1 (TfR1): A transmembrane protein that mediates the uptake of transferrin-bound iron. Its expression is post-transcriptionally regulated by intracellular iron levels via Iron Regulatory Proteins (IRPs). High intracellular iron leads to decreased TfR1 expression.
-
Ferritin: An intracellular protein that stores iron in a non-toxic and bioavailable form. Ferritin synthesis is induced by high intracellular iron levels to prevent oxidative damage from free iron.[1]
-
Hepcidin: A peptide hormone primarily produced by hepatocytes that acts as the master regulator of systemic iron homeostasis.[2][3] Hepcidin controls plasma iron concentrations by binding to the iron exporter ferroportin, leading to its internalization and degradation.[3] Hepcidin expression is regulated by iron stores, inflammation, erythropoiesis, and hypoxia.
-
Iron Regulatory Proteins (IRPs): Cytosolic proteins (IRP1 and IRP2) that bind to iron-responsive elements (IREs) on the untranslated regions of mRNAs encoding proteins involved in iron metabolism. In iron-deficient cells, IRPs bind to IREs, stabilizing TfR1 mRNA and inhibiting the translation of ferritin mRNA. Conversely, in iron-replete cells, IRPs do not bind to IREs, leading to TfR1 mRNA degradation and increased ferritin translation.
Data Presentation
Table 1: Expected Dose-Dependent Effects of this compound on Iron Metabolism Markers in HepG2 Cells
| This compound Concentration (µM) | Incubation Time (hours) | Intracellular Iron | Ferritin Levels | Transferrin Receptor 1 (TfR1) Expression | Reactive Oxygen Species (ROS) | Hepcidin mRNA Expression |
| 0 (Control) | 24 | Baseline | Baseline | Baseline | Baseline | Baseline |
| 50 | 24 | Increased | Increased | Decreased | Slightly Increased | Increased |
| 100 | 24 | Moderately Increased | Moderately Increased | Moderately Decreased | Moderately Increased | Moderately Increased |
| 200 | 24 | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased | Significantly Increased |
Note: The expected outcomes are based on studies using other iron sources like ferric ammonium citrate and the known general responses of HepG2 cells to iron overload.[1][4][5] Optimal concentrations and incubation times for this compound should be determined empirically.
Experimental Protocols
Protocol 1: HepG2 Cell Culture
-
Cell Line: HepG2 (human hepatoma cell line).
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency. a. Aspirate the culture medium. b. Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS). c. Add 0.05% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize trypsin with complete culture medium and centrifuge the cell suspension. e. Resuspend the cell pellet in fresh medium and seed into new culture flasks at a 1:4 to 1:8 split ratio.
Protocol 2: Induction of Iron Overload with this compound
-
Cell Seeding: Seed HepG2 cells in appropriate culture plates (e.g., 6-well or 96-well plates) at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of this compound Stock Solution: Prepare a sterile stock solution of sodium this compound complex in water for injection or a suitable buffer.
-
Treatment: a. The day after seeding, replace the culture medium with fresh medium containing the desired concentrations of this compound. Suggested starting concentrations range from 50 µM to 200 µM.[4][5] b. Include an untreated control group (medium only). c. Incubate the cells for the desired time period (e.g., 24 hours).
Protocol 3: Quantification of Intracellular Ferritin (ELISA)
-
Cell Lysis: a. After treatment with this compound, wash the cells twice with ice-cold PBS. b. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors). c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford protein assay.
-
Ferritin ELISA: a. Use a commercially available human ferritin ELISA kit. b. Follow the manufacturer's instructions to measure the ferritin concentration in each cell lysate. c. Normalize the ferritin concentration to the total protein concentration for each sample (ng of ferritin/mg of total protein).
Protocol 4: Analysis of Transferrin Receptor 1 (TfR1) Expression by Western Blot
-
Protein Extraction: Prepare cell lysates as described in Protocol 3.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST). d. Incubate the membrane with a primary antibody specific for human TfR1 overnight at 4°C. e. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. f. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. g. Normalize the TfR1 band intensity to a loading control (e.g., β-actin or GAPDH).
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Seed HepG2 cells in a black, clear-bottom 96-well plate and treat with this compound as described in Protocol 2.
-
ROS Detection: a. Use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). b. After the iron treatment, remove the medium and wash the cells with PBS. c. Load the cells with H2DCFDA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C, protected from light. d. Wash the cells with PBS to remove excess probe. e. Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for dichlorofluorescein). f. Include a positive control (e.g., treatment with a known ROS inducer like H2O2) and a negative control (untreated cells).
Visualizations
Caption: Experimental workflow for studying the effects of this compound on HepG2 cells.
Caption: Simplified signaling pathway of iron metabolism in HepG2 cells in response to iron.
References
- 1. Regulation of ferritin and transferrin receptor expression by iron in human hepatocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Iron regulation by hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathophysiology in Medicine: Hepcidin and iron regulation in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Ferric Gluconate in Serum-Free Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from serum-containing to serum-free media (SFM) in cell culture is a critical step in the manufacturing of biopharmaceuticals, including monoclonal antibodies produced by hybridoma and Chinese Hamster Ovary (CHO) cells. This shift enhances reproducibility, simplifies downstream purification processes, and reduces the risk of contamination with adventitious agents. However, the removal of serum necessitates the supplementation of essential nutrients, including iron, which is vital for cellular processes such as respiration, DNA synthesis, and cell proliferation.
Ferric gluconate, a complex of ferric iron and gluconate, serves as an effective iron supplement in SFM. Its use helps to maintain cell viability and productivity in the absence of serum-derived iron carriers like transferrin. These application notes provide a comprehensive guide to the use of this compound in serum-free cell culture, with a focus on CHO and hybridoma cells. Detailed protocols for the preparation of this compound stock solutions, optimization of working concentrations, and evaluation of its effects on cell growth and productivity are provided.
Key Effects of this compound Supplementation
Proper iron supplementation is crucial for optimal cell culture performance. While high concentrations of iron can be toxic due to the generation of reactive oxygen species, an adequate supply is essential for key metabolic functions.
-
Enhanced Cell Growth and Viability: Iron is a critical component of cytochromes and other enzymes involved in cellular respiration. Supplementation with this compound can support robust cell growth and maintain high viability in serum-free conditions.
-
Increased Protein Production: By supporting higher cell densities and sustained viability, optimal concentrations of this compound can lead to increased yields of recombinant proteins and monoclonal antibodies.
-
Prevention of Iron-Deficiency-Induced Apoptosis: A lack of sufficient iron can trigger apoptosis in rapidly dividing cells. This compound provides a bioavailable source of iron to prevent this.
Data Presentation
The following tables summarize quantitative data on the effects of iron supplementation on CHO and hybridoma cell cultures. While specific data for this compound is limited in publicly available literature, data from studies using other iron sources like ferric citrate provide a strong basis for initial concentration ranges and expected outcomes.
Table 1: Effect of Ferric Citrate Concentration on CHO Cell Performance in a Fed-Batch Process
| Ferric Citrate (mg/L) | Peak Viable Cell Density (VCD) (% of max) | Viability (%) | IgG Concentration (% of max) |
| 2 | 80 | >90 | 85 |
| 10 | 95 | >90 | 98 |
| 50 | 100 | 85 | 100 |
| 100 | 97 | <80 | 95 |
Data adapted from studies on ferric ammonium citrate and ferric citrate in CHO cells, which can be used as a starting point for optimizing this compound concentrations.
Table 2: Impact of Iron Source on Monoclonal Antibody (MAb) Production in Hybridoma Cells
| Iron Source (Concentration) | Maximum Cell Density (cells/mL) | MAb Titer (µg/mL) |
| Transferrin (5 µg/mL) | 1.5 x 10^6 | 80 |
| Ferric Citrate (500 µM) | 1.8 x 10^6 | 100 |
This data suggests that ferric citrate can be an effective replacement for transferrin in supporting hybridoma cell growth and MAb production.
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution
Objective: To prepare a sterile, concentrated stock solution of this compound for supplementation of serum-free cell culture media.
Materials:
-
This compound (cell culture grade)
-
High-purity water (e.g., WFI or cell culture grade)
-
Sterile conical tubes (50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Vortex mixer
-
Analytical balance and weigh boats
Procedure:
-
Calculate the required mass of this compound: The molecular weight of this compound (anhydrous) is approximately 446.14 g/mol . To prepare 50 mL of a 100 mM stock solution, you will need:
-
0.1 mol/L * 0.05 L * 446.14 g/mol = 2.23 g
-
-
Dissolve the this compound:
-
In a biological safety cabinet, weigh out 2.23 g of this compound powder and transfer it to a 50 mL sterile conical tube.
-
Add approximately 40 mL of high-purity water to the tube.
-
Vortex thoroughly until the powder is completely dissolved. The solution should be a clear, dark brown color.
-
-
Adjust the final volume: Add high-purity water to bring the total volume to 50 mL.
-
Sterile filter the solution:
-
Using a sterile syringe, draw up the this compound solution.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new, sterile 50 mL conical tube.
-
-
Label and store:
-
Label the tube with "100 mM this compound," the preparation date, and your initials.
-
Store the stock solution at 2-8°C, protected from light. The solution is stable for at least one month under these conditions.[1]
-
Protocol 2: Optimization of this compound Concentration in a CHO Cell Fed-Batch Culture
Objective: To determine the optimal concentration of this compound for maximizing viable cell density and recombinant protein production in a CHO cell fed-batch culture.
Materials:
-
CHO cell line producing a recombinant protein
-
Serum-free CHO cell culture medium
-
100 mM this compound stock solution (prepared as in Protocol 1)
-
Shake flasks or bioreactors
-
Cell counting instrument (e.g., automated cell counter or hemocytometer)
-
Analyzers for metabolites (e.g., glucose, lactate) and product titer (e.g., HPLC, ELISA)
Procedure:
-
Experimental Setup:
-
Prepare shake flasks or bioreactors with your serum-free CHO medium.
-
Set up a titration of this compound concentrations. Based on literature for other iron sources, a good starting range is 0.1 mM to 1.0 mM. For example, test concentrations of 0, 0.1, 0.25, 0.5, 0.75, and 1.0 mM.
-
To achieve these concentrations, add the appropriate volume of the 100 mM this compound stock solution to each vessel. For example, to make a 0.5 mM solution in 100 mL of medium, add 0.5 mL of the 100 mM stock solution.
-
-
Cell Inoculation and Culture:
-
Inoculate the CHO cells at a consistent seeding density (e.g., 0.3 x 10^6 cells/mL) into each experimental condition.
-
Incubate the cultures under standard conditions (e.g., 37°C, 5% CO2, appropriate agitation).
-
-
Monitoring and Data Collection:
-
Monitor the cultures daily for viable cell density (VCD) and viability.
-
At regular intervals (e.g., every 24-48 hours), take samples for analysis of key metabolites (glucose, lactate) and product titer.
-
-
Fed-Batch Strategy:
-
Implement your standard fed-batch feeding strategy. If you are developing a new process, a common approach is to add a concentrated feed solution daily, starting from day 3.
-
-
Data Analysis:
-
Plot the VCD, viability, and product titer over time for each this compound concentration.
-
Determine the optimal concentration that results in the highest peak VCD and final product titer while maintaining high viability.
-
Visualizations
Cellular Iron Uptake and Metabolism
The following diagram illustrates the general pathways of iron uptake and metabolism in mammalian cells. While not specific to this compound, it provides a conceptual framework for understanding how cells acquire and utilize iron from the extracellular environment.
Caption: General pathways of cellular iron uptake and metabolism.
Experimental Workflow for Optimization
The following diagram outlines a logical workflow for the optimization of this compound supplementation in a serum-free cell culture process.
Caption: Workflow for optimizing this compound concentration.
Conclusion
The use of this compound as an iron supplement is a critical component of developing robust and high-performing serum-free cell culture processes for CHO and hybridoma cells. By carefully preparing stock solutions and systematically optimizing its concentration, researchers can significantly enhance cell growth, viability, and the production of valuable biopharmaceuticals. The protocols and information provided in these application notes serve as a comprehensive guide for the successful implementation of this compound in your serum-free cell culture workflows.
References
Application Notes and Protocols for the Administration of Ferric Gluconate in Preclinical Toxicology Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferric gluconate, an intravenous iron product, is utilized for the treatment of iron deficiency anemia, particularly in patients undergoing hemodialysis.[1] Preclinical toxicology studies are crucial to establish the safety profile of this compound. These studies typically involve the administration of the compound to animal models to determine potential adverse effects, establish safe dosage levels, and understand its pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for conducting such preclinical toxicology studies.
Data Presentation
The following tables summarize acute toxicity data for this compound administered via different routes in various animal models.
Table 1: Intravenous Administration - Lethal Dose (LD50) and Minimal Lethal Dose
| Animal Model | Strain | Parameter | Value (mg/kg) | Reference |
| Mice | CF-I | Minimal Lethal Dose | 78.8 | [2] |
| Rats | Sprague-Dawley | LD50 | 102.5 | [2] |
| Rabbits | Not Specified | LD50 | 70.4 | [2] |
| Dogs | Mixed-breed | Minimal Lethal Dose | 125 | [2] |
Table 2: Oral Administration - Lethal Dose (LD50)
| Animal Model | Strain | Gender | Value (mg SFG/kg body wt) | Reference |
| Rats | Sprague-Dawley | Female | 1775 | [3] |
| Rats | Sprague-Dawley | Male | 1831 | [3] |
| Mice | Non-linear | Not Specified | 4400 | [4] |
| Rats | Non-linear | Not Specified | 5250 | [4] |
SFG: Stabilized Ferrous Gluconate
Table 3: Pharmacokinetic Parameters of this compound in Rats (Intravenous Administration)
| Dose (mg/kg) | Cmax (mg/L) | AUC0–∞ (mg·hr/L) | Terminal Elimination Half-life (hours) | Reference |
| 1.5 | 12.9 | 95.0 | 2.0 | [5] |
| 3.0 | 22.8 | 170.9 | 2.5 | [5] |
Experimental Protocols
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity following a single intravenous dose of this compound.
Materials:
-
This compound solution (e.g., Ferrlecit®)[2]
-
Animal models (e.g., CF-I mice, Sprague-Dawley rats, rabbits, mixed-breed dogs)[2]
-
Sterile saline for dilution
-
Syringes and needles appropriate for intravenous injection in the selected species
-
Animal weighing scales
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least 5 days prior to dosing.
-
Dose Preparation: Prepare a series of graded doses of this compound. The selection of dose levels should be based on available literature to bracket the expected lethal range. For example, for mice, doses could range from 99.3 to 198.8 mg/kg, and for rats, from 62.5 to 157.5 mg/kg.[2]
-
Administration: Administer a single intravenous dose of the prepared this compound solution to each animal. A control group should receive an equivalent volume of sterile saline.
-
Observation: Observe the animals continuously for the first few hours post-dosing and then periodically for a total of 14 days for clinical signs of toxicity and mortality.[2] Signs to monitor include changes in activity, ataxia, respiratory rate, tremors, and convulsions.[5]
-
Data Collection: Record the number of mortalities in each dose group. At the end of the 14-day observation period, record the body weights of surviving animals.
-
Necropsy: Perform a gross necropsy on all animals (including those that die during the study and those euthanized at the end) and record any pathological changes.[2]
-
LD50 Calculation: Calculate the LD50 using a validated statistical method.
Objective: To determine the oral LD50 of this compound.
Materials:
-
This compound compound (e.g., stabilized with glycine)[3]
-
Animal models (e.g., Sprague-Dawley rats)[3]
-
Distilled water for vehicle
-
Oral gavage needles
-
Animal weighing scales
-
Observation cages
Procedure:
-
Animal Acclimation: Acclimate animals as described in the intravenous protocol.
-
Dose Preparation: Prepare increasing doses of this compound suspended in distilled water.[4]
-
Administration: Administer a single dose by oral gavage to fasted animals. A control group receives the vehicle (distilled water) only.[4]
-
Observation: Monitor animals for signs of toxicity and mortality at regular intervals for a specified period (e.g., 14 days).[2]
-
Data Collection and Analysis: Record mortality and clinical signs. Perform necropsy on all animals. Calculate the LD50.
Objective: To determine the pharmacokinetic profile of this compound after intravenous administration.
Materials:
-
This compound solution
-
Animal models (e.g., Sprague-Dawley rats)[6]
-
Indwelling intravenous cannulas[6]
-
Blood collection supplies (e.g., tubes with anticoagulant)
-
Centrifuge
-
Analytical instrumentation for iron quantification in plasma (e.g., inductively coupled plasma mass spectrometry - LC-ICP-MS)[7]
Procedure:
-
Animal Preparation: Surgically implant indwelling intravenous cannulas for blood sampling.[6] Allow animals to recover.
-
Administration: Administer a single intravenous dose of this compound (e.g., 12.5 mg/kg).[2]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., pre-dose, and at 15 minutes, 1, 8 hours, and 1, 2, 4, and 6 weeks post-treatment).[6]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of total and drug-bound iron.[7]
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, AUC, and elimination half-life using appropriate software.
Signaling Pathways and Experimental Workflows
Discussion and Key Considerations
-
Animal Model Selection: The choice of animal model should be justified based on its physiological and metabolic similarity to humans in terms of iron metabolism. Rats and dogs are commonly used models in preclinical toxicology.[2]
-
Route of Administration: As this compound is administered intravenously in clinical practice, this is the most relevant route for preclinical safety assessment.[2] Oral toxicity studies provide data on the safety of accidental ingestion.[3]
-
Clinical Observations: Detailed and frequent clinical observations are critical for identifying signs of toxicity. Key parameters to monitor include changes in physical appearance, behavior, and physiological functions.[5]
-
Pathology: Gross necropsy and histopathological examination of tissues are essential to identify any target organ toxicity.[2] Special attention should be paid to the liver, spleen, and kidneys, which are involved in iron metabolism and clearance.
-
Biomarkers: In addition to standard clinical chemistry, consider measuring serum iron, total iron-binding capacity (TIBC), and transferrin saturation to assess iron overload.[2] Markers of oxidative stress may also be relevant.[7]
-
Formulation: The specific formulation of this compound, including any stabilizers or excipients, should be well-characterized as it can influence the toxicity profile.[3] The product monograph for Ferrlecit® notes that it contains benzyl alcohol as a preservative, which has been associated with adverse effects in neonates.[8]
References
- 1. ldh.la.gov [ldh.la.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Stabilized ferrous gluconate as iron source for food fortification: bioavailability and toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. products.sanofi.us [products.sanofi.us]
- 6. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Biodistribution after Intravenous Dosing in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron nanoparticle drugs: Bioanalytical and clinical studies - American Chemical Society [acs.digitellinc.com]
- 8. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols: Ferric Gluconate as a Tool for Inducing Oxidative Stress In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing ferric gluconate for the in vitro induction of oxidative stress. This document outlines the underlying mechanisms, detailed experimental protocols, and relevant data to assist researchers in establishing robust and reproducible models of iron-induced cellular stress.
Introduction
This compound is an iron supplement that, in vitro, can serve as a potent tool to induce oxidative stress. The underlying principle of its pro-oxidant activity lies in its ability to release redox-active iron.[1][2][3] This labile iron can participate in the Fenton reaction, a chemical process that generates highly reactive hydroxyl radicals from hydrogen peroxide, which is naturally present in cellular systems.[2][4][5][6][7] The subsequent surge in reactive oxygen species (ROS) can lead to damage of cellular macromolecules, including lipids, proteins, and DNA, thereby providing a valuable model for studying the pathophysiology of iron overload and the efficacy of antioxidant therapies.[4][5]
Mechanism of Action
The induction of oxidative stress by this compound in an in vitro setting is primarily mediated through the following pathway:
-
Iron Dissociation : this compound in solution can dissociate, releasing ferric iron (Fe³⁺).
-
Redox Cycling : The released Fe³⁺ can be reduced to ferrous iron (Fe²⁺) by cellular reductants.
-
Fenton Reaction : Fe²⁺ catalyzes the Fenton reaction, converting hydrogen peroxide (H₂O₂) into a hydroxyl radical (•OH) and a hydroxide ion (OH⁻), while Fe²⁺ is oxidized back to Fe³⁺.
-
Oxidative Damage : The highly reactive hydroxyl radicals can initiate a cascade of oxidative damage, including lipid peroxidation and protein oxidation, leading to cellular dysfunction.
This process can be visualized in the following signaling pathway diagram:
Caption: this compound-induced oxidative stress pathway.
Experimental Protocols
This section provides detailed protocols for inducing and measuring oxidative stress using this compound in cell culture models, such as the commonly used human liver cancer cell line, HepG2.[1][2][3]
Experimental Workflow
The general workflow for an in vitro study using this compound to induce oxidative stress is as follows:
Caption: General experimental workflow.
Protocol 1: Induction of Oxidative Stress in HepG2 Cells
Materials:
-
HepG2 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
Procedure:
-
Cell Seeding: Seed HepG2 cells in the desired cell culture plates at an appropriate density to achieve 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂ until they are well-attached and have reached the desired confluency.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or a suitable buffer. Further dilute the stock solution in a serum-free medium to the desired final concentrations.
-
Treatment: Remove the complete culture medium from the cells and wash once with PBS. Add the this compound-containing medium to the cells.
-
Incubation: Incubate the cells with this compound for the desired period (e.g., 1 to 24 hours). The optimal incubation time and concentration should be determined empirically for each cell type and experimental endpoint.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay
This protocol is adapted from established methods for ROS detection.[1][8][9][10][11]
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Dimethyl sulfoxide (DMSO)
-
Serum-free culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Preparation of DCFH-DA Stock Solution: Dissolve DCFH-DA in DMSO to prepare a stock solution (e.g., 10 mM). Store in aliquots at -20°C, protected from light.
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 in a black, clear-bottom 96-well plate.
-
Preparation of DCFH-DA Working Solution: Immediately before use, dilute the DCFH-DA stock solution in a pre-warmed serum-free medium to a final concentration of 10-20 µM.
-
Staining: After the this compound treatment, remove the medium and wash the cells once with warm PBS. Add the DCFH-DA working solution to each well and incubate for 30-45 minutes at 37°C in the dark.
-
Measurement: Remove the DCFH-DA working solution and wash the cells once with PBS. Add PBS to each well and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
Protocol 3: Measurement of Lipid Peroxidation (Malondialdehyde - MDA Assay)
This protocol is based on the reaction of MDA with thiobarbituric acid (TBA).[12][13]
Materials:
-
Treated cells from Protocol 1
-
Cell lysis buffer (e.g., RIPA buffer)
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA) solution
-
MDA standard solution
-
Spectrophotometer or fluorescence microplate reader
Procedure:
-
Sample Preparation: After this compound treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Collect the cell lysate and centrifuge to pellet cell debris.
-
Reaction Setup: In a microcentrifuge tube, mix the cell lysate supernatant with the TBA reagent and an acidic solution (e.g., TCA).
-
Incubation: Incubate the mixture at 95°C for 60 minutes to allow the reaction between MDA and TBA to form a colored adduct.
-
Cooling and Centrifugation: Cool the samples on ice and then centrifuge to pellet any precipitate.
-
Measurement: Transfer the supernatant to a new plate and measure the absorbance or fluorescence at the appropriate wavelength (typically around 532 nm for colorimetric assays).
-
Quantification: Determine the MDA concentration in the samples by comparing the readings to a standard curve generated using known concentrations of an MDA standard.
Data Presentation
The following tables summarize typical experimental parameters and expected outcomes when using this compound to induce oxidative stress in vitro.
Table 1: this compound Treatment Parameters
| Parameter | Recommended Range | Notes |
| Cell Type | HepG2, Macrophages (THP-1, HL-60, U937)[1][5] | Cell type-specific sensitivity should be considered. |
| This compound Concentration | 10 - 1000 µM | Dose-dependent effects are expected.[14] |
| Incubation Time | 1 - 48 hours | Time-dependent effects are expected.[14] |
| Culture Medium | Serum-free medium during treatment | Serum components can interfere with iron availability.[1][2] |
Table 2: Oxidative Stress Markers and Measurement Techniques
| Marker | Measurement Technique | Principle |
| Intracellular ROS | DCFH-DA Assay[1][3] | DCFH-DA is oxidized by ROS to the fluorescent DCF. |
| Lipid Peroxidation | MDA (TBARS) Assay[12][13] | MDA reacts with TBA to form a colored/fluorescent product. |
| Redox-active Iron | Dichlorofluorescein Assay[1][2] | Measures the capacity of iron to generate ROS. |
Cellular Response to this compound-Induced Oxidative Stress
Cells possess endogenous antioxidant defense mechanisms to counteract oxidative stress. A key player in this response is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under conditions of oxidative stress induced by this compound, Nrf2 is activated and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, upregulating their expression. These genes encode for proteins involved in iron storage (ferritin) and iron export (ferroportin), as well as enzymes that detoxify ROS.[15][16]
Caption: Nrf2 signaling in response to oxidative stress.
Troubleshooting and Considerations
-
Cell Viability: High concentrations of this compound can be cytotoxic. It is essential to perform a dose-response curve and assess cell viability (e.g., using an MTT or LDH assay) to distinguish between oxidative stress and overt toxicity.
-
Reagent Stability: DCFH-DA is light-sensitive and should be protected from light during preparation and use to avoid auto-oxidation and high background fluorescence.
-
Serum Interference: As noted, components of fetal bovine serum can chelate iron, reducing its effective concentration.[1][2] Therefore, it is recommended to perform this compound treatments in a serum-free medium.
-
Controls: Appropriate controls are crucial for data interpretation. These should include untreated cells (negative control) and cells treated with a known pro-oxidant (e.g., H₂O₂) as a positive control.
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to induce and study oxidative stress in vitro, contributing to a better understanding of iron-related pathologies and the development of novel therapeutic strategies.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fenton Reaction-Induced Oxidative Damage to Membrane Lipids and Protective Effects of 17β-Estradiol in Porcine Ovary and Thyroid Homogenates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Iron and oxidizing species in oxidative stress and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. re-place.be [re-place.be]
- 9. cosmobiousa.com [cosmobiousa.com]
- 10. abcam.com [abcam.com]
- 11. youtube.com [youtube.com]
- 12. raybiotech.com [raybiotech.com]
- 13. abcam.cn [abcam.cn]
- 14. Development of an iron overload HepG2 cell model using ferrous ammonium citrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nrf2 Is a Potential Modulator for Orchestrating Iron Homeostasis and Redox Balance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nrf2 activators for the treatment of rare iron overload diseases: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving Ferric Gluconate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is a critical micronutrient for the proliferation and metabolism of mammalian cells in culture, playing a vital role in processes such as DNA synthesis and cellular respiration. Ferric gluconate is an iron supplement used to deliver ferric iron (Fe³⁺) to cells. However, the introduction of iron into cell culture media requires careful preparation to avoid precipitation and cytotoxicity. At physiological pH, free ferric iron can form insoluble ferric hydroxide complexes.[1] Therefore, a standardized protocol for the dissolution and addition of this compound is essential for reproducible experimental outcomes.
These application notes provide a detailed protocol for the preparation of a this compound stock solution from a powdered form for use in cell culture. The protocol is based on the chemical properties of this compound and general best practices for cell culture.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in cell culture applications.
| Parameter | Value | Notes |
| Working Concentration | 10 - 40 µg/mL | Effective range for in vitro cellular uptake studies in macrophage cell lines.[2][3] |
| 300 µM - 1 mM | A broader range for supplementing iron in various cell culture processes.[4] | |
| Solvent | Cell Culture Grade Water or 0.9% NaCl | Sodium this compound complexes are stable in water and saline.[2] |
| pH of Final Solution | ~7.0 - 7.4 | Adjust if necessary to match the physiological pH of the cell culture medium. This compound shows instability at pH 10-11.[5] |
| Sterilization Method | Sterile Filtration (0.22 µm filter) | Recommended to prevent contamination. Autoclaving (121°C) has been shown not to alter the molecular weight of a sodium this compound complex, but filtration is a more common and gentler method for heat-sensitive solutions.[5] |
| Storage of Stock Solution | 2-8°C | Diluted solutions in 0.9% NaCl are stable for at least 7 days under refrigeration.[6][7] |
| Protect from light | To prevent potential degradation. |
Experimental Protocol: Preparation of a 10 mg/mL this compound Stock Solution
This protocol describes the preparation of a sterile this compound stock solution from a powdered form.
Materials
-
This compound (powder form)
-
Cell Culture Grade Water (e.g., WFI or equivalent)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile 0.22 µm syringe filter
-
Sterile syringes (10 mL or appropriate size)
-
Sterile storage vials (e.g., cryovials or conical tubes)
-
pH meter (optional, with sterile probe or strips)
-
Vortex mixer
-
Analytical balance
-
Weighing paper/boat
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Procedure
-
Preparation: In a sterile biosafety cabinet, prepare a sterile work area.
-
Weighing: Carefully weigh out 100 mg of this compound powder and transfer it to a 15 mL sterile conical tube.
-
Dissolution:
-
Add 5 mL of cell culture grade water to the conical tube.
-
Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the powder is fully dissolved. The solution should be a clear, deep red/brown color.
-
Add cell culture grade water to a final volume of 10 mL to achieve a 10 mg/mL stock solution.
-
-
pH Adjustment (Optional but Recommended):
-
If your cell line is sensitive to pH changes, check the pH of the stock solution.
-
If necessary, adjust the pH to ~7.2-7.4 using sterile, dilute NaOH or HCl. This step should be performed aseptically. Note: Significant pH adjustments may affect the stability of the solution.
-
-
Sterilization:
-
Draw the this compound solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile 50 mL conical tube or directly into sterile storage vials. This will remove any potential microbial contamination.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes.
-
Label the aliquots clearly with the name of the compound, concentration, and date of preparation.
-
Store the aliquots at 2-8°C, protected from light.
-
Quality Control
-
Visual Inspection: The final sterile solution should be clear and free of any precipitates or particulate matter.
-
Sterility Test: To ensure the solution is free from contamination, a small aliquot can be incubated in a tube of sterile culture medium for 48 hours and observed for any signs of microbial growth.
Application in Cell Culture
-
Thaw: When ready to use, thaw an aliquot of the this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution directly into the cell culture medium to achieve the desired final working concentration (e.g., 10-40 µg/mL). For example, to achieve a final concentration of 20 µg/mL in 10 mL of medium, add 20 µL of the 10 mg/mL stock solution.
-
Mixing: Gently swirl the culture flask or plate to ensure even distribution of the this compound in the medium.
-
Observation: Monitor the cells for any signs of toxicity or precipitation in the medium after the addition of this compound. It is important to note that sodium this compound complexes can sometimes form agglomerates with serum proteins in the culture medium.[2]
Diagrams
Experimental Workflow
Caption: Workflow for preparing and using this compound in cell culture.
Iron Homeostasis Signaling Pathway
Caption: Simplified overview of cellular iron uptake and utilization.
References
- 1. Ferric and Ferrous Iron in Cell Culture [sigmaaldrich.com]
- 2. complexgenerics.org [complexgenerics.org]
- 3. researchgate.net [researchgate.net]
- 4. WO2013057628A1 - Addition of iron to improve cell culture - Google Patents [patents.google.com]
- 5. Thermodynamic stability assessment of a colloidal iron drug product: sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Short-term stability of a new generic sodium this compound in complex with sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Ferric Gluconate Interference in Biochemical Assays
Welcome to the Technical Support Center for troubleshooting ferric gluconate interference in biochemical assays. This resource is designed for researchers, scientists, and drug development professionals to identify, understand, and mitigate the impact of this compound on experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it be in my samples?
This compound is a stable, macromolecular complex of iron oxide hydrated and chelated with gluconate in a sucrose solution. It is commonly used as an intravenous iron replacement therapy for iron deficiency anemia, particularly in patients with chronic kidney disease.[1][2] Your samples may contain this compound if you are working with biological fluids from patients undergoing this treatment or in cell culture experiments where it is used as an iron supplement.
Q2: How can this compound interfere with my biochemical assays?
This compound can interfere with biochemical assays through several mechanisms:
-
Optical Interference: The this compound complex has a distinct color and can absorb light at the detection wavelength of your assay, leading to a high background signal and artificially elevated readings.[3]
-
Chemical Interference: The ferric iron (Fe³⁺) in the complex can participate in redox reactions, altering the stability of assay reagents or the activity of enzymes. It can also react directly with chromogenic substrates, causing non-specific color development independent of the analyte of interest.[3]
-
Biological Interference: In cell-based assays, the iron delivered by this compound can alter cellular processes such as signaling pathways related to iron homeostasis, which could indirectly affect your experimental outcomes.
Q3: Which types of assays are most susceptible to interference from this compound?
Colorimetric assays are particularly vulnerable to interference, especially those for measuring serum iron.[4][5] Assays for other analytes, such as phosphate and nitrate, have also been shown to be affected.[3][6] While less commonly reported, enzymatic and immunoassays can also experience interference.
Troubleshooting Guides
Issue 1: High Background Signal in a Colorimetric Assay
Symptoms:
-
Blank wells (containing only buffer and this compound) show high absorbance.
-
A concentration-dependent increase in signal is observed in the absence of the analyte.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high background signal.
Experimental Protocol: Assessing and Correcting for Intrinsic Absorbance
-
Prepare a this compound Dilution Series: Create a series of dilutions of this compound in your assay buffer, covering the range of concentrations expected in your experimental samples.
-
Measure Absorbance: Measure the absorbance of each dilution at the same wavelength used in your assay.
-
Generate a Correction Curve: Plot the absorbance values against the corresponding this compound concentrations.
-
Correct Experimental Data: For each experimental sample, subtract the absorbance value corresponding to its this compound concentration (as determined from your correction curve) from the total measured absorbance.
Issue 2: Falsely Elevated Serum Iron Levels
Symptoms:
-
Serum iron concentrations are unexpectedly high in samples from patients who have recently received this compound.
Explanation: Many laboratory assays for serum iron are designed to measure transferrin-bound iron. However, they can also erroneously measure the iron still complexed with gluconate, leading to an overestimation of the true serum iron level.[4]
Mitigation Strategies:
-
Timing of Sample Collection: Whenever possible, collect blood samples for serum iron determination at least 24 hours after the administration of this compound to allow for its clearance from the circulation.[4]
-
Use of Specific Assays: Employ assay methods that are less susceptible to interference from iron-carbohydrate complexes. For instance, some methods utilize specific reducing agents and incubation conditions to minimize the breakdown of the this compound complex.[5]
Quantitative Data on this compound Interference with Serum Iron Assays
| Assay Principle | Interferent Concentration | Observed Effect | Reference |
| Colorimetric (Generic) | Within 24 hours post-administration | Falsely overestimates serum or transferrin-bound iron | [4] |
| Not Specified | Doses exceeding 125 mg | Higher incidence and/or severity of adverse events, potentially impacting lab parameters | [1][4] |
Issue 3: Interference in Phosphate Assays
Symptoms:
-
Inaccurate phosphate readings in samples containing this compound.
Explanation: Ferric iron can interfere with the molybdenum blue method for phosphate determination by reacting with the reducing agent (e.g., stannous chloride), leading to a fading of the colored complex.[3]
Mitigation Protocol: Modified Molybdenum Blue Assay
-
Reagent Modification: Prepare the molybdate reagent using a mixture of sulfuric acid and hydrochloric acid. The inclusion of hydrochloric acid helps to prevent the fading effect of ferrous iron.[3]
-
Increased Reducing Agent: If using stannous chloride as the reducing agent, an increase in its concentration can help to counteract the effect of ferric iron, particularly for phosphate concentrations above 0.25 ppm.[3]
-
Sample Dilution: Diluting the sample can be an effective way to reduce the concentration of interfering ferric iron to a level that has a negligible effect on the assay.[3]
Issue 4: Suspected Interference in Enzymatic and Immunoassays
While less documented, interference in these assays is possible.
Potential Mechanisms:
-
Enzymatic Assays: Ferric iron can act as a cofactor or inhibitor for certain enzymes, or it can interfere with the detection of the reaction product (e.g., in assays measuring NADH/NADPH absorbance).
-
Immunoassays (ELISA): this compound could potentially interfere by:
-
Non-specifically binding to the plate surface, leading to high background.
-
Altering the conformation of antibodies or antigens.
-
Interfering with the enzymatic detection system (e.g., HRP-based assays).
-
Troubleshooting Approach for Immunoassays:
Caption: Troubleshooting workflow for immunoassay interference.
General Mitigation Strategies
For challenging cases of interference, consider the following sample preparation techniques:
-
Deproteinization: For some assays, precipitating proteins with agents like trichloroacetic acid (TCA) can help to remove interfering substances.[7]
-
Ultrafiltration: This technique can be used to separate the large this compound complex from smaller analytes.
-
Chelation: The addition of a strong chelating agent may sequester the iron and prevent it from interfering, but this must be validated to ensure it does not affect the assay chemistry.
This technical support center provides a starting point for addressing this compound interference. Careful experimental design, including the use of appropriate controls and blanks, is crucial for obtaining accurate and reliable results in the presence of this compound.
References
- 1. Ferrlecit (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 2. ldh.la.gov [ldh.la.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalrph.com [globalrph.com]
- 5. Interference of imferon in colorimetric assays for iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of methods to eliminate analytical interference in multiple myeloma patients with spurious hyperphosphatemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferric Gluconate in Biological Buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with ferric gluconate in biological buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it typically used in research?
A1: this compound is a complex of iron (in its trivalent Fe³⁺ state) and gluconate. In research, it is commonly used as a source of iron for cell culture media to support cell growth and proliferation. It is also utilized in studies related to iron metabolism, cellular iron uptake, and the development of iron-based therapeutics.
Q2: What are the main factors affecting the solubility of this compound in biological buffers?
A2: The solubility and stability of this compound are primarily influenced by:
-
pH: Ferric iron is more soluble in acidic conditions. As the pH increases towards neutral and alkaline ranges, the propensity for ferric hydroxide to precipitate increases significantly.[1]
-
Buffer Composition: Buffers containing phosphate can lead to the precipitation of insoluble ferric phosphate. The presence of chelating agents, such as citrate, can enhance solubility.
-
Temperature: While slight heating can aid in the initial dissolution of this compound powder, prolonged exposure to high temperatures can promote oxidation and precipitation.[1]
-
Presence of Reducing Agents: Ascorbic acid (Vitamin C) can reduce ferric (Fe³⁺) to ferrous (Fe²⁺) iron, which can have different solubility characteristics and reactivity.
-
Light Exposure: this compound solutions can be sensitive to light, which may promote degradation over time.
Q3: Can I use ferrous gluconate and this compound interchangeably?
A3: While both are sources of iron, they are not directly interchangeable. Ferrous gluconate contains iron in the Fe²⁺ state, while this compound contains iron in the Fe³⁺ state. They have different solubility profiles and stability. Ferrous iron is more prone to oxidation, especially at neutral or alkaline pH.[1] The choice between the two depends on the specific requirements of your experiment.
Q4: What are the recommended storage conditions for this compound solutions?
A4: Stock solutions of this compound should be protected from light. For the commercially available sodium this compound complex (Ferrlecit®), it is recommended to store it at a controlled room temperature between 20°C - 25°C (68°F - 77°F) and to not freeze it.[2][3] Once diluted in saline, it should be used immediately.[2] For lab-prepared solutions, sterile filtration and storage in amber, airtight containers at 2-8°C is a common practice to minimize degradation and contamination.
Troubleshooting Guide: Precipitation Issues
Problem: I'm seeing a precipitate after adding this compound to my phosphate-buffered saline (PBS).
-
Cause: Phosphate ions in PBS can readily react with ferric ions to form insoluble ferric phosphate. This is a common cause of precipitation.
-
Solution:
-
Use a different buffer: Consider using a non-phosphate buffer such as HEPES or MOPS, which have a lower affinity for iron ions.[4][5]
-
Prepare a concentrated stock in water: Prepare a concentrated stock solution of this compound in high-purity water and add it to your final buffer solution in a small volume, ensuring rapid mixing.
-
Adjust pH: Ensure the pH of your final solution is slightly acidic if your experimental conditions permit, as this will increase the solubility of ferric iron.
-
Problem: My cell culture medium turns cloudy after adding this compound.
-
Cause: In addition to potential phosphate interactions, high bicarbonate concentrations in some media can raise the local pH, promoting the formation of ferric hydroxide. Furthermore, interactions with other media components or serum proteins can lead to precipitation.[6]
-
Solution:
-
Slow, dropwise addition: Add the this compound stock solution to the medium slowly and with constant stirring to avoid localized high concentrations.
-
Chelation: Consider the addition of a biocompatible chelating agent like sodium citrate to your this compound stock solution to improve its stability in the complex medium.
-
Serum-free considerations: In serum-free media, the absence of iron-binding proteins like transferrin can make iron more prone to precipitation. Ensure your serum-free formulation is optimized for iron stability.
-
Problem: My this compound solution appears discolored or forms a precipitate over time.
-
Cause: This could be due to oxidation, pH changes, or exposure to light.
-
Solution:
-
Proper storage: Store stock solutions in amber, airtight containers at 2-8°C.
-
Fresh preparation: Prepare solutions fresh whenever possible, especially for critical experiments.
-
Inert gas: For long-term storage of sensitive iron solutions, purging the headspace of the container with an inert gas like nitrogen can help prevent oxidation.
-
Data Summary
Table 1: Factors Influencing Ferric/Ferrous Gluconate Solubility and Stability
| Factor | Effect on Solubility/Stability | Recommendations & Considerations |
| pH | Solubility is higher in acidic conditions (pH < 6). Precipitation of ferric hydroxide increases significantly at neutral to alkaline pH.[1] | Adjust the pH of stock solutions to be slightly acidic if possible. Be mindful of the buffering capacity of your final medium. |
| Phosphate | Readily forms insoluble ferric phosphate precipitates. | Avoid using phosphate-based buffers if high concentrations of this compound are required. Consider HEPES or MOPS as alternatives.[4][5] |
| Temperature | Slight heating can aid initial dissolution.[1] High temperatures can accelerate oxidation and degradation. | Dissolve powder with gentle warming, but do not boil. Store solutions at recommended temperatures (typically 2-8°C or controlled room temperature).[2][3] |
| Light | Can promote degradation of the complex. | Store stock solutions and final preparations in light-protected (amber) containers. |
| Chelators | Agents like citrate can increase solubility and stability by forming stable complexes with iron. | Addition of sodium citrate to stock solutions can prevent precipitation in complex media. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution for Cell Culture
-
Materials:
-
This compound powder (handle in accordance with the manufacturer's safety data sheet)
-
High-purity, sterile water (e.g., cell culture grade water)
-
Sterile 50 mL conical tube
-
Sterile 0.22 µm syringe filter
-
Sterile amber storage bottles
-
pH meter
-
-
Methodology:
-
Weigh out the appropriate amount of this compound powder to prepare a 10 mM solution in a sterile 50 mL conical tube.
-
Add a small volume of sterile water (e.g., 5-10 mL) and gently swirl to create a slurry.
-
Gradually add more sterile water while mixing until the desired final volume is reached. Gentle warming (to no more than 37°C) can be used to aid dissolution if necessary.
-
Once fully dissolved, check the pH of the solution. If necessary, adjust the pH to be slightly acidic (e.g., pH 5.0-6.0) using sterile, dilute HCl or NaOH. This will help maintain solubility.
-
Sterile filter the solution using a 0.22 µm syringe filter into a sterile, amber storage bottle.
-
Store the stock solution at 2-8°C, protected from light. It is recommended to use the solution within a few weeks of preparation.
-
Protocol 2: Experimental Workflow for Assessing Cellular Iron Uptake from this compound
This protocol provides a general workflow for studying how cells take up iron from this compound.
-
Objective: To quantify the amount of iron taken up by a specific cell line when supplemented with this compound.
-
Key Steps:
-
Cell Culture: Plate the cells of interest at a suitable density in a multi-well plate and allow them to adhere and grow.
-
Treatment: Prepare the cell culture medium containing the desired concentration of this compound. It is crucial to have a control group with no added this compound.
-
Incubation: Remove the existing medium from the cells and replace it with the this compound-containing medium. Incubate the cells for various time points (e.g., 1, 4, 12, 24 hours).
-
Cell Lysis: After incubation, wash the cells thoroughly with ice-cold PBS to remove any unbound iron. Lyse the cells using a suitable lysis buffer.
-
Iron Quantification: Determine the iron content in the cell lysates using a colorimetric iron assay kit or by inductively coupled plasma mass spectrometry (ICP-MS) for higher sensitivity.[7]
-
Data Normalization: Normalize the quantified iron levels to the total protein concentration of the cell lysate to account for variations in cell number.
-
Visualizations
Caption: Cellular uptake and signaling of iron from this compound.
Caption: A logical workflow for troubleshooting precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. fao.org [fao.org]
- 3. ruipugroup.com [ruipugroup.com]
- 4. Iron autoxidation in Mops and Hepes buffers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions of Common Biological Buffers with Iron Oxide Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. complexgenerics.org [complexgenerics.org]
- 7. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ferric Gluconate Administration in Mice
Welcome to the technical support center for the administration of ferric gluconate in mouse models. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on best practices, troubleshoot common issues, and offer detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended dosage of this compound for mice?
A1: The optimal dosage of this compound in mice can vary depending on the specific research goals, the mouse strain, and the severity of iron deficiency. It is crucial to perform a dose-finding study for your specific experimental conditions. However, based on available toxicity data, a starting point can be determined. The median lethal dose (LD50) for intravenous this compound in mice has been established to be around 125 mg/kg.[1][2] Therefore, therapeutic doses should be significantly lower. Studies in rats have shown efficacy in treating anemia at doses as low as 1.25 to 2.5 mg/kg/day administered intravenously or intraperitoneally.[3]
Q2: What are the appropriate administration routes for this compound in mice?
A2: this compound can be administered to mice via intravenous (IV) or intraperitoneal (IP) injection. The choice of route depends on the experimental design and desired rate of iron delivery. IV administration, typically through the tail vein, provides rapid systemic availability. IP injection offers a slower absorption profile.
Q3: What are the potential side effects of this compound administration in mice, and how can they be mitigated?
A3: Acute toxicity from high doses of this compound in mice can manifest as decreased activity, staggering, ataxia, increased respiratory rate, tremor, and convulsions.[1][2] In clinical use in humans, and anecdotally in animal studies, rapid intravenous injection can lead to hypotension.[4] To mitigate these risks, it is recommended to:
-
Administer the injection slowly, especially for intravenous routes.
-
Dilute the this compound solution in sterile 0.9% sodium chloride.[5]
-
Carefully monitor the animal during and after administration for any signs of distress.
Q4: How can I prepare the this compound solution for injection?
A4: this compound should be diluted in a sterile, pyrogen-free vehicle such as 0.9% sodium chloride (normal saline).[5] Do not mix with other medications or parenteral nutrition solutions. The solution should be inspected visually for particulate matter and discoloration before administration. If diluted, it should be used immediately.[5]
Q5: How can I monitor the efficacy of this compound administration in my mouse model?
A5: The primary indicator of efficacy is an increase in hemoglobin and hematocrit levels.[6] Other parameters to monitor include serum iron levels, transferrin saturation, and serum ferritin. It is important to note that many laboratory assays may falsely overestimate serum iron in the 24 hours following administration by measuring iron still bound to the gluconate complex.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation in the this compound solution | Incompatibility with the diluent or other mixed substances. | Only dilute with 0.9% sterile sodium chloride. Do not mix with other medications.[5] Prepare the solution immediately before use. |
| Animal distress during or after injection (e.g., lethargy, rapid breathing) | Dose may be too high, or the injection was administered too quickly, causing hypotension or other acute toxic effects. | Reduce the dose in subsequent animals. Administer the injection more slowly, particularly for the intravenous route. Monitor the animal closely and be prepared to provide supportive care if necessary. |
| Difficulty with intravenous tail vein injection | Veins are not sufficiently dilated; improper restraint or technique. | Warm the mouse's tail before injection to dilate the veins. Ensure the mouse is properly restrained. Use a new, sterile needle for each animal and make no more than two attempts per vein. |
| No significant increase in hemoglobin levels after administration | The dose may be too low; the animal model may have impaired erythropoiesis; underlying inflammatory conditions. | Consider a dose-escalation study to find the optimal therapeutic dose for your model. Ensure the animals have adequate levels of other nutrients required for red blood cell production. In models of anemia of inflammation, higher doses of iron may be required.[7] |
| Inconsistent results between animals | Variability in injection technique; differences in the severity of anemia between animals. | Standardize the injection protocol, including injection speed and volume. Ensure accurate dosing based on individual animal body weight. Group animals based on baseline hemoglobin levels to reduce variability. |
Quantitative Data
Table 1: Acute Toxicity of Intravenous this compound in Various Species
| Species | LD50 (mg/kg of elemental iron) |
| Mouse | 125[1][2] |
| Rat | 78.8[1] |
| Rabbit | 62.5[1] |
| Dog | 250[1] |
This table summarizes the median lethal dose (LD50) of intravenously administered this compound.
Table 2: Dose-Response to this compound in a Rat Model of Iron-Deficiency Anemia
| Dose (mg/kg/day) | Administration Route | Duration | Observed Effect on Anemia |
| 1.25 - 2.5 | Intravenous or Intraperitoneal | 28 or 60 days | Significant improvement in experimental anemia.[3] |
| 1.88 | Intraperitoneal | 12 days | Slight improvement in hemolytic anemia.[3] |
This table provides data from studies in rats that can inform dose selection for mouse experiments.
Experimental Protocols
Protocol 1: Intravenous (IV) Tail Vein Injection of this compound in Mice
Materials:
-
This compound solution
-
Sterile 0.9% sodium chloride for dilution
-
Sterile 27-30 gauge needles and 1 mL syringes
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol or isopropanol wipes
-
Gauze
Procedure:
-
Preparation: Dilute the this compound stock solution to the desired final concentration with sterile 0.9% sodium chloride immediately before use. Draw the calculated dose into a 1 mL syringe and remove any air bubbles.
-
Animal Preparation: Weigh the mouse to determine the correct injection volume. Place the mouse in a restrainer. Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to induce vasodilation.
-
Injection Site Preparation: Gently wipe the tail with a 70% alcohol wipe to clean the injection site and improve visualization of the lateral tail veins.
-
Injection: With the needle bevel facing up, insert the needle into one of the lateral tail veins at a shallow angle.
-
Administration: Once the needle is properly inserted into the vein, slowly inject the this compound solution. There should be no resistance. If resistance is felt or a bleb forms, the needle is not in the vein. If this occurs, remove the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
Post-Injection: After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding. Monitor the mouse for any adverse reactions before returning it to its cage.
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
Materials:
-
This compound solution
-
Sterile 0.9% sodium chloride for dilution
-
Sterile 25-27 gauge needles and 1 mL syringes
-
70% ethanol or isopropanol wipes
Procedure:
-
Preparation: Prepare the this compound solution as described in the IV protocol.
-
Animal Restraint: Gently restrain the mouse by scruffing the neck and securing the tail. Position the mouse so that its abdomen is facing upwards and the head is tilted slightly downwards.
-
Injection Site Identification: Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.
-
Injection: Wipe the injection site with a 70% alcohol wipe. Insert the needle at a 10-20 degree angle.
-
Administration: Aspirate briefly to ensure no fluid (urine or blood) is drawn into the syringe. Inject the solution smoothly into the peritoneal cavity.
-
Post-Injection: Withdraw the needle and return the mouse to its cage. Monitor for any signs of distress.
Visualizations
Metabolic Pathway of Intravenous this compound
References
- 1. products.sanofi.us [products.sanofi.us]
- 2. products.sanofi.us [products.sanofi.us]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. globalrph.com [globalrph.com]
- 7. Efficacy and toxicity of intravenous iron in a mouse model of critical care anemia* - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Ferric Gluconate Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the issue of ferric gluconate precipitation in cell culture media.
Troubleshooting Guide: this compound Precipitation
Visible precipitation of this compound in your cell culture medium can negatively impact your experiments by altering the concentration of available iron, introducing particulate matter that can affect cell health, and interfering with downstream assays. This guide provides a systematic approach to identifying and resolving the root causes of precipitation.
Visual Cue: Identifying the Problem
This compound precipitation can manifest as a fine, reddish-brown sediment at the bottom of the culture vessel or as a general turbidity in the medium.
Troubleshooting Workflow
If you observe precipitation, follow this workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for this compound precipitation.
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: What is the primary cause of this compound precipitation in cell culture media?
A1: The primary cause is the low solubility of ferric (Fe³⁺) iron at the neutral to slightly alkaline pH of most cell culture media (typically 7.2-7.4). At this pH, ferric iron readily forms insoluble ferric hydroxide complexes.
Q2: How can I prepare a stable this compound stock solution?
A2: To maintain solubility, it is crucial to prepare a chelated stock solution. Citrate is an effective chelating agent that binds to ferric iron and prevents it from precipitating.[1] A common method is to prepare a ferric citrate stock solution.
Q3: Is there a recommended protocol for preparing a ferric citrate stock solution?
A3: Yes, you can adapt protocols used for preparing ferric citrate solutions. Here is a general guideline:
Experimental Protocol: Preparation of a 1000x Ferric Citrate Stock Solution (e.g., 89.4 mM)
-
Materials:
-
Ferric Citrate (e.g., C₆H₅FeO₇, MW: 244.95 g/mol )
-
Citric Acid (optional, to aid dissolution)
-
High-purity, sterile water
-
Sterile container
-
Magnetic stirrer and stir bar
-
Sterile filter (0.22 µm)
-
-
Procedure:
-
To prepare 50 mL of an 89.4 mM stock solution, weigh out 1.095 g of ferric citrate.[2]
-
Add the ferric citrate to approximately 40 mL of sterile water in a sterile container with a sterile magnetic stir bar.
-
Gently heat the solution on a stirrer hotplate while mixing until the ferric citrate is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Bring the final volume to 50 mL with sterile water.
-
Sterile-filter the solution using a 0.22 µm filter.
-
Aliquot into sterile, single-use tubes and store at -20°C, protected from light.
-
Q4: How should I add the this compound stock solution to my cell culture medium?
A4: Add the stock solution to the final volume of your complete medium (including serum, if applicable) dropwise while gently stirring. Avoid adding the concentrated stock to a small volume of medium, as this can cause localized high concentrations and lead to precipitation.
Q5: Does the presence of serum in the medium prevent precipitation?
A5: Not necessarily. While serum contains proteins like transferrin that bind iron, sodium this compound complexes can also self-agglomerate or form agglomerates with other serum proteins, which may lead to co-precipitation.[3]
Troubleshooting and Optimization
Q6: I've followed the protocol, but I still see some precipitation. What else can I do?
A6: If you still observe precipitation, consider the following:
-
Lower the Concentration: You may be exceeding the solubility limit in your specific medium formulation. Try reducing the final concentration of this compound.
-
Verify pH: After adding all supplements, re-check the pH of your final medium. A slight increase in pH can significantly decrease iron solubility.
-
Use Transferrin: For serum-free media, the addition of purified transferrin can help to chelate and transport iron, mimicking the natural physiological process and preventing precipitation.
Q7: What is the impact of temperature on this compound stability?
A7: Repeated freeze-thaw cycles of your stock solution or supplemented medium can lead to the formation of precipitates. It is best to store stock solutions in single-use aliquots.
Cellular Impact
Q8: Why is it important to prevent this compound precipitation from a biological perspective?
A8: The precipitation of this compound can lead to an uneven distribution of iron in the culture, with localized high concentrations of particulate iron. This can have several negative consequences for the cells:
-
Altered Iron Bioavailability: Cells may not be able to efficiently utilize iron from precipitates.
-
Oxidative Stress: High local concentrations of iron can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress.[4]
-
Induction of Pro-inflammatory Pathways: Iron overload and oxidative stress can activate signaling pathways such as MAPK and NF-κB, leading to an inflammatory response.
Q9: What are the potential effects of this compound precipitation on cellular signaling?
A9: The localized iron overload and subsequent oxidative stress resulting from precipitation can impact key signaling pathways.
Caption: Potential impact of this compound precipitation on cellular signaling.
Data Summary
| Parameter | Effect on this compound Solubility | Recommendations |
| pH | Decreases significantly as pH increases towards neutral/alkaline. | Maintain final medium pH between 7.2 and 7.4. Prepare stock solutions in a slightly acidic to neutral pH and add to the final buffered medium. |
| Concentration | Higher concentrations increase the risk of precipitation. | Use the lowest effective concentration. Perform a dose-response experiment to determine the optimal concentration for your cell line. |
| Chelation | Chelating agents like citrate significantly increase solubility.[1] | Prepare a chelated stock solution (e.g., ferric citrate) to enhance stability. |
| Serum | Can have a dual effect; transferrin binds iron, but other proteins can cause agglomeration.[3] | In serum-free media, consider adding purified transferrin. In serum-containing media, add the iron solution slowly to the final complete medium. |
| Temperature | Repeated freeze-thaw cycles can promote precipitation. | Store stock solutions in single-use aliquots at -20°C. |
References
- 1. web.biosci.utexas.edu [web.biosci.utexas.edu]
- 2. Ferric citrate | ISB Server Wahoo [wahoo.cns.umass.edu]
- 3. complexgenerics.org [complexgenerics.org]
- 4. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ferric Gluconate Solutions for Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the long-term stability of ferric gluconate solutions for research purposes. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: this compound solutions should be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F), with temporary excursions permitted between 15°C and 30°C (59°F to 86°F).[1] It is also crucial to protect the solution from light and to prevent freezing.[2]
Q2: How long is an undiluted this compound solution stable after opening the vial?
A2: Studies have shown that undiluted generic sodium this compound complex is stable for at least 2 days at room temperature and for at least 7 days when refrigerated at 2-8°C.[3][4][5][6]
Q3: What is the stability of this compound solution after dilution?
A3: When diluted in 0.9% sodium chloride, this compound solution should ideally be used immediately.[1] However, research indicates that diluted solutions can be stable for at least 24 hours at room temperature and for a minimum of 7 days under refrigerated conditions (2-8°C).[3][4][5][6]
Q4: Can I mix this compound solutions with other medications or parenteral nutrition solutions?
A4: No, it is not recommended to mix this compound with other medications or add it to parenteral nutrition solutions for intravenous infusion.[1] The compatibility with infusion vehicles other than 0.9% sodium chloride has not been extensively evaluated.[1]
Troubleshooting Guide
Problem 1: My this compound solution has changed color from light yellow/green to brown.
-
Possible Cause: A color change to brown or yellowish-brown may indicate the oxidation of ferrous (Fe²⁺) ions to ferric (Fe³⁺) ions.[7] This process can be accelerated by exposure to air (oxygen) and higher pH levels. The color of ferrous gluconate solutions is pH-dependent: light yellow at pH 2, brown at pH 4.5, and green at pH 7. Rapid oxidation occurs at higher pH.
-
Recommended Action:
-
Verify the pH of your solution. A lower pH (around 3.5 to 4.5) can help retard oxidation.
-
Ensure that the solution has been stored with minimal exposure to atmospheric oxygen.
-
Consider performing a quantitative analysis to determine the Fe(II)/Fe(III) ratio to confirm degradation (see Experimental Protocols section).
-
If significant color change is observed, it is advisable to use a fresh, unopened vial for your experiments to ensure accuracy.
-
Problem 2: I observe a precipitate in my this compound solution.
-
Possible Cause: Precipitation can occur due to several factors, including:
-
pH Instability: this compound is a complex, and significant shifts in pH can affect its solubility.
-
High Temperatures: Exposure to high temperatures (above 90°C) can lead to instability and potential precipitation.
-
Incompatibility: Mixing with incompatible solutions or medications can cause the complex to break down and precipitate.
-
-
Recommended Action:
-
Visually inspect parenteral drug products for particulate matter and discoloration before administration.[1]
-
Confirm that the solution has been stored at the recommended temperature and has not been frozen.
-
Ensure the solution has not been mixed with any other diluents or medications besides 0.9% sodium chloride.
-
If a precipitate is present, do not use the solution, as it indicates instability.
-
Stability Data Summary
The following tables summarize the stability of sodium this compound (SFG) complex under various conditions based on available research.
Table 1: Stability of Undiluted Sodium this compound Solution
| Storage Condition | Temperature | Duration of Stability |
| Room Temperature | 20-25°C (68-77°F) | ≥ 2 days |
| Refrigerated | 2-8°C (36-46°F) | ≥ 7 days |
Data sourced from studies on generic sodium this compound in complex with sucrose.[3][4][5][6]
Table 2: Stability of Sodium this compound Solution Diluted in 0.9% Sodium Chloride
| Storage Condition | Temperature | Duration of Stability |
| Room Temperature | 20-25°C (68-77°F) | ≥ 1 day |
| Refrigerated | 2-8°C (36-46°F) | ≥ 7 days |
Data sourced from studies on generic sodium this compound in complex with sucrose.[3][4][5][6]
Table 3: Factors Affecting the Stability of Sodium this compound Molecular Weight
| Stress Condition | Observation |
| Autoclaving (121°C) | Molecular weight remained unchanged. |
| Moderate Thermal Stress (50°C for 30 days; 70-90°C for 7 days) | Molecular weight remained unchanged. |
| High Thermal Stress (>90°C for 30 days) | Signs of instability observed. |
| pH Dilution (pH 8 and 9) | Molecular weight remained unchanged. |
| High pH (pH 10-11) | Signs of instability observed. |
Data from a study assessing the thermodynamic stability of a colloidal iron drug product.[3]
Visual Diagrams
Caption: Primary degradation pathway of this compound.
Caption: Troubleshooting workflow for stability issues.
Experimental Protocols
Determination of Fe(II)/Fe(III) Ratio by UV-Vis Spectrophotometry
This method is adapted from the ferrozine-based colorimetric assay to differentiate between ferrous (Fe²⁺) and ferric (Fe³⁺) iron. Ferrozine forms a magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm.[7][8]
Principle:
-
The concentration of Fe²⁺ is determined by its direct reaction with ferrozine.
-
The total iron concentration is measured after reducing all Fe³⁺ to Fe²⁺ using a reducing agent (e.g., ascorbic acid).
-
The Fe³⁺ concentration is calculated as the difference between the total iron and the Fe²⁺ concentration.
Reagents and Equipment:
-
UV-Vis Spectrophotometer
-
96-well plates or cuvettes
-
Ferrozine solution (e.g., 0.1% w/v in 50% w/v ammonium acetate buffer)
-
Ascorbic acid solution (10% w/v, freshly prepared)
-
Fe(II) and Fe(III) standard solutions for calibration
-
0.2 µm syringe filters
Procedure:
-
Sample Preparation: Filter the this compound solution through a 0.2 µm syringe filter. If necessary, dilute the sample with deionized water to bring the iron concentration into the measurement range of the assay (typically 0-80 µM).
-
Fe(II) Measurement:
-
In a microcentrifuge tube or well of a 96-well plate, mix a specific volume of your sample (e.g., 100 µL) with the ferrozine solution (e.g., 900 µL).
-
Allow the color to develop for approximately 15-20 minutes.
-
Measure the absorbance at 562 nm. This is your A1 reading.
-
-
Total Iron (Fe(II) + Fe(III)) Measurement:
-
To a separate aliquot of your sample, add the ascorbic acid solution to reduce Fe³⁺ to Fe²⁺. For example, to 1 mL of your diluted sample, add 100 µL of 10% ascorbic acid.
-
Allow the reduction to proceed for about 20 minutes.
-
Add the ferrozine solution to this reduced sample in the same ratio as in step 2.
-
Measure the absorbance at 562 nm. This is your A2 reading.
-
-
Calibration: Prepare a series of standard solutions of known Fe(II) concentrations. Measure their absorbance with ferrozine to create a calibration curve of absorbance versus concentration.
-
Calculation:
-
Use the calibration curve to determine the concentration of Fe(II) from your A1 reading.
-
Use the calibration curve to determine the total iron concentration from your A2 reading.
-
Calculate the Fe(III) concentration: [Fe(III)] = [Total Iron] - [Fe(II)].
-
Molecular Weight Determination by Gel Permeation Chromatography (GPC/SEC)
This protocol provides a general framework for assessing the molecular weight distribution of the this compound complex, which is an indicator of its integrity.
Principle: GPC, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their size in solution. Changes in the molecular weight profile of the this compound complex can indicate degradation or aggregation.
Equipment and Conditions:
-
HPLC system with a Refractive Index (RI) or UV detector.
-
GPC/SEC columns suitable for aqueous solutions and the molecular weight range of this compound (289,000–440,000 Daltons), such as Waters Ultrahydrogel™ or PSS SUPREMA columns.[9]
-
Mobile Phase (Eluent): 0.1 M NaNO₃ in 0.01 M phosphate buffer, pH 7.[4]
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detector: UV at 254 nm and/or Refractive Index (RI).[4]
-
Calibration Standards: Pullulan standards of known molecular weights.[4]
-
Sample Preparation: Dilute the this compound solution in the mobile phase to an appropriate concentration (e.g., 2 g/L).[4]
-
Injection Volume: 25 µL.[4]
Procedure:
-
System Equilibration: Equilibrate the GPC/SEC system with the mobile phase until a stable baseline is achieved.
-
Calibration: Inject a series of pullulan standards of different molecular weights to generate a calibration curve of elution volume versus log(Molecular Weight).
-
Sample Analysis: Inject the prepared this compound sample.
-
Data Analysis: Record the chromatogram. Use the calibration curve to determine the weight average molecular weight (Mw), number average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the this compound complex. Compare these values to the specifications of the product or to a reference standard of a non-degraded sample.
Total Iron Content by Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
This method is used to determine the total elemental iron concentration in the solution.
Principle: ICP-MS is a highly sensitive analytical technique that uses an inductively coupled plasma to ionize the sample. The ions are then separated and quantified by a mass spectrometer.
Reagents and Equipment:
-
ICP-MS instrument
-
Trace metal grade nitric acid (e.g., 67%)
-
Deionized water
-
Iron atomic absorption standards for calibration
Procedure:
-
Sample Preparation and Digestion:
-
Dilute the this compound solution with deionized water to a target elemental iron concentration of approximately 0.4 mM.[8]
-
Take a known volume of the diluted sample (e.g., 200 µL) and add trace metal grade nitric acid (e.g., 500 µL of 67% HNO₃) and deionized water (e.g., 800 µL).[8]
-
Digest the sample at 80°C for 12 hours.[8]
-
After digestion, dilute the sample with deionized water to achieve a final nitric acid matrix of approximately 6%.[8]
-
-
Instrument Setup: Set up the ICP-MS with parameters similar to the following:
-
RF Power: 1550 W
-
Argon Carrier Gas Flow: ~0.99 L/min
-
Helium Gas Flow (for collision cell): ~4.3 mL/min
-
-
Calibration: Prepare a calibration curve using a series of diluted iron atomic absorption standards in a 6% nitric acid matrix.
-
Analysis: Analyze the digested samples by ICP-MS.
-
Calculation: Determine the iron concentration in the samples based on the calibration curve, accounting for all dilution steps.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Thermodynamic stability assessment of a colloidal iron drug product: sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Short-term stability of a new generic sodium this compound in complex with sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. protocols.io [protocols.io]
- 7. An analytical method for Fe(II) and Fe(III) determination in pharmaceutical grade iron sucrose complex and sodium this compound complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2022072439A1 - Methods of preparing iron complexes - Google Patents [patents.google.com]
- 9. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Ferric Gluconate Aggregation In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered with ferric gluconate aggregation during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my experiments?
This compound is a stable, macromolecular complex of iron used to treat iron deficiency anemia.[1][2][3] In a laboratory setting, it serves as a source of iron for cell culture and other in vitro systems. The complex consists of a ferric iron core stabilized by gluconate and sucrose.[2]
Q2: I observed a precipitate in my cell culture medium after adding this compound. What could be the cause?
Precipitation of this compound in cell culture medium can be triggered by several factors:
-
pH Instability: this compound is sensitive to pH changes. The product is typically formulated at an alkaline pH (7.7-9.7).[2] A significant drop in the pH of your culture medium can lead to destabilization of the complex and subsequent aggregation.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins. This compound can interact with these components, particularly phosphates and bicarbonates, leading to the formation of insoluble iron salts.[4]
-
Presence of Serum Proteins: this compound complexes can self-agglomerate or form agglomerates with serum proteins in the cell culture medium.[5]
-
High Concentrations: Using a concentration of this compound that exceeds its solubility in the specific medium can cause it to precipitate out of solution.[6]
-
Improper Dilution: Rapidly diluting a concentrated stock of this compound into an aqueous solution can cause localized high concentrations, leading to precipitation.[7]
Q3: How can I prevent this compound from aggregating in my experiments?
To prevent aggregation, consider the following preventative measures:
-
Optimize pH: Ensure the final pH of your medium containing this compound remains within a stable range. You may need to buffer your medium appropriately.
-
Gradual Addition: Add the this compound solution to your culture medium slowly and with gentle mixing to avoid localized high concentrations.[7]
-
Use Serum-Free Medium When Possible: If your experiment allows, using a serum-free medium can reduce the chances of aggregation caused by interactions with serum proteins.[5]
-
Incorporate Iron-Binding Proteins: The inclusion of iron-binding proteins like transferrin can help prevent iron precipitation in culture.[4]
-
Pre-warm the Medium: Adding the this compound stock to pre-warmed (37°C) media can sometimes improve solubility.[8]
-
Test Different Concentrations: Determine the optimal, non-precipitating concentration of this compound for your specific cell line and media composition.
Q4: Is it acceptable to filter out the precipitate?
Filtering the medium to remove the precipitate is generally not recommended. The process of filtration can remove not only the aggregated this compound but also other essential media components that may have co-precipitated, thereby altering the composition of your culture medium.[7]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues with this compound aggregation.
| Observed Issue | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate immediately after adding this compound to the medium. | Localized high concentration and rapid pH shift. | Add this compound stock solution dropwise to the medium while gently swirling. Ensure the medium is at the correct pH before adding the iron complex. |
| Precipitate forms over time during incubation. | Instability of the complex at incubation temperature or interaction with media components. | Evaluate the stability of this compound in your specific medium at 37°C over the time course of your experiment. Consider using a different basal medium or supplementing with an iron chelator like transferrin. |
| Fine, crystalline precipitate observed under the microscope. | Formation of insoluble iron salts (e.g., iron phosphate). | Reduce the concentration of phosphate or bicarbonate in your medium if possible. Alternatively, use a medium with a different salt composition. |
| Amorphous, flocculant precipitate observed. | Aggregation with serum proteins. | Reduce the serum concentration if your cells can tolerate it. Alternatively, switch to a serum-free medium or use a protein-free iron supplement. |
Quantitative Data Summary
The stability of this compound is influenced by several factors, as summarized in the table below.
| Parameter | Condition | Observation | Reference |
| pH | 10-11 | Signs of instability | [9][10] |
| 8-9 | Molecular weight remained unchanged | [9][10] | |
| Temperature | >90°C (after 30 days) | Signs of instability | [9][10] |
| 70°C and 90°C (7 days) | Molecular weight remained unchanged | [9][10] | |
| 50°C (30 days) | Molecular weight remained unchanged | [9][10] | |
| Room Temperature (undiluted) | Stable for ≥2 days | [1][11] | |
| Refrigerated (2-8°C, undiluted) | Stable for ≥7 days | [1][11] | |
| Dilution in 0.9% NaCl | Room Temperature | Stable for ≥1 day | [1][11] |
| Refrigerated (2-8°C) | Stable for ≥7 days | [1][11] |
Experimental Protocols
Protocol 1: Assessment of this compound Aggregation by Visual Inspection and Microscopy
-
Preparation of Media: Prepare your standard cell culture medium. If supplements are used, add them before the this compound.
-
Addition of this compound: Add the desired concentration of this compound to the medium. As a control, prepare a medium without this compound.
-
Initial Observation: Immediately after addition, visually inspect the medium for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a small aliquot of the medium on a microscope slide and examine under a light microscope at 10x and 40x magnification. Look for any particulate matter.
-
Incubation: Incubate the medium under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Time-Course Analysis: Repeat the visual and microscopic observations at regular intervals (e.g., 1, 6, 12, and 24 hours) to monitor for the formation of any precipitate.
Protocol 2: Quantitative Analysis of Aggregation using High-Performance Gel Permeation Chromatography (HP-GPC)
This method is used to determine changes in the molecular weight of the this compound complex, which can indicate aggregation.[9]
-
Sample Preparation: Prepare samples of this compound in your experimental medium at various time points and under different stress conditions (e.g., different pH, temperature).
-
HP-GPC System: Utilize an HP-GPC system equipped with a suitable column for separating macromolecules (e.g., a silica-based column with an appropriate pore size).
-
Mobile Phase: The mobile phase should be optimized to ensure good separation and prevent interactions with the column. A buffered saline solution is often used.
-
Standard Preparation: Prepare a series of molecular weight standards to calibrate the column.
-
Analysis: Inject the prepared samples and standards into the HP-GPC system.
-
Data Interpretation: Analyze the resulting chromatograms. A shift in the elution peak towards a shorter retention time (higher molecular weight) for your this compound sample compared to the control indicates aggregation.
Visualizations
References
- 1. Short-term stability of a new generic sodium this compound in complex with sucrose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Sodium this compound complex in the treatment of iron deficiency for patients on dialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. complexgenerics.org [complexgenerics.org]
- 6. globalrph.com [globalrph.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Thermodynamic stability assessment of a colloidal iron drug product: sodium this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Ferric Gluconate Solution Stability
This guide provides troubleshooting advice and frequently asked questions regarding the stability of ferric gluconate solutions, with a specific focus on the impact of pH.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why has my this compound solution become cloudy or formed a precipitate after preparation or pH adjustment?
A1: Precipitation in this compound solutions is almost always linked to a deviation from the optimal pH range. The this compound complex is most stable in an alkaline environment. If the pH of the solution drops too low, the complex can dissociate, releasing free ferric ions (Fe³⁺). These free ions will then readily hydrolyze to form insoluble ferric hydroxide (Fe(OH)₃), which appears as a brown or reddish precipitate.
Troubleshooting Steps:
-
Verify pH: Immediately measure the pH of your solution.
-
Compare to Optimal Range: The stable pH range for commercial sodium this compound complex formulations is alkaline, typically between 7.7 and 9.7.[1][2][3][4][5][6] A study has shown that a synthesized sodium this compound complex (SFGC) can remain clear and free of precipitate in a broad pH range of 5 to 13.[7]
-
Adjust pH: If the pH is below the recommended range, carefully adjust it back into the alkaline range using a suitable base (e.g., dilute NaOH) while monitoring the solution's appearance.
Q2: What is the optimal pH for maintaining the stability of a sodium this compound complex solution?
A2: The optimal pH for parenteral sodium this compound complex in sucrose formulations is between 7.7 and 9.7 .[1][2][3][4][5][6] Within this alkaline range, the ferric iron is maintained within the stable, negatively charged macromolecular complex, preventing its precipitation as ferric hydroxide.[2][3][4][5][6]
Q3: What occurs if the pH of my this compound solution becomes too acidic?
A3: Acidic conditions are detrimental to the stability of the this compound complex. As the pH drops, especially below pH 5, the gluconate ligand can become protonated, leading to the dissociation of the complex and the release of free Fe³⁺ ions. This dissociation compromises the integrity of the complex. Furthermore, free ferric ions are known to begin precipitating as ferric hydroxide at a pH as low as 3.0.[7] One study demonstrated that forced degradation of the complex occurs under strongly acidic conditions (e.g., pH 0.3).[8]
Q4: How does the stability of ferric (Fe³⁺) gluconate differ from ferrous (Fe²⁺) gluconate with respect to pH?
A4: The two forms of iron have opposite pH stability profiles when complexed with gluconate.
-
Ferric (Fe³⁺) Gluconate: As a macromolecular complex, it is stable at an alkaline pH (7.7-9.7) which prevents the precipitation of ferric hydroxide.[1][2][3][4][5][6]
-
Ferrous (Fe²⁺) Gluconate: This salt is more soluble and stable in a weakly acidic environment (e.g., pH 3.5-4.5).[9] The acidic conditions inhibit the oxidation of the more soluble ferrous (Fe²⁺) ions to the less soluble ferric (Fe³⁺) state and prevent hydrolysis and precipitation that occurs more readily at neutral or alkaline pH.[9][10]
Data Summary: pH-Dependent Precipitation
The stability of the this compound complex is significantly greater than that of simple inorganic iron salts at physiological and alkaline pH.
| Iron Compound | Initial Precipitation pH | Widespread Precipitation pH | Observation |
| Sodium this compound Complex | > pH 13 | Not Observed | Solution remains clear from pH 5-13.[7] |
| Ferric Chloride (FeCl₃) | 3.03 | 6.70 | Forms precipitate in acidic/neutral conditions.[7] |
| Ferrous Sulfate (FeSO₄) | 3.34 | 6.76 | Forms precipitate in acidic/neutral conditions.[7] |
Visual Guides
Here are several diagrams to illustrate the key concepts and workflows related to this compound stability.
References
- 1. publications.ashp.org [publications.ashp.org]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. drugs.com [drugs.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Ferrlecit (Sodium this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 6. products.sanofi.us [products.sanofi.us]
- 7. Physicochemical Properties, Characterization, and Antioxidant Activity of Sodium this compound Complex [jstage.jst.go.jp]
- 8. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ferrous Gluconate | C12H22FeO14 | CID 23616740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ruipugroup.com [ruipugroup.com]
Technical Support Center: Investigating Drug Interactions with Ferric Gluconate in Research Models
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the potential drug interactions of ferric gluconate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can interact with other drugs in research models?
This compound, an iron-carbohydrate complex, can interact with other therapeutic agents through several mechanisms. The most common are:
-
Chelation and Complexation: The iron within the gluconate complex can be chelated by other drugs, or the entire complex can interact, potentially leading to the formation of insoluble precipitates. This is particularly relevant for drugs with functional groups capable of binding iron, such as tetracyclines or quinolones.
-
pH-Dependent Stability: The stability of the this compound complex is pH-dependent. Changes in the pH of the local environment (e.g., gastrointestinal tract in oral dosing studies, or cell culture media) can cause the iron to dissociate from the gluconate, increasing the concentration of free iron.
-
Redox Cycling and Oxidative Stress: Dissociated free iron is redox-active and can participate in Fenton and Haber-Weiss reactions, leading to the generation of reactive oxygen species (ROS). This increase in oxidative stress can affect the metabolism and toxicity of co-administered drugs.
Q2: Are there specific drug classes known to interact with intravenous iron compounds like this compound?
While specific interaction studies with this compound in research models are not extensively documented in publicly available literature, interactions can be extrapolated from the chemical nature of iron. Caution is advised when co-administering this compound with:
-
Chelating Agents: Drugs like tetracycline antibiotics, quinolone antibiotics, and bisphosphonates can bind to iron, potentially reducing the absorption and efficacy of both the iron supplement and the co-administered drug.
-
pH-Modifying Agents: In in vitro settings or oral gavage studies, agents that alter the pH, such as antacids or proton pump inhibitors, could theoretically affect the stability of the this compound complex.
-
Drugs Sensitive to Oxidative Environments: Compounds that are susceptible to oxidation may be degraded more rapidly in the presence of free iron, which can catalyze the production of ROS.
Q3: Can this compound interfere with analytical assays used in my experiments?
Yes, the presence of a high concentration of iron can interfere with certain types of assays. For example, colorimetric assays that rely on metal-sensitive dyes or redox reactions may yield inaccurate results. It is crucial to run appropriate controls, including this compound alone at the relevant concentration, to assess its potential interference with your specific assay.
Troubleshooting Guides
Issue 1: I observed precipitation/cloudiness after adding this compound and my test compound to cell culture media.
-
Potential Cause: This is likely due to a physicochemical incompatibility. The test compound may be chelating the iron, or the pH of the final solution may be causing the this compound complex to become unstable and precipitate out of solution.
-
Troubleshooting Steps:
-
Check pH: Measure the pH of the medium before and after the addition of both agents. A significant shift could indicate a pH-driven precipitation.
-
Sequential Addition: Try adding the compounds to the media in a different order, with sufficient time for each to dissolve and distribute.
-
Solubility Screen: Perform a simple solubility test in a cell-free medium to confirm the incompatibility.
-
Consult Literature: Check the chemical properties of your test compound for known chelation potential or pH-dependent solubility.
-
Issue 2: My animal models are showing unexpected toxicity after co-administration of this compound and a new drug candidate.
-
Potential Cause: The observed toxicity could be a result of a pharmacodynamic or pharmacokinetic interaction. One possibility is a synergistic increase in oxidative stress, as both the drug and the free iron from this compound may contribute to ROS production.
-
Troubleshooting Steps:
-
Dose De-escalation: Reduce the dose of either the this compound, the test drug, or both to see if the toxicity is dose-dependent.
-
Stagger Dosing: Administer the drugs at different times (e.g., several hours apart) to minimize direct interaction in circulation.
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Assess Biomarkers: Measure biomarkers of organ damage (e.g., ALT/AST for liver, BUN/creatinine for kidney) and oxidative stress (e.g., malondialdehyde, glutathione levels) in plasma and tissues.
-
Pharmacokinetic Analysis: Conduct a pharmacokinetic study to determine if the co-administration alters the absorption, distribution, metabolism, or excretion (ADME) of your drug candidate (see Table 1 for an example).
-
Quantitative Data on Potential Interactions
The following table provides an illustrative example of how pharmacokinetic parameters of a hypothetical drug ("Drug X") could be affected by co-administration with this compound in a rodent model. Researchers should perform similar studies to characterize specific interactions.
Table 1: Illustrative Pharmacokinetic Interaction Study Results
| Parameter | Drug X Alone (Mean ± SD) | Drug X + this compound (Mean ± SD) | % Change | Potential Interpretation |
| Cmax (ng/mL) | 1520 ± 210 | 1150 ± 180 | ↓ 24.3% | Reduced absorption or increased distribution. |
| Tmax (hr) | 1.0 ± 0.25 | 1.5 ± 0.5 | ↑ 50.0% | Delayed absorption. |
| AUC₀₋t (ng·hr/mL) | 7850 ± 950 | 5900 ± 870 | ↓ 24.8% | Reduced overall drug exposure. |
| t₁/₂ (hr) | 4.5 ± 0.8 | 4.3 ± 0.7 | ↓ 4.4% | Minimal change in elimination half-life. |
| CL/F (L/hr/kg) | 0.64 ± 0.12 | 0.85 ± 0.15 | ↑ 32.8% | Increased apparent clearance. |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve; t₁/₂: Elimination half-life; CL/F: Apparent total body clearance.
Experimental Protocols
Protocol 1: In Vitro Compatibility and Stability Assessment
-
Preparation: Prepare simulated gastric fluid (SGF, pH ~1.2-3.0) and simulated intestinal fluid (SIF, pH ~6.8-7.4) or use the intended cell culture medium.
-
Incubation: Add the test drug and this compound to the prepared fluid/medium at concentrations relevant to the in vivo or in vitro experiment. Include controls for each compound alone.
-
Observation: Incubate at the relevant temperature (e.g., 37°C) and visually inspect for precipitation, color change, or turbidity at multiple time points (e.g., 0, 1, 2, 4 hours).
-
Quantification (Optional): If no visual change is observed, take samples at each time point and quantify the concentration of the test drug using a validated analytical method (e.g., HPLC-UV, LC-MS/MS) to check for degradation.
Protocol 2: Rodent Pharmacokinetic (PK) Interaction Study
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with sufficient animals for two groups (n ≥ 5 per group).
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Group 1 (Control): Administer the test drug via the intended route (e.g., oral gavage, IV injection).
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Group 2 (Interaction): Co-administer the test drug and this compound. The route and timing should mimic the intended experimental design (e.g., mixed together for oral gavage, or separate IV injections).
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into appropriate anticoagulant tubes.
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test drug in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t₁/₂) for both groups using non-compartmental analysis software and compare the results.
Visualizations
Caption: Potential mechanisms of this compound drug interactions.
Caption: Workflow for an in vivo pharmacokinetic interaction study.
Caption: Troubleshooting flowchart for unexpected in vivo toxicity.
Navigating Ferric Gluconate-Induced Hypotension in Animal Research: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for mitigating the hypotensive effects of ferric gluconate observed in animal studies. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to assist in your research and development endeavors.
Troubleshooting Guide: Managing Hypotension During this compound Infusion
This guide addresses immediate issues that may arise during the administration of this compound in animal subjects.
| Issue | Potential Cause | Recommended Action |
| Sudden drop in blood pressure upon initiation of infusion. | Rapid infusion rate leading to a bolus effect of labile iron. | Immediately pause the infusion. Once blood pressure stabilizes, restart at a 50% reduced infusion rate. Monitor blood pressure closely. |
| Gradual decrease in blood pressure throughout the infusion period. | Dose-dependent hypotensive effect. | Consider lowering the total dose of this compound. If the experimental design permits, divide the total dose into smaller, more frequent administrations. |
| Hypotension accompanied by signs of an allergic reaction (e.g., skin flushing, respiratory distress). | Hypersensitivity reaction, potentially involving mast cell degranulation. | Stop the infusion immediately. Administer emergency supportive care as per your institution's animal care and use committee (IACUC) protocol. Consider premedication with antihistamines in future experiments after consulting relevant literature and your IACUC. |
| Persistent hypotension despite reducing infusion rate and dose. | Animal model sensitivity or underlying cardiovascular instability. | Evaluate the suitability of the chosen animal model. Ensure subjects are adequately hydrated and hemodynamically stable before this compound administration. Consider using an alternative intravenous iron formulation if persistent issues occur. |
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism behind this compound-induced hypotension?
A1: The exact mechanism is not fully elucidated in animal models, but it is thought to be multifactorial. One leading hypothesis is the release of labile, non-transferrin-bound iron, which can induce oxidative stress and endothelial dysfunction, leading to vasodilation. Other potential, though less directly substantiated, mechanisms in the context of intravenous iron include the release of vasoactive mediators like bradykinin and histamine through mast cell degranulation.[1][2][3][4]
Q2: Are there animal-specific data on the dose-response relationship of this compound and hypotension?
A2: Yes, some data is available. For instance, a pharmacology review by the FDA mentioned a study in anesthetized cats where a single intravenous dose of 12.5 mg/kg of this compound resulted in a slight decrease in systolic (6.1%) and diastolic (23%) blood pressure.[5] It is important to note that dose-response effects can be species-specific, and researchers should perform dose-ranging studies in their chosen animal model.
Q3: What are the recommended infusion rates for this compound in animal studies to minimize hypotension?
A3: While specific infusion rates for various animal models are not well-documented in publicly available literature, a general principle is to administer the infusion slowly to avoid rapid peaks in plasma iron concentration.[6][7] For example, in human clinical use, rates of up to 12.5 mg/min are used.[8][9] For animal studies, it is advisable to start with a slow infusion rate and monitor blood pressure continuously, adjusting as needed based on the animal's response.
Q4: Is premedication with antihistamines effective in preventing this compound-induced hypotension?
A4: The efficacy of premedication with antihistamines is not definitively established in animal models for this compound. In human clinical settings, the routine use of antihistamines for preventing infusion reactions is debated, with some sources suggesting they may mask or even exacerbate certain reactions.[10][11][12] If a hypersensitivity mechanism is suspected in your animal model, a carefully designed pilot study with appropriate controls would be necessary to determine the utility of antihistamine premedication, in consultation with your institution's veterinary staff and IACUC.
Quantitative Data Summary
The following table summarizes available quantitative data on the hypotensive effects of this compound in an animal model.
| Animal Model | Dose | Route of Administration | Effect on Blood Pressure | Source |
| Anesthetized Cat | 12.5 mg/kg | Intravenous | Systolic: ↓ 6.1% Diastolic: ↓ 23% | [5] |
Experimental Protocols
Below are detailed methodologies for key experimental considerations when investigating or mitigating this compound-induced hypotension.
Protocol 1: Blood Pressure Monitoring During this compound Infusion in a Rodent Model
-
Animal Model: Male Sprague-Dawley rat (or other appropriate rodent model).
-
Anesthesia: Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane) as per approved IACUC protocol.
-
Catheterization: Surgically implant a catheter into the carotid artery for direct blood pressure monitoring and another into the jugular vein for this compound infusion.
-
Blood Pressure Measurement: Connect the arterial catheter to a pressure transducer and data acquisition system to continuously record systolic, diastolic, and mean arterial pressure.
-
Baseline Measurement: Allow the animal to stabilize after surgery and record a stable baseline blood pressure for at least 30 minutes.
-
This compound Administration: Infuse this compound at a predetermined dose and rate through the jugular vein catheter.
-
Continuous Monitoring: Continue to monitor and record blood pressure throughout the infusion and for a designated post-infusion period (e.g., 60 minutes).
-
Data Analysis: Analyze the changes in blood pressure from baseline at various time points during and after the infusion.
Protocol 2: Evaluation of a Mitigating Agent for this compound-Induced Hypotension
-
Animal Model and Preparation: Prepare the animal for blood pressure monitoring and infusion as described in Protocol 1.
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Group Allocation: Divide animals into at least two groups: a control group receiving this compound alone and a treatment group receiving the mitigating agent prior to this compound.
-
Mitigating Agent Administration: Administer the chosen mitigating agent (e.g., an antihistamine, bradykinin receptor antagonist) at the desired dose and time point before the this compound infusion.
-
This compound Infusion: Administer this compound to both groups at the same dose and rate that has been shown to induce hypotension.
-
Blood Pressure Monitoring and Analysis: Continuously monitor blood pressure in both groups and compare the magnitude and duration of the hypotensive response between the control and treatment groups.
Visualizing Potential Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows relevant to investigating this compound-induced hypotension.
Caption: Proposed pathway of labile iron-induced hypotension.
Caption: Experimental workflow for evaluating a mitigating agent.
References
- 1. Role of bradykinins and nitric oxide in the AT2 receptor-mediated hypotension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sodium this compound complex in hemodialysis patients. II. Adverse reactions in iron dextran-sensitive and dextran-tolerant patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bradykinin-mediated hypotension after infusion of plasma-protein fraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of bradykinin and the effect of the bradykinin receptor antagonist icatibant in porcine sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ferrlecit (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 9. products.sanofi.us [products.sanofi.us]
- 10. Prevention and management of acute reactions to intravenous iron in surgical patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acute hypersensitivity reaction to this compound in a premedicated patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Preclinical Efficacy of Ferric Gluconate
For researchers and drug development professionals navigating the landscape of intravenous (IV) iron therapies, selecting the appropriate compound for preclinical investigation is a critical decision. This guide provides an objective comparison of the preclinical efficacy of sodium ferric gluconate complex in sucrose (hereafter referred to as this compound) with other widely used IV iron alternatives, such as iron sucrose and iron dextran. The comparisons are supported by experimental data from animal models of iron deficiency anemia (IDA), offering insights into their relative performance in restoring hematological parameters and replenishing iron stores.
Mechanism of Action: A Shared Pathway
Intravenous iron preparations are complex colloidal solutions composed of an iron-oxyhydroxide core stabilized by a carbohydrate shell. Upon intravenous administration, these nanoparticles are primarily taken up by macrophages of the reticuloendothelial system (RES), located mainly in the liver and spleen.[1] Within the macrophages, the iron-carbohydrate complex is broken down, and the iron is released. This released iron joins the intracellular iron pool, where it can be stored within the protein ferritin or exported from the cell via ferroportin. Once in the bloodstream, iron binds to the transport protein transferrin, which delivers it to the bone marrow for incorporation into hemoglobin during the production of new red blood cells (erythropoiesis).[1]
The core function of all IV iron therapies is to bypass intestinal absorption and deliver a usable form of iron directly to the body's storage and utilization sites, thereby effectively treating iron deficiency anemia.
Comparative Efficacy in Preclinical Models
Preclinical studies in animal models of iron deficiency are essential for evaluating the efficacy of different IV iron formulations. These studies typically involve inducing anemia in rodents through a combination of an iron-deficient diet and phlebotomy, followed by treatment with various IV iron preparations. Key parameters for comparison include the rate of hemoglobin increase, improvement in red blood cell indices, and the biodistribution of iron to target tissues.
Data Presentation
The following tables summarize quantitative data from representative preclinical studies. It is important to note that direct head-to-head preclinical studies comparing this compound with all alternatives are limited. The data presented here is synthesized from studies that, while not always direct comparisons, provide valuable insights into individual efficacy.
Table 1: Hematological Response to IV Iron Therapy in Anemic Rats
| Parameter | This compound (Innovator) | Iron Sucrose | Iron Dextran | Ferric Carboxymaltose | Control (Saline) |
| Hemoglobin (g/dL) Change from Baseline | Data not available in direct comparison | Significant Increase | Significant Increase | Significant Increase | No significant change |
| Serum Iron (µg/g) at 1h post-injection | ~175 | Data not available | Data not available | Data not available | ~5 |
| Reticulocyte Count | Data not available | Significant Increase | Significant Increase | Significant Increase | No significant change |
Data for this compound is derived from a study comparing innovator and generic products, showing peak serum concentration. Data for other IV irons is based on a separate comparative study in anemic rats; specific values were not provided but showed significant increases over control.
Table 2: Iron Biodistribution in Key Tissues (µg/g) 1-hour Post-Injection in Rats
| Tissue | This compound (Innovator) | Control (Saline) |
| Liver | ~250 | ~25 |
| Spleen | ~200 | ~15 |
| Bone Marrow | ~100 | ~10 |
| Heart | ~20 | ~5 |
| Kidneys | ~50 | ~10 |
This table highlights the rapid distribution of iron to the primary organs of the reticuloendothelial system (liver, spleen) and to the site of erythropoiesis (bone marrow) following this compound administration.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in the evaluation of IV iron efficacy.
Iron Deficiency Anemia (IDA) Rat Model
A common method to induce IDA in rodents is as follows:
-
Animals: Male Sprague-Dawley or female Lewis rats are typically used.
-
Diet: Upon arrival and acclimatization, animals are switched to a low-iron diet (containing <5 ppm iron) for a period of 3-4 weeks.
-
Phlebotomy: To accelerate the onset of anemia, repeated phlebotomy (blood withdrawal) is performed. For example, 2-3 mL of blood may be collected weekly via the tail vein.
-
Monitoring: Anemia is confirmed by monitoring key hematological parameters, such as hemoglobin levels (target <10 g/dL), hematocrit, and serum iron.
-
Grouping: Once anemia is established, animals are randomized into different treatment groups (e.g., Saline control, this compound, Iron Sucrose, etc.).
References
An In Vitro Comparison of Ferric Gluconate and Iron Sucrose: A Guide for Researchers
This guide provides a detailed in vitro comparison of two intravenous iron preparations: ferric gluconate and iron sucrose. The following sections present experimental data on their relative effects on oxidative stress and cellular iron uptake, along with the methodologies used in these assessments. This information is intended to assist researchers, scientists, and drug development professionals in understanding the in vitro characteristics of these commonly used iron supplements.
Comparative Analysis of In Vitro Data
The in vitro characteristics of this compound and iron sucrose have been evaluated across several key parameters, primarily focusing on their potential to induce oxidative stress and their efficiency of cellular uptake.
Oxidative Stress Markers
A key concern with intravenous iron preparations is their potential to generate reactive oxygen species (ROS), leading to oxidative stress. In vitro studies have compared this compound and iron sucrose in this regard.
One study assessed redox-active iron and intracellular ROS generation in HepG2 cells.[1][2] When examined at maximum concentrations typically achieved in clinical doses, this compound demonstrated a higher level of redox-active iron compared to iron sucrose in a buffer solution.[1][2] However, when diluted in human serum, the redox-active iron from this compound was almost completely inactivated, while iron sucrose still exhibited some redox activity.[1][2] Despite this, all tested intravenous iron preparations, including this compound and iron sucrose, were shown to increase ROS production in HepG2 cells.[1][2]
| Parameter | This compound | Iron Sucrose | Cell Line | Key Findings |
| Redox-Active Iron (in buffer) | Higher | Lower | - | This compound shows higher potential for redox activity in a simple buffer system.[1][2] |
| Redox-Active Iron (in human serum) | Practically Disappeared | Present | - | Serum components appear to effectively neutralize the redox-active iron in this compound.[1] |
| Intracellular ROS Production | Increased | Increased | HepG2 | Both compounds lead to an increase in intracellular reactive oxygen species.[1][2] |
Cellular Iron Uptake
The uptake of iron by cells is a critical factor in the efficacy of intravenous iron therapies. In vitro studies using human macrophage cell lines have provided insights into the cellular uptake profiles of these compounds. While direct comparative studies between this compound and iron sucrose are limited in the provided search results, a detailed methodology for assessing cellular iron uptake of sodium this compound complex in sucrose has been described.[3][4][5][6][7] These studies, which compared a brand-name this compound product to its generic version, found no significant difference in iron uptake across various macrophage cell lines, doses, and time points, suggesting a consistent uptake mechanism for the this compound complex.[4][5][6] The binding between the iron core and the carbohydrate shell in both iron sucrose and this compound is considered looser compared to iron dextran, which may facilitate easier iron dissociation and subsequent uptake.[5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are summaries of protocols used to evaluate oxidative stress and cellular iron uptake for intravenous iron preparations.
Measurement of Redox-Active Iron
A dichlorofluorescein assay can be utilized to assess the levels of redox-active iron in intravenous iron preparations.[1][2] This method provides a quantitative measure of the iron's potential to participate in redox reactions.
Intracellular Reactive Oxygen Species (ROS) Generation
The generation of ROS within cells following exposure to iron compounds can be measured using fluorescent probes.
Protocol Summary:
-
Cell Culture: HepG2 cells are cultured in appropriate media and conditions.[1][2]
-
Treatment: Cells are treated with clinically relevant concentrations of this compound or iron sucrose.
-
Staining: A fluorescent ROS indicator, such as CellROX Green or 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), is added to the cells.[8][9][10]
-
Quantification: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a microplate reader or flow cytometry.[8]
Cellular Iron Uptake Assay
A colorimetric assay is a common method to quantify the amount of iron taken up by cells.[5][6]
Protocol Summary:
-
Cell Culture: Human macrophage cell lines (e.g., THP-1, HL-60, U937) are cultured.[5][7]
-
Treatment: Cells are incubated with various concentrations of the iron compound (e.g., 10, 20, 40 µg/mL) for different durations (e.g., 30, 60, 120, 240 minutes).[5][7]
-
Cell Lysis: After incubation, the cells are washed to remove extracellular iron and then lysed to release the intracellular contents.
-
Iron Quantification: The iron content in the cell lysate is determined using a colorimetric method, such as a Ferene S-based assay, where the absorbance at a specific wavelength (e.g., 593 nm) is proportional to the iron concentration.[11]
Visualizations
To further illustrate the concepts discussed, the following diagrams provide a visual representation of the experimental workflow and the underlying biological pathways.
Caption: A flowchart of the in vitro comparison process.
Caption: Signaling pathway of iron-induced oxidative stress.
Caption: Key in vitro characteristic comparison.
References
- 1. In vitro study on the effects of iron sucrose, this compound and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: In V… [ouci.dntb.gov.ua]
- 4. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: In Vitro Cellular Uptake (Journal Article) | OSTI.GOV [osti.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: In Vitro Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. complexgenerics.org [complexgenerics.org]
- 8. ROS Measurement Using CellROX [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Colorimetric Iron Quantification Assay [protocols.io]
A Comparative Guide to the In Vitro Toxicity of Ferric Gluconate and Iron Dextran
For Researchers, Scientists, and Drug Development Professionals
Intravenous iron formulations are essential for treating iron deficiency anemia, particularly in patient populations unable to tolerate or absorb oral iron. Among the available preparations, ferric gluconate and iron dextran are widely utilized. Understanding their comparative toxicity profiles at a cellular level is crucial for preclinical safety assessment and the development of safer iron-based therapeutics. This guide provides an objective comparison of the in vitro toxicity of this compound and iron dextran, with supporting experimental data and detailed methodologies.
-
Disclaimer: The data presented in this guide are synthesized from multiple in vitro studies. Direct comparison of quantitative data across different studies should be approached with caution due to variations in experimental conditions, including cell lines, drug concentrations, and incubation times.
Quantitative Data Summary
The following tables summarize the key findings on the comparative in vitro toxicity of this compound and iron dextran.
Table 1: Comparison of Cytotoxicity
| Parameter | This compound | Iron Dextran | Cell Line(s) | Key Findings | Citation(s) |
| Cell Viability | Non-toxic at clinically relevant concentrations in a neutral red assay. | Dose- and time-dependent decrease in viability. | HepG2, HeLa, MCF-7 | This compound appeared non-toxic in one study on HepG2 cells, while iron dextran has shown cytotoxic effects in multiple cell lines. | [1] |
| Membrane Integrity (LDH Assay) | Data not available from direct comparative studies. | Increased LDH release starting at 0.2 mg/mL. | HK-2 | Iron dextran has been shown to compromise cell membrane integrity in human kidney cells. |
Table 2: Comparison of Oxidative Stress
| Parameter | This compound | Iron Dextran | Cell Line(s) | Key Findings | Citation(s) |
| Redox-Active Iron (in buffer) | Highest among tested IV iron preparations. | Lower than this compound. | Acellular | This compound has a higher potential to release redox-active iron in a buffer system. | [1][2] |
| Redox-Active Iron (in human serum) | Practically disappeared. | Highest among tested IV iron preparations. | Acellular | The presence of serum significantly mitigates the release of redox-active iron from this compound. | [1][2] |
| Reactive Oxygen Species (ROS) Production | Increased intracellular ROS. | Increased intracellular ROS. | HepG2 | Both compounds were found to increase ROS production in liver cancer cells. | [1][2] |
| Lipid Peroxidation (in patients) | Associated with significant increases in MDA levels. | Less of an increase in MDA levels compared to this compound. | Human Patients | Clinical data suggests this compound may have a higher potential for inducing lipid peroxidation in vivo. | [3] |
Table 3: Comparison of Apoptotic Potential
| Parameter | This compound | Iron Dextran (Low Molecular Weight) | Cell Line(s) | Key Findings | Citation(s) |
| Apoptosis (TUNEL Assay) | Data not available from direct comparative studies. | Induced a 5-11% increase in apoptosis at 0.1 and 1 mg/mL. | Bovine Aortic Endothelial Cells | LMW iron dextran has been shown to induce apoptosis in endothelial cells. | |
| Caspase-3 Activation | Data not available from direct comparative studies. | Did not significantly increase caspase-3 activity in one study. | Bovine Aortic Endothelial Cells | The apoptotic mechanism of LMW iron dextran in this cell line may be independent of caspase-3 activation. | |
| p53 and p21 Expression | Data not available from direct comparative studies. | No significant change in expression. | Bovine Aortic Endothelial Cells | LMW iron dextran did not appear to activate the p53-mediated cell cycle arrest pathway in this study. | |
| Bcl-2 Expression | Data not available from direct comparative studies. | No significant change in expression. | Bovine Aortic Endothelial Cells | LMW iron dextran did not significantly alter the expression of the anti-apoptotic protein Bcl-2 in this study. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These represent standard protocols and may have been modified in the original studies.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Expose cells to varying concentrations of this compound or iron dextran for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
Membrane Integrity Assessment (LDH Assay)
-
Cell Culture and Treatment: Seed and treat cells with this compound or iron dextran in a 96-well plate as described for the MTT assay.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes and collect 50 µL of the cell culture supernatant.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant and incubate for up to 30 minutes at room temperature, protected from light.
-
Measurement: Measure the absorbance at 490 nm. The amount of LDH release is indicative of cytotoxicity and is calculated relative to a maximum LDH release control (cells lysed with Triton X-100).
Detection of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
-
Cell Preparation and Treatment: Culture cells to sub-confluency in a 24-well plate and treat with this compound or iron dextran for the specified time.
-
DCFH-DA Loading: Wash the cells with serum-free medium and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C.
-
Measurement: Wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Apoptosis Detection (TUNEL Assay)
-
Cell Fixation: Culture cells on coverslips and, after treatment with the iron compounds, fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
-
TUNEL Reaction: Add the TUNEL reaction mixture, containing terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, to the cells and incubate for 60 minutes at 37°C in a humidified atmosphere in the dark.
-
Counterstaining and Imaging: Counterstain the cell nuclei with DAPI. Mount the coverslips and visualize using a fluorescence microscope. The percentage of apoptotic cells is determined by counting the number of TUNEL-positive cells relative to the total number of cells.
Visualizations
Experimental Workflow for In Vitro Toxicity Assessment
Caption: General workflow for in vitro toxicity testing of iron compounds.
Potential Signaling Pathways in Iron-Induced Toxicity
References
- 1. In vitro study on the effects of iron sucrose, this compound and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of oxidative stress markers after intravenous administration of iron dextran, sodium this compound, and iron sucrose in patients undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biocompatibility of Ferric Gluconate for In Vivo Use: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the biocompatibility of intravenous (IV) iron formulations is critical for ensuring patient safety and therapeutic efficacy. This guide provides a detailed comparison of ferric gluconate with other IV iron alternatives, supported by experimental data on cytotoxicity, oxidative stress, inflammatory responses, and clinical adverse events.
Comparative Analysis of Biocompatibility Markers
The choice of an intravenous iron preparation involves a trade-off between efficacy and safety. The key biocompatibility concerns revolve around the generation of labile iron, which can catalyze the formation of reactive oxygen species (ROS), leading to oxidative stress, inflammation, and cellular damage.
In Vitro Cytotoxicity
While direct comparative studies reporting LC50 values for this compound against other IV irons are limited in the readily available literature, some in vitro studies have assessed their cytotoxic potential. One study utilizing a neutral red cytotoxicity assay in HepG2 cells found that this compound, iron sucrose, and iron dextran were all non-toxic at clinically relevant concentrations.[1] Another study comparing a brand-name and generic this compound product also conducted a pilot study to confirm the non-toxic nature of the drugs on the cell lines used.[2] However, a study using avian embryos and HepG2 cells reported a toxicity rank order of iron gluconate > iron sucrose > iron dextran in the embryonic model, and iron sucrose > iron gluconate > iron dextran in HepG2 cells, highlighting that in vitro models may not always directly reflect the in vivo situation.[3]
| Parameter | This compound | Iron Sucrose | Iron Dextran | Ferumoxytol | Ferric Carboxymaltose | Source |
| Cytotoxicity (HepG2 cells) | Non-toxic | Non-toxic | Non-toxic | Not Reported | Not Reported | [1] |
| Toxicity Rank (Avian Embryo) | 1 (Most Toxic) | 2 | 3 (Least Toxic) | Not Reported | Not Reported | [3] |
| Toxicity Rank (HepG2 cells) | 2 | 1 (Most Toxic) | 3 (Least Toxic) | Not Reported | Not Reported | [3] |
Oxidative Stress
A key differentiator among IV iron formulations is their propensity to induce oxidative stress. This is often linked to the amount of non-transferrin-bound iron (NTBI) or labile iron released from the iron-carbohydrate complex.
| Parameter | This compound | Iron Sucrose | Iron Dextran | Source |
| Redox-Active Iron (in buffer) | Highest | Lowest | Intermediate | [1] |
| Redox-Active Iron (in serum) | Practically Disappeared | Intermediate | Highest | [1] |
| Intracellular ROS (HepG2 cells) | Highest Increase | Increased | Increased | [1] |
One study found that in a buffer solution, this compound generated the highest amount of redox-active iron compared to iron sucrose and iron dextran.[1] However, when diluted in human serum, the redox-active iron from this compound was almost completely inactivated, suggesting that serum components can mitigate this effect.[1] Despite this, the same study showed that this compound led to the highest increase in intracellular ROS production in HepG2 cells.[1]
Inflammatory Response
The inflammatory potential of IV iron formulations is a significant consideration, as inflammation can be both a cause and a consequence of iron dysregulation.
| Parameter | This compound | Iron Sucrose | Other IV Irons | Source |
| Inflammation (Rat Model) | Significant signs of inflammation | Less inflammatory than this compound | Ferric carboxymaltose showed minimal inflammation | [4] |
| C-Reactive Protein (CRP) - Clinical | Rise within a day, returns to baseline | Delayed rise noted in one study | Rise within a day, returns to baseline | [5][6] |
| Interleukin-6 (IL-6) - Clinical | Rise from baseline reported with IV iron administration | Rise from baseline reported with IV iron administration | Rise from baseline reported with IV iron administration | [4] |
Clinical Adverse Events
Large-scale observational studies and meta-analyses provide valuable data on the comparative safety of IV iron formulations in clinical practice.
| Parameter | This compound | Iron Sucrose | Iron Dextran (LMW) | Ferric Carboxymaltose | Ferumoxytol | Source |
| Infusion-Related Adverse Events (AEs) | Not specifically reported in this study | 4.3% | 3.8% | 1.4% | 1.8% | [4] |
| Adverse Event Rate (per 100 patient-years) | Not specifically reported in this study | 15.3% (in IBD patients) | 12.0% (in IBD patients) | 12.0% (in IBD patients) | Not Reported | [7] |
| Serious Allergic Adverse Events | Intermediate Rate | Lowest Rate | Highest Rate | Not Reported | Not Reported | [4] |
A large cohort study found that iron sucrose had the highest rate of infusion-related adverse events (4.3%), while ferric carboxymaltose had the lowest (1.4%).[4] Another meta-analysis in patients with inflammatory bowel disease reported adverse event rates of 15.3% for iron sucrose and 12.0% for iron dextran and ferric carboxymaltose.[7] In terms of serious allergic reactions, iron dextran has historically been associated with a higher risk, while iron sucrose and this compound are generally considered to have a better safety profile in this regard.[4][8]
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol or dimethyl sulfoxide - DMSO)
-
96-well plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells (e.g., HepG2, macrophages) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the IV iron formulations (this compound, iron sucrose, etc.). Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the MTT solvent to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the resulting solution at a wavelength of 570 nm using a plate reader. The intensity of the color is proportional to the number of viable cells.
Hemolysis Assessment
This assay evaluates the lytic effect of the IV iron formulations on red blood cells (RBCs) by measuring the amount of hemoglobin released into the supernatant.
Materials:
-
Freshly collected whole blood with anticoagulant (e.g., heparin, EDTA)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (positive control for 100% hemolysis)
-
Microcentrifuge tubes or 96-well plates
-
Centrifuge
-
Spectrophotometer or plate reader
Procedure:
-
RBC Preparation: Centrifuge the whole blood to pellet the RBCs. Wash the RBCs several times with PBS, removing the buffy coat and plasma, until the supernatant is clear. Resuspend the packed RBCs in PBS to a desired concentration (e.g., 2% v/v).
-
Treatment: In separate tubes or wells, mix the RBC suspension with various concentrations of the IV iron formulations. Include a negative control (RBCs in PBS) and a positive control (RBCs with Triton X-100 for complete lysis).
-
Incubation: Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.
-
Centrifugation: Centrifuge the samples to pellet the intact RBCs.
-
Measurement: Carefully transfer the supernatant to a new plate or cuvette and measure the absorbance of the released hemoglobin at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Absorbance of sample - Absorbance of negative control) / (Absorbance of positive control - Absorbance of negative control)] x 100
Visualizing Cellular Iron Metabolism and its Consequences
The following diagrams illustrate key pathways involved in iron metabolism and the cellular response to intravenous iron administration.
References
- 1. In vitro study on the effects of iron sucrose, this compound and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative toxicity and cell-tissue distribution study on nanoparticular iron complexes using avian embryos and HepG2-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Adverse Events and Intravenous Iron Infusion Formulations in Adults With and Without Prior Infusion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the Reported Rates of Severe Hypersensitivity Reactions Associated with Ferric Carboxymaltose and Iron (III) Isomaltoside 1000 in Europe Based on Data from EudraVigilance and VigiBase™ between 2014 and 2017 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Comparative Safety of Intravenous Iron Dextran, Iron Saccharate, and Sodium Ferric Gluconate | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Generic vs. Brand-Name Ferric Gluconate
A comprehensive review for researchers and drug development professionals.
Intravenous iron replacement therapy is a cornerstone in the management of iron deficiency anemia, particularly in patients with chronic kidney disease. Ferric gluconate, a complex of iron and carbohydrate, is a widely used formulation. With the advent of generic versions of brand-name drugs like Ferrlecit®, a thorough, evidence-based comparison is crucial for informed clinical and research decisions. This guide provides a detailed comparative analysis of the performance, physicochemical properties, and safety of generic versus brand-name this compound, supported by experimental data.
Physicochemical Equivalence: A Tale of Two Formulations
Multiple studies have scrutinized the physicochemical properties of brand-name and generic sodium this compound (SFG) to establish their equivalence. These investigations are foundational to ensuring comparable in vivo behavior.
Key Physicochemical Parameters
| Parameter | Brand-Name this compound (Ferrlecit®) | Generic this compound | Conclusion |
| Total Iron Content (mM Fe) | 229.2 ± 10.3[1] | 234.8 ± 14.0[1] | No significant difference observed.[1] |
| Particle Size (z-average, nm) | 10.5–12.8[2] | 10.1-14.9[1][2] | Comparable. |
| Weight-Average Molecular Weight (Mw, kDa) | 316.7–330.7[2] | 415.6–417.7[2] | Some studies show a greater Mw for the generic product.[2] |
| Sedimentation Coefficient | Minor differences observed in some studies.[2][3] | Minor differences observed in some studies.[2][3] | Differences not considered to impact biological activity.[2][3] |
While studies have demonstrated a high degree of similarity in the iron cores of both brand and generic formulations, some differences have been noted in the carbohydrate shell, leading to variations in particle size and molecular weight distribution in some analyses.[1] However, these minor physicochemical differences have not been found to impact their biological activities in in vitro and in vivo studies.[2][3]
Bioequivalence and Pharmacokinetics: Ensuring Therapeutic Sameness
The U.S. Food and Drug Administration (FDA) mandates rigorous testing to ensure that generic drugs are bioequivalent to their brand-name counterparts. For complex drugs like this compound, this involves assessing qualitative (Q1) and quantitative (Q2) formulation sameness, similar physicochemical characteristics, and in vivo pharmacokinetic studies.[4]
A key clinical trial (NCT02399449) was conducted to compare various iron species in the blood of healthy volunteers after administration of brand and generic this compound. The study found no significant differences in the plasma levels of total iron, transferrin-bound iron, and non-transferrin-bound iron (NTBI), a form of iron that can be potentially toxic.[5]
Pharmacokinetic Parameters
| Parameter | Brand-Name this compound (Ferrlecit®) | Generic this compound | Conclusion |
| Corrected Cmax (Total Serum Iron) | Geometric mean ratio of 100%[6] | Geometric mean ratio of 100%[6] | Bioequivalent. |
| Corrected AUC(0-36) (Total Serum Iron) | Geometric mean ratio of 100%[6] | Geometric mean ratio of 100%[6] | Bioequivalent. |
| Corrected Cmax (Transferrin-Bound Iron) | Geometric mean ratio of 87%[6] | Geometric mean ratio of 87%[6] | Bioequivalent (90% CI within 80-125%). |
| Corrected AUC(0-36) (Transferrin-Bound Iron) | Geometric mean ratio of 92%[6] | Geometric mean ratio of 92%[6] | Bioequivalent (90% CI within 80-125%). |
These findings confirm that generic this compound delivers iron to the bloodstream in a manner that is indistinguishable from the brand-name product.
Cellular Uptake and Biodistribution: Following the Iron Trail
The therapeutic effect of intravenous iron is dependent on its uptake by the mononuclear phagocyte system (macrophages) and subsequent distribution to iron-utilizing tissues. Comparative studies have shown no significant difference in the cellular iron uptake profiles of brand and generic this compound in human macrophage cell lines.[4][7][8] Furthermore, biodistribution studies in rats have demonstrated a similar pattern of iron distribution in various tissues for both products.[9]
Safety Profile: A Comparative Look at Adverse Events
The safety of intravenous iron preparations is a critical consideration. Post-marketing data for Ferrlecit® has established its safety profile. A single-dose, post-marketing safety study reported that 11% of patients receiving Ferrlecit® experienced adverse reactions, with hypotension (2%) and nausea/vomiting/diarrhea (2%) being the most frequent.[10]
Experimental Protocols
A summary of the key experimental methodologies used in the comparative studies is provided below:
-
Total Iron Content: Inductively coupled plasma mass spectrometry (ICP-MS) was used to determine the total iron concentration in the drug products. Samples were diluted and digested in nitric acid prior to analysis.[1]
-
Particle Size and Molecular Weight Characterization: A suite of techniques was employed, including dynamic light scattering (DLS) for particle size distribution, and analytical ultracentrifugation (AUC) and gel permeation chromatography (GPC) for determining molecular weight distribution.[1][2]
-
In Vitro Cellular Iron Uptake: Human macrophage cell lines were incubated with either brand or generic this compound. The amount of iron taken up by the cells was quantified using a colorimetric assay.[4][7]
-
Pharmacokinetic Bioequivalence Studies: Healthy human volunteers were administered a single intravenous dose of either the brand or generic product in a randomized crossover design. Blood samples were collected over time and analyzed for total iron and transferrin-bound iron concentrations to determine pharmacokinetic parameters like Cmax (maximum concentration) and AUC (area under the curve).[6]
-
Biodistribution Studies: Rats were intravenously dosed with either brand or generic this compound. At various time points, tissues were harvested, and the total iron concentration was measured using ICP-MS to assess the distribution of iron throughout the body.[9]
Signaling Pathways in Iron Metabolism
The cellular and systemic regulation of iron is a complex process governed by intricate signaling pathways. Understanding these pathways is essential for comprehending the mechanism of action of this compound.
Conclusion
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: In Vitro Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. complexgenerics.org [complexgenerics.org]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization | Semantic Scholar [semanticscholar.org]
- 8. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: Physicochemical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the Physicochemical Properties of the Iron Nanoparticle Drug Products: Brand and Generic Sodium this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
in vitro cellular uptake comparison of different iron compounds
ake of Different Iron Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cellular uptake of various iron compounds, supported by experimental data. The information is intended to assist researchers in selecting appropriate iron compounds for their studies and to provide a comprehensive overview of the methodologies used to assess cellular iron uptake.
Quantitative Data Summary
The cellular uptake of different iron compounds varies significantly depending on the compound itself, its physical form (e.g., soluble salt vs. nanoparticle), and the cell type used in the assay. The following table summarizes quantitative data from several studies. Cellular iron uptake is often measured indirectly by quantifying the formation of ferritin, an intracellular iron storage protein, or directly by measuring the amount of iron that has entered the cells.
| Iron Compound | Cell Line | Key Findings | Reference |
| Ferrous Sulfate (FeSO₄) | Caco-2 | Significantly higher iron uptake compared to polysaccharide-iron complex.[1] Conventional-release tablets showed the highest iron absorption among various solid preparations.[2] | [1][2] |
| Ferrous Gluconate | Caco-2 | Showed significantly more iron uptake than a polysaccharide-iron complex.[1] | [1] |
| Ferrous Fumarate | Caco-2 | Demonstrated significantly higher iron uptake compared to a polysaccharide-iron complex.[1] | [1] |
| Ferric Citrate (FAC) | Caco-2 | Iron uptake from nano-sized ferric phosphate was similar to FAC after in vitro digestion.[3] In another study, ferric citrate, along with ferric EDTA, increased amphiregulin levels, unlike ferrous sulfate.[4] | [3][4] |
| Ferric EDTA | Caco-2 | Elevated levels of the growth factor amphiregulin, in contrast to ferrous sulfate.[4] | [4] |
| Nano-sized Ferric Phosphate (NP-FePO₄) | Caco-2 | Iron uptake was 2–3 fold higher when digested at pH 1 compared to pH 2.[3] The primary absorption mechanism was identified as via the Divalent Metal Transporter-1 (DMT1), with a smaller contribution from clathrin-mediated endocytosis and micropinocytosis for smaller particles.[3] | [3] |
| Iron Oxide Nanoparticles (IONPs) | A549 | PEG-coated IONPs were taken up more efficiently (8.3 pg/cell) compared to BSA-coated IONPs (0.39 pg/cell).[5] | [5] |
| Sodium Ferric Gluconate (SFG) Complex in Sucrose | THP-1, HL60, U937 | No significant difference in iron uptake was observed between the brand name drug (Ferrlecit®) and its generic version across all cell lines, doses, and time points.[6][7] Iron uptake increased with longer incubation times.[6] | [6][7] |
| Iron Sucrose | HepG2 | Donated iron to cells as efficiently as low molecular weight iron, leading to increased ferritin and DMT-1 expression.[8] | [8] |
| Iron Dextran | HepG2 | Was a weak stimulator of ferritin and DMT-1 expression compared to iron sucrose and this compound.[8] | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro cellular uptake studies. Below are typical protocols for assessing iron uptake in Caco-2 and macrophage cell lines.
Caco-2 Cell Iron Uptake Assay
The Caco-2 cell line, a human epithelial colorectal adenocarcinoma cell line, is widely used as a model for intestinal absorption.
-
Cell Culture: Caco-2 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂. For uptake experiments, cells are seeded onto permeable supports (e.g., Transwell® inserts) and allowed to differentiate for 18-21 days to form a polarized monolayer with characteristics of small intestinal enterocytes.[2][9]
-
Preparation of Iron Compounds: Iron compounds are dissolved in a suitable vehicle. For poorly soluble compounds or to mimic digestion, an in vitro digestion step is often performed.[1][3] This typically involves a simulated gastric digestion (e.g., with pepsin at pH 2.0) followed by a simulated intestinal digestion (e.g., with pancreatin and bile salts at pH 7.0).[9]
-
Uptake Experiment: The culture medium is removed from the apical (upper) side of the differentiated Caco-2 cell monolayer and replaced with the prepared iron solution. The cells are then incubated for a specific period (e.g., 2 to 24 hours).[2][3]
-
Quantification of Intracellular Iron:
-
Ferritin Assay: After incubation, the cells are washed to remove extracellular iron and then lysed. The intracellular ferritin concentration is determined using an enzyme-linked immunosorbent assay (ELISA). Ferritin levels serve as a surrogate marker for iron uptake.[1][2]
-
Direct Iron Measurement: Alternatively, the total intracellular iron can be quantified using methods like inductively coupled plasma mass spectrometry (ICP-MS) or colorimetric assays (e.g., ferrozine assay) after cell lysis and acid digestion.[10][11][12] Radioactive iron (⁵⁹Fe) can also be used to directly trace iron uptake.[9]
-
Macrophage Iron Uptake Assay (for IV Iron Compounds)
Human macrophage-like cell lines such as THP-1, HL60, and U937 are used to model the uptake of intravenous iron preparations by the mononuclear phagocyte system.[6]
-
Cell Culture: Macrophage cell lines are typically grown in suspension in a suitable medium like RPMI-1640 supplemented with FBS and antibiotics. For some assays, cells like THP-1 are differentiated into adherent macrophages using phorbol 12-myristate 13-acetate (PMA).
-
Uptake Experiment: The cells are incubated with the intravenous iron compound at various concentrations and for different time points (e.g., up to 240 minutes).[6]
-
Quantification of Intracellular Iron: After incubation, the cells are washed to remove non-internalized iron. The cell pellet is then lysed, and the intracellular iron content is determined using a colorimetric assay or ICP-MS.[6][7]
Visualizations
Experimental Workflow for Caco-2 Iron Uptake Assay
Caption: Workflow of an in vitro Caco-2 cell iron uptake experiment.
Cellular Iron Uptake and Metabolism Pathways
Caption: Key pathways of cellular iron uptake and metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison Study of Oral Iron Preparations Using a Human Intestinal Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Ferric citrate and ferric EDTA but not ferrous sulfate drive amphiregulin-mediated activation of the MAP kinase ERK in gut epithelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJNANO - Differences in surface chemistry of iron oxide nanoparticles result in different routes of internalization [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Evaluation of U.S. Brand and Generic Intravenous Sodium this compound Complex in Sucrose Injection: In Vitro Cellular Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Caco-2 cell iron uptake from meat and casein digests parallels in vivo studies: use of a novel in vitro method for rapid estimation of iron bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rapid Spectrophotometric Technique for Quantifying Iron in Cells Labeled with Superparamagnetic Iron Oxide Nanoparticles: Potential Translation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Evaluating the Safety Profile of Ferric Gluconate in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profile of ferric gluconate with other intravenous (IV) iron preparations in animal models. The information is intended to assist researchers and drug development professionals in evaluating the preclinical safety of these essential therapies for iron-deficiency anemia.
Comparative Safety Data of Intravenous Iron Preparations
The following tables summarize key quantitative data from preclinical safety studies of various IV iron preparations.
Table 1: Acute Toxicity (LD50) of Intravenous Iron Preparations in Animal Models
| Iron Preparation | Animal Model | Route of Administration | LD50 (mg elemental iron/kg) |
| Sodium this compound Complex | Mouse | Intravenous | 125[1] |
| Rat | Intravenous | 78.8[1] | |
| Rabbit | Intravenous | 62.5[1] | |
| Dog | Intravenous | 250[1] | |
| Iron Sucrose | Rat (Chronic Exposure) | Intraperitoneal | Mild impairment in renal function at 10 mg/kg[2] |
| Iron Dextran | - | - | Data not consistently reported in terms of a single LD50 value; toxicity is noted to be dose-dependent. |
| Ferric Carboxymaltose | Mouse | Intravenous | ~2000 |
| Rat | Intravenous | >1000 | |
| Ferumoxytol | Rat | Intravenous | >450 |
| Dog | Intravenous | >450[3] |
Table 2: Comparative Organ Toxicity and Histopathological Findings in Animal Models
| Iron Preparation | Animal Model | Key Organ(s) Affected | Histopathological and Other Findings |
| Sodium this compound Complex | Rat | Heart, Liver, Spleen, Kidney, Small Intestine, Bone Marrow | Iron deposits observed in various organs. At high doses, local reactions including hemorrhages, thrombosis, and necrosis at the injection site were seen. No other treatment-related pathological changes were noted in one study. |
| Iron Sucrose | Rat | Kidney | Increased accumulation of PAS-positive material in glomeruli and collagen in the peritubular area.[2] |
| Iron Dextran | Rat | Liver, Spleen, Lungs | Dose-dependent increases in iron deposition. One study noted no significant histological changes at the doses tested. |
| Ferric Carboxymaltose | Rat | Liver, Heart, Kidney | In a comparative study, a ferric carboxymaltose similar (FCMS) showed increased iron deposition outside physiological storage compartments, increased oxidative stress markers, and inflammation compared to the originator FCM. |
| Iron Isomaltoside | Rat | Liver, Kidney, Heart | Showed a less favorable safety profile than iron sucrose in one study, with impaired liver and renal function, greater oxidative stress, and more extensive iron deposition. |
| Ferumoxytol | Rat, Dog | Liver, Spleen | High serum iron levels, increased liver and spleen weights, and accumulation of iron-positive pigment in Kupffer cells in multiple organs at high doses. |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the evaluation of IV iron preparation safety.
Acute Intravenous Toxicity Study in Rats (Adapted from OECD Guideline 420)
Objective: To determine the median lethal dose (LD50) of an intravenous iron preparation.
Animal Model:
-
Species: Sprague-Dawley rats
-
Age: 8-12 weeks
-
Sex: Both male and female (tested in separate groups)
-
Housing: Housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to standard chow and water. Acclimatized for at least 5 days before the study.
Methodology:
-
Dose Preparation: The test article (e.g., sodium this compound complex) is diluted in a suitable vehicle (e.g., 0.9% sterile saline) to the desired concentrations.
-
Dose Administration: A single dose of the test article is administered intravenously via the lateral tail vein. The volume of injection is typically 1-2 mL/kg.
-
Dose Groups: At least four dose groups are used, with doses selected to span the expected LD50. A control group receives the vehicle only. Each group consists of a minimum of 5 animals per sex.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in activity, respiration, convulsions, staggering), and body weight changes for at least 14 days post-administration.[4]
-
Necropsy: All animals (including those that die during the study) undergo a gross necropsy at the end of the observation period.
-
Data Analysis: The LD50 is calculated using a recognized statistical method (e.g., Probit analysis).
Sub-chronic Intravenous Toxicity Study in Rats (General Protocol)
Objective: To evaluate the potential toxicity of an intravenous iron preparation after repeated administration over a 28-day period.
Animal Model:
-
Species: Wistar rats
-
Age: 6-8 weeks
-
Sex: Both male and female
-
Housing: As described for the acute toxicity study.
Methodology:
-
Dose Preparation: The test article is prepared as described for the acute toxicity study.
-
Dose Administration: The test article is administered intravenously at predetermined dose levels once daily or several times a week for 28 days. A control group receives the vehicle.
-
Dose Groups: Typically three dose levels (low, medium, and high) and a control group are used, with at least 10 animals per sex per group.
-
In-life Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.
-
Necropsy and Histopathology: At the end of the 28-day period, all animals are euthanized. A full gross necropsy is performed, and organ weights are recorded. A comprehensive set of tissues from all animals in the control and high-dose groups are preserved, processed, and examined microscopically by a veterinary pathologist. Tissues from the low- and mid-dose groups may also be examined if treatment-related changes are observed in the high-dose group.
Signaling Pathways and Mechanisms of Toxicity
Understanding the cellular and molecular mechanisms of iron metabolism and toxicity is crucial for interpreting safety data.
Iron Metabolism: The Hepcidin-Ferroportin Axis
The regulation of systemic iron homeostasis is primarily controlled by the interaction of the peptide hormone hepcidin and the iron exporter protein ferroportin.[5][6]
References
- 1. Comparative analysis of oral and intravenous iron therapy in rat models of inflammatory anemia and iron deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative analysis of oral and intravenous iron therapy in rat models of inflammatory anemia and iron deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCDR - Iron deficiency, Intravenous Iron, Toxicity [jcdr.net]
- 5. mdpi.com [mdpi.com]
- 6. Histological Changes in Kidney and Liver of Rats Due to Gold (III) Compound [Au(en)Cl2]Cl | PLOS One [journals.plos.org]
Comparative Analysis of Adverse Events Associated with Intravenous Iron Formulations: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive cross-study comparison of the adverse events associated with ferric gluconate and other intravenous (IV) iron formulations. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of the safety profiles of these products.
Data Summary
The following tables summarize quantitative data on the incidence of adverse events associated with various IV iron preparations, including this compound, iron sucrose, iron dextran, ferumoxytol, and ferric carboxymaltose.
Table 1: Comparative Rates of Infusion-Related Adverse Events
| IV Iron Formulation | Rate of Infusion-Related AEs (%) | Odds Ratio (OR) vs. Iron Sucrose | Notes |
| This compound | 1.5 per 10,000 administrations (anaphylaxis)[1][2][3] | 2.0 (for anaphylaxis)[4] | A multicenter cohort study showed a lower overall infusion reaction rate compared to iron sucrose[5]. |
| Iron Sucrose | 4.3%[5] | 1.0 (Reference) | Had the lowest cumulative risk for anaphylaxis in one study[4]. |
| Iron Dextran (LMW) | 3.8%[5] | 8.3 - 8.4 (for anaphylaxis)[1][3] | Associated with the highest risk of anaphylaxis[1][3][4]. |
| Ferumoxytol | 1.8%[5] | 2.2 - 3.4 (for anaphylaxis)[1][3][4] | Higher risk of anaphylaxis compared to iron sucrose[1][3][4]. |
| Ferric Carboxymaltose | 1.4%[5] | Not significantly different from iron sucrose for anaphylaxis[1][3] | Showed the lowest rate of infusion reactions in one large cohort study[5]. |
AEs: Adverse Events; LMW: Low-Molecular-Weight
Table 2: Rates of Anaphylaxis and Other Serious Adverse Events
| IV Iron Formulation | Adjusted Incidence of Anaphylaxis (per 10,000 first administrations) | Allergy Event Reporting Rate (per million doses per year) | Notes |
| This compound | 1.5[1][2][3] | 3.3[6] | Significantly lower incidence of drug intolerance and life-threatening events compared to iron dextran[6]. |
| Iron Sucrose | 1.2[1][2][3] | - | The incidence of serious life-threatening anaphylaxis is reported to be very low (0.002%)[7]. |
| Iron Dextran | 9.8[1][2][3] | 8.7[6] | Associated with a higher risk of serious life-threatening anaphylaxis[6]. |
| Ferumoxytol | 4.0[1][2][3] | - | - |
| Ferric Carboxymaltose | 0.8[1][2] | - | - |
Experimental Protocols
The data presented in this guide are derived from a variety of study designs, primarily retrospective cohort studies and analyses of large healthcare databases. Below are summaries of the methodologies employed in key comparative studies.
Retrospective Cohort Studies
A common methodology for comparing the safety of IV iron formulations is the retrospective cohort study[8].
-
Study Design: Researchers identify cohorts of patients who have received different IV iron preparations by reviewing existing medical records or healthcare databases (e.g., Medicare fee-for-service data)[1][3][4][9][10][11][12].
-
Data Source: Large administrative health databases or electronic health records are frequently used to gather data on large patient populations[1][3][4][13].
-
Patient Population: Studies often include adult patients with iron deficiency anemia, with some focusing on specific populations such as those with chronic kidney disease or undergoing hemodialysis[13].
-
Exposure: The specific IV iron formulation administered to each patient is the primary exposure of interest.
-
Outcomes: The primary outcomes are typically the occurrence of adverse events, which can range from any infusion reaction to more severe events like anaphylaxis. These are identified using diagnosis codes (e.g., ICD-9, ICD-10) or records of administered medications to treat the reaction[1][3][5].
-
Statistical Analysis: To compare the risk of adverse events between different IV iron formulations, statistical methods such as propensity-score matching or inverse probability of treatment weighting are used to adjust for baseline differences between the patient groups[1][3][10][11][12]. Odds ratios (ORs) or hazard ratios (HRs) are then calculated to estimate the relative risk.
Analysis of Spontaneous Adverse Event Reports
Another approach involves analyzing data from spontaneous adverse event reporting systems, such as the FDA's Adverse Event Reporting System (FAERS).
-
Study Design: This is a pharmacovigilance study design that analyzes reports of adverse events submitted by healthcare professionals, patients, and manufacturers.
-
Data Source: National and international databases of spontaneous adverse event reports (e.g., FAERS, World Health Organization's VigiBase) are utilized[2][6].
-
Data Analysis: The number of reported adverse events for each IV iron formulation is compared to the estimated number of doses administered to calculate reporting rates. It is important to note that these studies are subject to limitations such as under-reporting and reporting biases[6].
Visualization of Hypersensitivity Reaction Classification
The following diagram illustrates the classification of hypersensitivity reactions, which are a key concern with intravenous iron infusions.
Caption: Classification of hypersensitivity reactions to IV iron.
This guide provides a summary of the current evidence on the comparative safety of this compound and other IV iron formulations. Researchers and drug development professionals are encouraged to consult the primary literature for more detailed information.
References
- 1. acpjournals.org [acpjournals.org]
- 2. Hypersensitivity to Intravenous Iron Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Risks for Anaphylaxis With Intravenous Iron Formulations : A Retrospective Cohort Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. Analysis of Adverse Events and Intravenous Iron Infusion Formulations in Adults With and Without Prior Infusion Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sodium this compound complex in sucrose: safer intravenous iron therapy than iron dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of intravenous iron sucrose in treating adults with iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Retrospective cohort study - Wikipedia [en.wikipedia.org]
- 9. Intravenous iron therapy to treat burn anaemia: A retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Propensity-Matched Cohort Study of Intravenous Iron versus Red Cell Transfusions for Preoperative Iron-Deficiency Anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. Comparative Short-term Safety of Sodium this compound Versus Iron Sucrose in Hemodialysis Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Ferric Gluconate Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of ferric gluconate, a common active pharmaceutical ingredient in iron supplements. The selection of an appropriate analytical technique is critical for ensuring product quality, stability, and therapeutic efficacy. This document outlines the performance of various methods, supported by experimental data, to aid researchers and quality control analysts in making informed decisions.
Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on several factors, including the specific requirements of the analysis (e.g., total iron content, speciation), the sample matrix, available instrumentation, and regulatory requirements. The following table summarizes the key performance characteristics of the most common analytical techniques.
| Analytical Method | Principle | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Accuracy/Recovery (%) | Precision (%RSD) | Key Advantages | Key Disadvantages |
| Titration (Cerimetric or Complexometric) | Redox or complexometric reaction to determine the amount of iron. | Typically wide, dependent on titrant concentration. | Not typically determined; less sensitive. | Not typically determined; less sensitive. | 98-102%[1] | < 2%[2] | Simple, inexpensive, official pharmacopeial method.[3] | Less sensitive, may lack specificity in complex matrices. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample to measure the mass-to-charge ratio of iron isotopes. | 5-500 ng/mL[4] | - | 5 ng/mL[4] | 95-105%[5] | < 5%[5] | High sensitivity, high specificity, can perform isotopic analysis. | High instrument cost, requires skilled operator, complex sample preparation. |
| High-Performance Liquid Chromatography (HPLC) | Separation of this compound from other components followed by detection. | 62.5-625.0 μg/mL (for ferrous gluconate) | 1.1 mg/kg (for ferrous gluconate)[6] | 3.5 mg/kg (for ferrous gluconate)[6] | 97.7-109.7% (for ferrous gluconate)[6] | < 2%[7] | Can separate and quantify different iron species and degradation products. | Method development can be complex, may require a specific detector for iron complexes. |
| UV-Visible Spectrophotometry | Formation of a colored complex with iron, and measurement of its absorbance. | 0.5-60 µg/mL[8][9] | 0.040 µg/mL[8][9] | 0.122 µg/mL[8][9] | 99.63-100.20%[8] | < 2%[10] | Cost-effective, simple, rapid. | Lower specificity, potential for interference from other absorbing compounds. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free iron atoms in the gaseous state. | 2-8 ppm | - | - | 99.5% (for ferrous gluconate)[11] | < 2% (for ferrous gluconate)[11] | Good sensitivity and specificity for total iron. | Cannot distinguish between different iron species. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the key techniques discussed.
Titrimetric Analysis (based on USP monograph for Ferrous Gluconate)
This method is suitable for the assay of the bulk drug substance.
Principle: The assay of ferrous gluconate is a redox titration. The ferrous iron is titrated with a standardized solution of a strong oxidizing agent, such as ceric sulfate, in the presence of a suitable indicator.
Reagents:
-
Ceric sulfate, 0.1 N
-
Sulfuric acid, 2 N
-
Zinc dust
-
Ortho-phenanthroline TS (indicator)
Procedure:
-
Accurately weigh about 1.5 g of Ferrous Gluconate.
-
Dissolve in a mixture of 75 mL of water and 15 mL of 2 N sulfuric acid in a 300-mL conical flask.
-
Add 250 mg of zinc dust to reduce any ferric iron to ferrous iron.
-
Allow the flask to stand for 20 minutes.
-
Filter the solution through a Gooch crucible containing a thin layer of zinc dust.
-
Wash the crucible and its contents with 10 mL of dilute sulfuric acid, followed by 10 mL of water.
-
Add ortho-phenanthroline TS to the filtrate.
-
Immediately titrate with 0.1 N ceric sulfate until the color changes from red to pale blue.
-
Each mL of 0.1 N ceric sulfate is equivalent to 48.22 mg of ferrous gluconate (C₁₂H₂₂FeO₁₄·2H₂O).
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Total Iron
This method is highly sensitive and suitable for determining the total iron content in various sample matrices, including serum and pharmaceutical formulations.[4][12]
Principle: The sample is introduced into an argon plasma, which desolvates, atomizes, and ionizes the iron atoms. The resulting ions are then passed through a mass spectrometer, which separates them based on their mass-to-charge ratio.
Instrumentation:
-
ICP-MS instrument (e.g., Perkin Elmer Nexlon 300D)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample.
-
Perform a microwave-assisted acid digestion using a mixture of high-purity nitric acid and hydrochloric acid.
-
Dilute the digested sample to a suitable concentration with deionized water.
-
-
Instrumental Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
Monitor the isotope of iron (e.g., ⁵⁶Fe).
-
Quantify the iron concentration using a calibration curve prepared from certified iron standards.
-
High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the gluconate moiety and can be adapted for the iron complex.
Principle: The sample is injected into an HPLC system where it is separated on a stationary phase. The separated components are then detected by a suitable detector.
Instrumentation:
-
HPLC system with a suitable detector (e.g., UV-Vis, ELSD, or MS)
-
C18 column (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm, 5 µm)[7]
Procedure:
-
Mobile Phase Preparation: A typical mobile phase for related compounds consists of a mixture of an ion-pairing reagent in water and an organic solvent like acetonitrile.[7]
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard.
-
Prepare sample solutions by dissolving the this compound product in the mobile phase or a suitable solvent.
-
-
Chromatographic Conditions:
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to that of the standard.
UV-Visible Spectrophotometry
This is a simple and cost-effective method for the determination of iron content.
Principle: Ferric iron is reduced to ferrous iron, which then reacts with a chromogenic agent (e.g., 1,10-phenanthroline or thiocyanate) to form a colored complex. The absorbance of this complex is measured at a specific wavelength and is proportional to the iron concentration.
Instrumentation:
-
UV-Visible Spectrophotometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound sample and dissolve it in deionized water.
-
Add a reducing agent (e.g., hydroxylamine hydrochloride) to reduce Fe³⁺ to Fe²⁺.
-
Add the chromogenic reagent (e.g., 1,10-phenanthroline) and a buffer to control the pH.
-
Allow time for color development.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (λmax) of the colored complex (e.g., 510 nm for the 1,10-phenanthroline complex).[13]
-
-
Quantification: Determine the iron concentration using a calibration curve prepared from standard iron solutions.
Visualizing the Analytical Workflow
A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates a typical workflow for the quantification of this compound using UV-Visible Spectrophotometry.
Caption: Workflow for this compound Quantification by UV-Vis Spectrophotometry.
References
- 1. zenodo.org [zenodo.org]
- 2. usp.org [usp.org]
- 3. fao.org [fao.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous quantification of ferrous gluconate and calcium gluconate in foods using liquid chromatography–tandem mass… [ouci.dntb.gov.ua]
- 7. quora.com [quora.com]
- 8. Determination of Iron Content in Iron Deficiency Drugs by UV-Visible Spectrophotometer | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Content Determination of Gluconate Zinc, Ferrum and Calcium in a Compound Oral Solution by Atomic Absorption Spectrometry [yydbzz.com]
- 12. Determination of Non-Transferrin Bound Iron, Transferrin Bound Iron, Drug Bound Iron and Total Iron in Serum in a Rats after IV Administration of Sodium this compound Complex by Simple Ultrafiltration Inductively Coupled Plasma Mass Spectrometric Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ruipugroup.com [ruipugroup.com]
comparing the effects of ferric vs ferrous gluconate in cell culture
For researchers, scientists, and drug development professionals, the choice of iron supplementation in cell culture is a critical decision that can impact experimental outcomes. Both ferric (Fe³⁺) and ferrous (Fe²⁺) gluconate are common choices, yet their distinct chemical properties lead to different effects on cellular physiology. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate iron source for your specific research needs.
At a Glance: Ferric vs. Ferrous Gluconate
| Feature | Ferric Gluconate (Fe³⁺) | Ferrous Gluconate (Fe²⁺) | Key Considerations for Researchers |
| Cellular Uptake | Primarily via transferrin-receptor mediated endocytosis (transferrin-bound) or β3-integrin and mobilferrin (nontransferrin-bound).[1][2][3] | Primarily via the Divalent Metal Transporter 1 (DMT1).[1][2][3] | The expression levels of transferrin receptors and DMT1 in the cell line of interest will influence the efficiency of iron uptake. |
| Bioavailability | Generally considered to have good bioavailability in cell culture.[4] | Often exhibits higher bioavailability and faster absorption rates in in vitro models like Caco-2 cells.[4] | Higher bioavailability of ferrous gluconate may be advantageous for rapid iron loading but increases the risk of toxicity. |
| Cytotoxicity | Generally less toxic at equivalent concentrations compared to ferrous salts.[5] | Demonstrates higher cytotoxicity in several cell lines, leading to reduced cell viability and increased membrane damage.[5] | The potential for increased cytotoxicity with ferrous gluconate necessitates careful dose-response studies. |
| Oxidative Stress | Can induce oxidative stress through the generation of reactive oxygen species (ROS).[6][7] | A potent inducer of oxidative stress due to its role in the Fenton reaction, which generates highly reactive hydroxyl radicals. | The pro-oxidant nature of ferrous gluconate may be a confounding factor in studies sensitive to oxidative stress. |
Delving Deeper: Experimental Evidence
Cellular Uptake Mechanisms
The cellular uptake of iron is a tightly regulated process that differs significantly for ferric and ferrous ions.
-
Ferric Iron (Fe³⁺): In serum-containing media, ferric iron binds to transferrin, and the complex is internalized by cells via transferrin receptor-mediated endocytosis. For nontransferrin-bound ferric iron, uptake is thought to be mediated by proteins such as β3-integrin and mobilferrin.[1][2][3]
-
Ferrous Iron (Fe²⁺): Ferrous iron is transported across the cell membrane by the Divalent Metal Transporter 1 (DMT1).[1][2][3] This transporter is also responsible for the uptake of other divalent metals like manganese.
dot
Cytotoxicity Profile
Studies comparing the cytotoxic effects of ferric and ferrous iron have consistently shown that the ferrous form is more toxic to cells.
A study on neuroblastoma (SHSY5Y) cells demonstrated that ferrous iron has significantly higher toxicity compared to the ferric form at higher concentrations.[5] This is often attributed to the higher potential of ferrous iron to induce oxidative stress and damage cellular components.
Table 1: Comparative Cytotoxicity Data (Representative)
| Cell Line | Compound | Concentration Range | Endpoint | Observation | Reference |
| SHSY5Y | Ferrous Iron | 1-100 µM | Cell Viability (MTT Assay) | Significant decrease in viability at higher concentrations. | [5] |
| SHSY5Y | Ferric Iron | 1-100 µM | Cell Viability (MTT Assay) | Less pronounced decrease in viability compared to ferrous iron. | [5] |
| Caco-2 | Ferrous Iron | >1.5 mmol/L | Cell Viability | More effective in reducing cellular viability than ferric iron. | |
| Caco-2 | Ferric Iron | >1.5 mmol/L | Cell Viability | Less effective in reducing cellular viability than ferrous iron. |
Induction of Oxidative Stress
Both forms of iron can lead to the generation of reactive oxygen species (ROS), however, the underlying mechanisms differ in their potency. Ferrous iron is a key participant in the Fenton reaction, which produces highly damaging hydroxyl radicals.
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
While ferric iron can also contribute to ROS production, it is the catalytic cycling between the ferrous and ferric states that drives significant oxidative damage. A study on HepG2 cells showed that this compound increased intracellular ROS production.[6][7]
dot
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is adapted from standard MTT assay procedures and can be used to assess the cytotoxicity of ferric and ferrous gluconate.[8][9][10]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and ferrous gluconate stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of ferric and ferrous gluconate in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of the iron compounds. Include untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the formazan crystals are completely dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
Membrane Integrity Assessment (LDH Assay)
This protocol, based on standard lactate dehydrogenase (LDH) release assays, measures cytotoxicity by quantifying plasma membrane damage.[11][12][13][14][15]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and ferrous gluconate stock solutions
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (for positive control)
-
Microplate reader
Procedure:
-
Follow steps 1-4 of the MTT assay protocol.
-
Prepare a positive control for maximum LDH release by adding lysis buffer to a set of untreated wells 45 minutes before the end of the incubation period.
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well of the new plate.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a microplate reader.
Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
This protocol utilizes the 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) probe to measure intracellular ROS levels.[16][17][18][19][20]
Materials:
-
96-well black, clear-bottom cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and ferrous gluconate stock solutions
-
DCFDA or H2DCFDA solution
-
H₂O₂ (for positive control)
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Remove the culture medium and wash the cells with a warm buffer (e.g., PBS or HBSS).
-
Load the cells with DCFDA solution (typically 10-50 µM in buffer) and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells to remove the excess probe.
-
Add the medium containing different concentrations of ferric or ferrous gluconate. Include an untreated control and a positive control (e.g., H₂O₂).
-
Incubate for the desired time period.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
Conclusion
The choice between ferric and ferrous gluconate for cell culture applications depends heavily on the specific experimental goals and the cell type being used.
-
Ferrous gluconate offers higher bioavailability, which may be beneficial when rapid and efficient iron loading is desired. However, this comes at the cost of increased cytotoxicity and a higher potential for inducing oxidative stress, which could confound experimental results.
-
This compound is generally a safer option, exhibiting lower toxicity. Its uptake via transferrin-mediated endocytosis represents a more physiologically controlled pathway. This makes it a more suitable choice for long-term studies or experiments where minimizing cellular stress is paramount.
It is strongly recommended that researchers perform pilot studies to determine the optimal concentration and potential off-target effects of either iron source in their specific cell culture system. By understanding the fundamental differences in their cellular processing and impact, researchers can make an informed decision to ensure the validity and reproducibility of their findings.
References
- 1. Separate pathways for cellular uptake of ferric and ferrous iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. A comparison of iron availability from commercial iron preparations using an in vitro digestion/Caco-2 cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of in vitro cytotoxicity of the redox state of ionic iron in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro study on the effects of iron sucrose, this compound and iron dextran on redox-active iron and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. researchhub.com [researchhub.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. LDH cytotoxicity assay [protocols.io]
- 15. cellbiologics.com [cellbiologics.com]
- 16. abcam.cn [abcam.cn]
- 17. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 18. nanopartikel.info [nanopartikel.info]
- 19. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. abcam.com [abcam.com]
Safety Operating Guide
Proper Disposal of Ferric Gluconate in a Laboratory Setting
Date of Issue: December 13, 2025
This document provides essential safety and logistical information for the proper disposal of ferric gluconate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on standard laboratory safety practices and general waste disposal guidelines.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult the specific Safety Data Sheet (SDS) for the this compound product in use. While this compound is generally not classified as a hazardous substance, proper handling is essential to ensure personnel safety and environmental protection.[1]
Personal Protective Equipment (PPE): Standard laboratory PPE should be worn at all times when handling this compound waste:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile.
-
Body Protection: A standard laboratory coat.
Spill Management: In the event of a spill, contain the material to prevent it from entering drains or waterways.
-
Solid Spills: Carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
Liquid Spills: Absorb with a non-combustible material like sand or earth and place in a suitable container for disposal.
This compound Waste Characterization
The first step in proper disposal is to characterize the waste. Based on available Safety Data Sheets, this compound is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to verify this against your institution's waste management policies and local regulations.
Key Considerations:
-
Mixtures: If this compound is mixed with other chemicals, the entire mixture must be evaluated. If mixed with a hazardous solvent or substance, it must be disposed of as hazardous waste.
-
Contamination: Any materials contaminated with this compound, such as gloves, paper towels, or glassware, should be disposed of along with the chemical waste.
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and, most importantly, on local and institutional regulations.
Procedure for Solid this compound Waste:
-
Segregation: Collect all solid this compound waste and contaminated materials separately from hazardous waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed container. The label should read "Non-Hazardous Waste: this compound."
-
Disposal:
-
Option A (Preferred): Contact your institution's Environmental Health and Safety (EHS) department or designated chemical waste contractor for pickup and disposal.
-
Option B (If Permitted): If explicitly allowed by your institution and local regulations for non-hazardous solids, the sealed container may be placed in the regular laboratory trash destined for a sanitary landfill. Do not place open containers or chemical powders directly into laboratory trash cans.[2]
-
Procedure for Aqueous this compound Solutions:
-
Segregation: Collect aqueous solutions of this compound in a dedicated, sealed, and compatible container. Do not mix with organic solvents or other hazardous waste.
-
Containerization: Label the container clearly as "Non-Hazardous Aqueous Waste: this compound."
-
Disposal:
-
Option A (Preferred): Manage the container through your institution's EHS department for collection.
-
Option B (Sanitary Sewer Disposal - Requires Verification): Some institutions may permit the drain disposal of small quantities of non-hazardous, water-soluble chemicals.[3][4] Before proceeding, you must :
-
Obtain approval from your EHS department.
-
Confirm that your local wastewater treatment authority permits the disposal of iron compounds.
-
Neutralize the solution to a pH between 5 and 9 if necessary.[4]
-
Flush the drain with a large volume of water (e.g., at least 100 times the volume of the chemical solution) during and after disposal.[5]
-
Never dispose of solutions containing other hazardous materials down the drain.
-
-
Quantitative Disposal Considerations
Specific quantitative limits for drain disposal are not universally defined and are set by local wastewater treatment plants and institutional policies. Researchers must consult their local authorities to ensure compliance.
| Parameter | Description | Action Required |
| Concentration Limits | The maximum allowable concentration (e.g., in mg/L) of iron (Fe) that can be discharged into the sanitary sewer. | Contact your local wastewater treatment authority or institutional EHS for specific limits. |
| Volume Limits | The maximum volume of the solution that can be disposed of in a single discharge or per day. | Verify with institutional EHS guidelines for acceptable quantities for drain disposal.[4] |
| pH Range | The acceptable pH range for any solution being discharged to the sewer. | Test the pH of the waste solution and neutralize if it falls outside the permitted range (typically 5-9). |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for this compound disposal.
References
- 1. sites.rowan.edu [sites.rowan.edu]
- 2. sfasu.edu [sfasu.edu]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
Safeguarding Your Research: A Guide to Handling Ferric Gluconate
Essential safety protocols and logistical plans for the secure handling and disposal of Ferric Gluconate in a laboratory setting.
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for this compound, ensuring the protection of personnel and the integrity of research.
Personal Protective Equipment (PPE) and Exposure Controls
When handling this compound, particularly in its solid or powder form, adherence to appropriate personal protective equipment (PPE) guidelines is critical to minimize exposure. Engineering controls should be the primary method of exposure control, supplemented by appropriate PPE.
Engineering Controls:
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation should be employed to control the dispersion of dust.[1][2]
-
Grounding: All equipment used when handling the product must be grounded to prevent static discharge.[1][2]
Personal Protective Equipment: A comprehensive summary of recommended PPE is provided below.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or goggles | Must be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3] |
| Hand Protection | Chemical-resistant, impervious gloves | Inspect gloves prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Body Protection | Lab coat or full suit | Protective work clothing. |
| Respiratory Protection | Dust respirator | A self-contained breathing apparatus may be necessary for large spills or to avoid inhalation of the product.[4] |
Immediate Safety Measures: First Aid
In the event of exposure to this compound, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] If irritation persists, seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water, removing all contaminated clothing and shoes.[2] Gently and thoroughly wash the contaminated skin with running water and non-abrasive soap.[4] |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing.[5] If not breathing, give artificial respiration.[2][3] Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[3] Seek medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the stability of this compound and prevent accidents.
Handling:
-
Do not eat, drink, or smoke in work areas.[1]
-
Wash hands before breaks and at the end of the workday.[3]
Storage:
-
Keep container tightly closed in a dry and well-ventilated place.[2]
-
Store at room temperature in the original container.[2]
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
-
Do not store in unlabeled containers.[5]
Accidental Release and Disposal Plan
A clear plan for managing accidental releases and the disposal of this compound is necessary for environmental protection and personnel safety.
Accidental Release Measures:
-
Evacuate Personnel: Remove all non-essential personnel from the area.
-
Ventilate Area: Ensure adequate ventilation of the affected area.
-
Contain Spill: Prevent entry into sewers, water courses, basements, or confined areas.[5]
-
Clean-up:
-
Place in Container: Place the spilled material into a suitable, closed container for disposal.[1][3]
Disposal:
-
Dispose of contents and container in accordance with all local, regional, national, and international regulations.[5]
-
Contaminated absorbent material may pose the same hazard as the spilled product.[5]
-
Do not allow the product to enter drains.[3]
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
